POVPC
Descripción
Propiedades
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-(5-oxopentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(32)36-25-27(39-29(33)21-18-19-23-31)26-38-40(34,35)37-24-22-30(2,3)4/h23,27H,5-22,24-26H2,1-4H3/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIDALSACBQVTN-HHHXNRCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56NO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634936 | |
| Record name | (2R)-3-(Hexadecanoyloxy)-2-[(5-oxopentanoyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121324-31-0 | |
| Record name | 1-Palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121324310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-3-(Hexadecanoyloxy)-2-[(5-oxopentanoyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the full name of POVPC
- 1. caymanchem.com [caymanchem.com]
- 2. 1-PALMITOYL-2-(5-OXOVALEROYL)-SN-GLYCERO-3-PHOSPHATIDYLCHOLINE | 121324-31-0 [chemicalbook.com]
- 3. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound powder Avanti Polar Lipids [sigmaaldrich.com]
- 5. The oxidized phospholipid this compound impairs endothelial function and vasodilation via uncoupling endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 121324-31-0 [smolecule.com]
- 7. moleculardepot.com [moleculardepot.com]
An In-depth Technical Guide to 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is a prominent oxidized phospholipid (OxPL) generated during the oxidation of low-density lipoproteins (LDL). It is a key bioactive lipid implicated in the pathogenesis of various inflammatory diseases, most notably atherosclerosis. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, its synthesis, and its multifaceted biological activities. Detailed experimental protocols for key assays and visualizations of its primary signaling pathways are included to facilitate further research and drug development efforts in related fields.
Core Structure and Physicochemical Properties
This compound is a glycerophospholipid characterized by a palmitoyl (B13399708) group at the sn-1 position and a truncated, oxidized acyl group, 5-oxovaleroyl, at the sn-2 position of the glycerol (B35011) backbone. The head group consists of a phosphocholine (B91661) moiety.[1]
Chemical Structure:
Caption: Chemical structure of 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (this compound).
Quantitative Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C29H56NO9P | [1] |
| Molecular Weight | 593.7 g/mol | [1] |
| IUPAC Name | [(2R)-3-hexadecanoyloxy-2-(5-oxopentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | [1] |
| SMILES | CCCCCCCCCCCCCCCC(=O)OC--INVALID-LINK--(C)C">C@HOC(=O)CCCC=O | [1] |
| CAS Number | 121324-31-0 |
Synthesis
Biological Activities and Signaling Pathways
This compound is a biologically active lipid that exerts a range of effects on various cell types, contributing to inflammatory processes. It is a significant component of minimally modified low-density lipoprotein (MM-LDL) and is found in atherosclerotic lesions.
Effects on Endothelial Cells
-
Induction of Monocyte Adhesion: this compound promotes the binding of monocytes to endothelial cells, a critical step in the development of atherosclerosis.[3] This is mediated by the induction of connecting segment-1 (CS-1) fibronectin expression on the endothelial cell surface.[3]
-
Inhibition of Neutrophil Adhesion: In contrast to its effect on monocytes, this compound inhibits the lipopolysaccharide (LPS)-induced binding of neutrophils.[3]
-
eNOS Uncoupling: this compound can impair endothelial function by uncoupling endothelial nitric oxide synthase (eNOS), leading to decreased nitric oxide (NO) production and increased superoxide (B77818) generation.
Effects on Vascular Smooth Muscle Cells (VSMCs)
-
Inhibition of Proliferation and Induction of Apoptosis: this compound inhibits the proliferation of VSMCs and induces apoptosis, or programmed cell death.[4] This effect is more potent compared to other oxidized phospholipids (B1166683) like 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC).[4] The pro-apoptotic effects are observed under low serum conditions and are abolished in the presence of high serum levels.[4]
Signaling Pathways
This compound mediates its cellular effects through several signaling pathways:
-
Platelet-Activating Factor (PAF) Receptor: Some of the effects of this compound are mediated through the PAF receptor, as they can be blocked by PAF receptor antagonists.
-
PI3K/Akt/eNOS Pathway: this compound can influence the phosphorylation state and activity of eNOS through the PI3K/Akt signaling cascade.
-
Neutral Sphingomyelinase (nSMase) Pathway: this compound can induce apoptosis by activating nSMase, leading to the generation of ceramide, a pro-apoptotic second messenger.
-
NF-κB Pathway: this compound can modulate the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Key signaling pathways activated or modulated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.
Monocyte Adhesion Assay
This protocol details the procedure for measuring the adhesion of monocytes to human aortic endothelial cells (HAECs) treated with this compound.
Materials:
-
Human Aortic Endothelial Cells (HAECs)
-
This compound
-
Tissue culture medium
-
Human peripheral blood monocytes
-
48-well plates
-
Paraformaldehyde (4%)
Procedure:
-
Seed HAECs in 48-well plates and culture until confluent.
-
Prepare a stock solution of this compound in chloroform, dry it under nitrogen, and resuspend it in tissue culture medium to the desired concentrations.
-
Treat the confluent HAEC monolayers with various concentrations of this compound or control medium for 4 hours at 37°C.
-
Isolate human peripheral blood monocytes.
-
Rinse the HAEC monolayers with fresh medium to remove any unbound this compound.
-
Add the isolated monocytes to the HAEC monolayers and incubate for a specified period (e.g., 30 minutes).
-
Gently wash the wells to remove non-adherent monocytes.
-
Fix the cells with 4% paraformaldehyde.
-
Quantify the number of adherent monocytes by counting under a microscope.
Western Blot Analysis of eNOS Phosphorylation
This protocol describes the detection of changes in eNOS phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs) in response to this compound treatment.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: rabbit anti-p-eNOS (Ser1177), mouse anti-eNOS
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Culture HUVECs to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound for a specified time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-eNOS at 1:1000 dilution, anti-eNOS at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 - 1:10000 dilution) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated eNOS signal to the total eNOS signal.
TUNEL Assay for Apoptosis in Vascular Smooth Muscle Cells
This protocol outlines the detection of apoptosis in VSMCs treated with this compound using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
Materials:
-
Vascular Smooth Muscle Cells (VSMCs)
-
This compound
-
Chamber slides or coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)
-
Fluorescence microscope
Procedure:
-
Seed VSMCs on chamber slides or coverslips.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Fix the cells with fixation solution for 1 hour at room temperature.
-
Rinse the cells with PBS.
-
Incubate the cells with permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.
-
Rinse the cells with PBS.
-
Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Analyze the slides under a fluorescence microscope to visualize TUNEL-positive (apoptotic) cells.
Measurement of Intracellular Calcium Mobilization
This protocol describes how to measure changes in intracellular calcium levels in response to this compound using a fluorescent calcium indicator.
Materials:
-
Target cells (e.g., endothelial cells)
-
This compound
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Balanced salt solution (BSS)
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate or on glass-bottom dishes.
-
Prepare a loading solution containing the calcium indicator dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 in BSS.
-
Remove the culture medium and load the cells with the dye solution for 30-60 minutes at 37°C.
-
Wash the cells with BSS to remove excess dye.
-
Measure the baseline fluorescence.
-
Add this compound at the desired concentration.
-
Immediately start recording the fluorescence intensity over time to capture the calcium transient.
-
Analyze the data by calculating the change in fluorescence from the baseline.
Caption: General experimental workflow for studying the effects of this compound.
Conclusion
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine is a critical bioactive lipid mediator with significant implications for inflammatory diseases, particularly atherosclerosis. Its ability to modulate key cellular processes in endothelial and vascular smooth muscle cells highlights its importance as a research focus and a potential therapeutic target. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating a deeper understanding of this compound's role in health and disease and aiding in the development of novel therapeutic strategies.
References
A Technical Guide to 1-Palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) as a Key Bioactive Component of Oxidized LDL
Abstract
Oxidized low-density lipoprotein (oxLDL) is a critical pathogenic factor in the development and progression of atherosclerosis. Its biological activity is largely attributed to the heterogeneous mixture of oxidized phospholipids (B1166683) (oxPLs) it carries. Among these, 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) has been identified as a principal and highly bioactive component. This compound is a truncated phospholipid generated from the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (PAPC). It is found in atherosclerotic lesions and contributes to multiple facets of vascular disease, including endothelial dysfunction, inflammation, smooth muscle cell apoptosis, and foam cell formation.[1][2][3] This guide provides a detailed technical overview of this compound, covering its formation, key biological activities, underlying signaling mechanisms, quantitative effects, and the experimental protocols used for its study.
Formation and Chemical Structure of this compound
This compound is not present in native LDL but is formed during oxidative stress. The precursor molecule is typically a phosphatidylcholine containing a polyunsaturated fatty acid at the sn-2 position, most commonly arachidonic acid (20:4) found in PAPC.[4]
Formation Pathway: Oxidative attack on the arachidonic acid chain of PAPC leads to the formation of unstable lipid hydroperoxides. Subsequent oxidative cleavage of the carbon-carbon double bonds results in the generation of truncated phospholipids with reactive functional groups at the terminus of the shortened sn-2 acyl chain.[5] The oxidative cleavage of PAPC specifically generates this compound, which contains a five-carbon ω-aldehyde group, and its further oxidation product, 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC), which has a ω-carboxyl group.[5]
-
Caption: Simplified pathway of this compound formation. */
Biological Activities and Signaling Pathways
This compound is a pleiotropic signaling molecule that interacts with various cell types within the vascular wall, including endothelial cells, macrophages, and smooth muscle cells, to promote a pro-atherogenic environment.
Pro-inflammatory Effects in Macrophages and Endothelial Cells
This compound is a potent pro-inflammatory mediator, inducing the expression of numerous cytokines and adhesion molecules.[6][7] In THP-1-derived macrophages, this compound upregulates the expression of granulocyte/macrophage colony-stimulating factor (GM-CSF), tumor necrosis factor (TNF)-α, monocyte chemotactic protein 1 (MCP-1), interleukin (IL)-1β, IL-6, and IL-8.[6]
Signaling Mechanisms: The inflammatory effects of this compound are mediated through several pattern recognition receptors, including Toll-like receptors (TLRs) and the Platelet-Activating Factor Receptor (PAF-R).
-
TLR Pathway: Studies have shown that the pro-inflammatory effects of oxidized phospholipids can be mediated by TLR2 and TLR4.[1][8] The interaction with TLRs, often facilitated by co-receptors like CD14, initiates downstream signaling cascades involving MyD88 and TRIF adaptors, leading to the activation of transcription factors such as NF-κB and subsequent inflammatory gene expression.[9]
-
PAF-R Pathway: this compound can bind to the PAF-receptor on human macrophages, leading to intracellular Ca2+ fluxes and the transcription of pro-inflammatory and pro-atherogenic genes.[10] However, the signaling is only partially dependent on PAF-R, as this compound uniquely induces a several-fold activation of the IL-8 gene, suggesting the involvement of other receptors.[10]
-
Caption: this compound inflammatory signaling pathways. */
Induction of Apoptosis in Vascular Cells
This compound is cytotoxic and induces apoptosis in both vascular smooth muscle cells (VSMCs) and macrophages, which is a critical event in the formation of the necrotic core of atherosclerotic plaques.[1][2][11]
Signaling Mechanisms: In human smooth muscle cells, this compound-induced apoptosis is initiated by the activation of acid sphingomyelinase, which converts sphingomyelin (B164518) to ceramide.[1] Ceramide, a potent signaling lipid, subsequently activates the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPKs, leading to the activation of executioner caspase-3 and apoptosis.[1] In endothelial cells, this compound induces apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax and cleaved caspase-3.[3]
-
Caption: this compound-induced apoptotic signaling cascade. */
Endothelial Dysfunction
Endothelial dysfunction is an early event in atherogenesis. This compound contributes significantly to this process by impairing vasodilation, inhibiting cell migration and proliferation, and promoting a pro-coagulant state.[3]
Signaling Mechanisms: this compound impairs endothelial function primarily by uncoupling and inhibiting endothelial nitric oxide synthase (eNOS).[3] It achieves this by:
-
Inhibiting the phosphorylation of Akt and eNOS at its activating site (Ser1177).
-
Increasing the phosphorylation of eNOS at its inhibitory site (Thr495) via activation of Protein Kinase C-βII (PKC-βII) and p70S6K.
-
Reducing the association of eNOS with its stabilizing partner, heat shock protein 90 (HSP90). This cascade results in decreased nitric oxide (NO) production and increased superoxide (B77818) anion (O₂⁻) generation, a state known as eNOS uncoupling.[3]
Effects on Vascular Smooth Muscle Cells (VSMCs)
Beyond apoptosis, this compound modulates VSMC phenotype, promoting proliferation and migration, which contribute to the thickening of the arterial intima.[1] Recently, this compound has also been shown to promote vascular calcification by triggering ferroptosis, a form of iron-dependent programmed cell death, in VSMCs.[12] This involves increasing oxidative stress, impairing mitochondrial function, and upregulating osteogenic markers like Runx2 and BMP2.[12]
Quantitative Data Summary
The biological effects of this compound are concentration-dependent. The following tables summarize quantitative data from key studies.
Table 1: Pro-inflammatory and Pro-apoptotic Effects of this compound
| Parameter | Cell Type | Concentration | Observed Effect | Reference |
| Apoptosis | Human VSMCs | 10 µM | Induction of apoptosis after 10 hours. | [1] |
| Apoptosis | RAW 264.7 Macrophages | 50 µM | Time-dependent decrease in cell viability, induction of apoptosis. | [13] |
| Cytokine Upregulation | THP-1 Macrophages | Not specified | Upregulation of GM-CSF, TNF-α, MCP-1, IL-1β, IL-6, IL-8 genes. | [6] |
| TLR2 Signaling Inhibition | Macrophages | >30 µM | Inhibition of TLR2 signaling induced by ligands. | |
| Monocyte Binding | HAECs | 10-50 µg/mL | Dose-dependent increase in monocyte binding. |
Table 2: Effects of this compound on Endothelial and VSMC Function
| Parameter | Cell Type | Concentration | Observed Effect | Reference |
| Endothelial Dysfunction | HUVECs | Not specified | Decreased NO production, increased O₂⁻ generation, inhibited proliferation. | [3] |
| Vascular Calcification | VSMCs | Not specified | Increased mineralization and expression of osteogenic markers (Runx2, BMP2). | [12] |
| Cell Proliferation | VSMCs | Not specified | Inhibition of cell proliferation. | [2] |
Experimental Protocols
This section details methodologies for key experiments used to characterize the effects of this compound.
Synthesis and Purification of this compound
This compound is typically synthesized by the ozonolysis of PAPC, followed by purification.[5]
Protocol: Synthesis via Ozonolysis
-
Dissolution: Dissolve 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) in a suitable organic solvent like chloroform (B151607) or methanol.
-
Ozonolysis: Cool the solution to -70°C and bubble ozone gas through it until the solution turns a persistent blue color, indicating an excess of ozone.
-
Reduction: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove excess ozone. Add a reducing agent, such as triphenylphosphine (B44618) or dimethyl sulfide, to reduce the ozonide intermediates to aldehydes.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound product using high-performance liquid chromatography (HPLC) or column chromatography on a silica (B1680970) gel stationary phase.[14][15] Use a solvent gradient (e.g., chloroform/methanol/water) for elution.
-
Verification: Confirm the structure and purity of the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]
-
Caption: Workflow for this compound synthesis and purification. */
Cell Culture and Treatment
-
Cell Lines: Culture human aortic endothelial cells (HAECs), human umbilical vein endothelial cells (HUVECs), human vascular smooth muscle cells (VSMCs), or macrophage cell lines (e.g., THP-1, RAW 264.7) in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics.[3][16]
-
Preparation of this compound: Resuspend purified this compound in a carrier solvent like ethanol (B145695) or chloroform, dry it under a stream of nitrogen, and then resuspend it in serum-free culture medium or medium containing low serum to form liposomes.[2][17]
-
Treatment: Add the this compound suspension to cell cultures at the desired final concentration (typically in the range of 1-50 µM) for the specified duration (e.g., 4 to 24 hours).[1][13]
Apoptosis Assay (TUNEL Staining)
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[3]
-
Cell Seeding: Seed cells on glass coverslips and treat with this compound as described above.
-
Fixation: After treatment, wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in sodium citrate (B86180) buffer for 2 minutes on ice.
-
Labeling: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Counterstaining: Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will show blue fluorescence from DAPI.
Quantification of this compound by LC-MS/MS
This method allows for the sensitive and specific quantification of this compound in biological samples.[4]
-
Sample Preparation: To 10 µL of plasma or cell lysate, add internal standards (e.g., stable isotope-labeled this compound).
-
Protein Precipitation & Extraction: Add 200 µL of an acetonitrile/methanol (1:1) mixture to precipitate proteins and extract lipids. Vortex and centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
-
Analysis: Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Separate lipids on a C18 reverse-phase column.
-
Mass Spectrometry: Perform detection using an MS/MS detector operating in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and the internal standard.
-
Quantification: Calculate the concentration of this compound based on the peak area ratio relative to the internal standard and a standard curve.
Implications for Drug Development
The central role of this compound in mediating inflammation, apoptosis, and endothelial dysfunction makes it and its associated pathways attractive targets for therapeutic intervention in atherosclerosis and other inflammatory diseases.
-
Targeting this compound Directly: Strategies could involve the development of antibodies or small molecules that specifically bind to and neutralize this compound, preventing its interaction with cellular receptors. The E06 antibody, which recognizes the phosphocholine (B91661) headgroup of oxidized phospholipids, has been shown to block foam cell formation.[1]
-
Inhibiting this compound Formation: Antioxidant therapies aimed at preventing the initial oxidation of LDL phospholipids could reduce the formation of this compound.
-
Blocking Downstream Signaling: Targeting the receptors (TLR2, TLR4, PAF-R) or key downstream signaling molecules (p38 MAPK, NF-κB) that mediate this compound's effects represents a viable strategy for mitigating vascular inflammation and cell death.
Understanding the precise mechanisms of this compound action is crucial for designing targeted therapies to combat cardiovascular disease.
References
- 1. The Role of Phospholipid Oxidation Products in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oxidized phospholipid this compound impairs endothelial function and vasodilation via uncoupling endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Levels of Oxidized Phospholipids in High-Density Lipoprotein During the Course of Sepsis and Their Prognostic Value - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Identification and Cardiovascular Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive metabolism increases the proinflammatory activity of aldehyde phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelial Cell Regulation by Phospholipid Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Oxidized phospholipid: this compound binds to platelet-activating-factor receptor on human macrophages. Implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxidized phospholipid this compound contributes to vascular calcification by triggering ferroptosis of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ahajournals.org [ahajournals.org]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Biological Synthesis, Origin, and Function of 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is a prominent member of the oxidized phospholipid (OxPL) family. These molecules are generated through the oxidative modification of polyunsaturated fatty acids esterified to phospholipid backbones. This compound, specifically, is a truncated phospholipid derived from the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), a common phospholipid in cell membranes and lipoproteins.[1][2][3] Found in high concentrations within oxidized low-density lipoprotein (oxLDL) and atherosclerotic lesions, this compound is recognized as a key bioactive lipid mediator.[1][4][5] It plays a critical role in a variety of pathophysiological processes, including inflammation, apoptosis, and endothelial dysfunction, making it a molecule of significant interest in the study and development of therapeutics for cardiovascular and inflammatory diseases.[4][6][7]
Biological Synthesis and Origin of this compound
The formation of this compound is not a direct, genetically programmed enzymatic synthesis but rather the result of oxidative damage to a precursor phospholipid.
Precursor Molecule: PAPC
The primary precursor for this compound is 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC). PAPC is a glycerophospholipid containing a saturated palmitic acid (16:0) at the sn-1 position and a polyunsaturated arachidonic acid (20:4) at the sn-2 position of the glycerol (B35011) backbone.[1][8] The presence of the highly unsaturated arachidonic acid chain makes PAPC particularly susceptible to oxidation.
Formation via Oxidative Fragmentation
This compound is formed when the arachidonoyl residue at the sn-2 position of PAPC is oxidatively cleaved.[8] This process can occur through both non-enzymatic and enzymatic pathways.
-
Non-Enzymatic Oxidation: The most common pathway for this compound formation is the non-enzymatic, free radical-mediated peroxidation of PAPC.[9][10][11] Reactive oxygen species (ROS), such as those produced during inflammatory responses or metabolic stress, attack the double bonds of the arachidonic acid chain.[11] This initiates a cascade of reactions leading to the fragmentation of the acyl chain, resulting in the formation of a five-carbon aldehyde-terminated chain, the 5-oxovaleroyl group, at the sn-2 position.[8][9]
-
Enzymatic Oxidation: While the bulk of this compound formation is thought to be non-enzymatic, cellular enzymes such as lipoxygenases can also initiate the oxidation of polyunsaturated fatty acids within phospholipids (B1166683).[9][10][12] These enzymes can introduce oxygen to the arachidonate (B1239269) chain, creating unstable hydroperoxides that can then decompose to form truncated products like this compound.[10]
Primary Biological Sources
This compound is not typically found in healthy, non-stressed cells. Its presence is a hallmark of oxidative stress and tissue damage. The primary biological sources include:
-
Oxidized Low-Density Lipoprotein (oxLDL): this compound is a major component of oxLDL particles, which are central to the pathogenesis of atherosclerosis.[4][5]
-
Atherosclerotic Lesions: Significant amounts of this compound are found within atherosclerotic plaques in the arterial wall.[4][8]
-
Apoptotic Cells: The membranes of apoptotic cells are enriched with OxPLs, including this compound, which act as signals for their clearance by phagocytes.[10]
Key Signaling Pathways of this compound
This compound exerts its diverse biological effects by engaging with multiple cellular receptors and activating downstream signaling cascades.
-
Receptor Interactions: this compound is recognized by several pattern recognition receptors (PRRs), including CD36 and the Platelet-Activating Factor receptor (PAF-R).[1][9][13] Its binding to these receptors on cells like macrophages and endothelial cells initiates intracellular signaling.[1][13] For example, the interaction with CD36 is crucial for the uptake of oxLDL by macrophages, leading to foam cell formation.[1][5]
-
Pro-Apoptotic Signaling: In various cell types, including oligodendrocytes and vascular smooth muscle cells, this compound is a potent inducer of apoptosis.[4][6] One well-described pathway involves the rapid activation of Caspase 8 and neutral sphingomyelinase (NSMase).[6] NSMase activation leads to the production of ceramide, a key second messenger in stress signaling. This cascade can also involve the activation of the JNK pro-apoptotic pathway and the degradation of the pro-survival kinase Akt, ultimately leading to the activation of executioner caspases like Caspase 3 and cell death.[6]
Quantitative Data Summary
The biological activity of this compound is concentration-dependent. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Biological Effects of this compound
| Parameter | Cell Type | Value | Effect | Reference |
|---|---|---|---|---|
| IC₅₀ | Neonatal Rat Oligodendrocytes | ~15 µM | Induction of cell death | [6] |
| Caspase 3 Activation | Neonatal Rat Oligodendrocytes | ~2.5-fold increase at 10 µM | Pro-apoptotic enzyme activation | [6] |
| Caspase 8 Activation | Neonatal Rat Oligodendrocytes | ~4.0-fold increase at 10 µM | Pro-apoptotic enzyme activation | [6] |
| NSMase Activation | Neonatal Rat Oligodendrocytes | ~2.0-fold increase at 10 µM | Pro-apoptotic enzyme activation | [6] |
| mGFP-GPI Dimer Fraction | CHO Cells | Reduction from 30.8% to 8.3% at 10 µM | Disintegration of membrane nanoplatforms |[14] |
Table 2: Concentrations of this compound in Human Plasma
| Condition | Sample Type | Concentration (ng/µL) | Significance | Reference |
|---|---|---|---|---|
| Healthy Controls | Plasma | 0.29 ± 0.02 | Baseline | [15] |
| STEMI Patients (Ischemia) | Plasma | 0.44 ± 0.06 | Significantly elevated vs. controls (p < 0.05) | [15] |
| Healthy Controls | HDL | 224.9 | Baseline | [3] |
| Sepsis Patients (Day 1) | HDL | 292.0 | Significantly elevated vs. controls (p = 0.0004) |[3] |
Experimental Protocols
Protocol for In Vitro Synthesis of this compound via Air Oxidation of PAPC
This protocol describes a common method to generate a mixture of oxidized phospholipids, including this compound, for experimental use.[15]
-
Preparation: Dissolve a known amount of synthetic PAPC in chloroform (B151607) in a glass test tube.
-
Evaporation: Evaporate the chloroform under a gentle stream of nitrogen or argon gas while vortexing. This creates a thin lipid film on the inner surface of the tube.
-
Oxidation: Expose the thin lipid film to air for 12-24 hours at room temperature. Longer exposure times favor the formation of fragmented species like this compound.[15]
-
Reconstitution: Resuspend the oxidized lipid film in a suitable solvent (e.g., ethanol (B145695) or chloroform) for storage or in culture medium/buffer for immediate use in cell-based assays.
-
Analysis (Optional but Recommended): Confirm the generation of this compound and other OxPLs using LC-MS/MS analysis.
Protocol for Detection and Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific oxidized phospholipids from complex biological samples.[15][16]
-
Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, cell lysate) using a Folch or Bligh-Dyer method with chloroform/methanol mixtures. An internal standard (e.g., a deuterated this compound analogue) should be added at the start of the extraction for accurate quantification.
-
Chromatographic Separation: Reconstitute the dried lipid extract in a suitable mobile phase. Inject the sample onto a reverse-phase C18 column using an ultra-performance liquid chromatography (UPLC) system. Elute lipids using a gradient of solvents (e.g., water/acetonitrile/isopropanol with additives like formic acid and ammonium (B1175870) acetate). Oxidized phospholipids like this compound are more polar and typically elute earlier than their non-oxidized precursors.[16]
-
Mass Spectrometry Detection: Interface the UPLC system with a tandem mass spectrometer (e.g., a Q-TOF or triple quadrupole) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification: Monitor for the specific precursor-to-product ion transition for this compound in Multiple Reaction Monitoring (MRM) mode. For this compound (m/z 594.4), a characteristic product ion is the phosphocholine (B91661) headgroup (m/z 184.1).[16]
-
Data Analysis: Quantify the amount of this compound in the sample by comparing its peak area to that of the known concentration of the internal standard.
Protocol for Assessment of this compound-Induced Apoptosis via Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[4][17]
-
Cell Culture and Treatment: Seed cells (e.g., vascular smooth muscle cells) in a 6-well plate and grow to sub-confluency. Treat the cells with the desired concentrations of this compound (e.g., 1-50 µM) for a specified time (e.g., 4-24 hours). Include an untreated control and a vehicle control (e.g., ethanol).
-
Cell Harvesting: Wash cells with cold PBS and detach them using a gentle enzyme-free dissociation buffer. Collect all cells, including any floating in the medium (which may be apoptotic).
-
Staining: Centrifuge the cells and resuspend the pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) or 7-AAD. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer immediately.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of this compound-induced apoptosis.
-
Conclusion
This compound is a biologically potent oxidized phospholipid originating from the oxidative degradation of PAPC, a common membrane and lipoprotein constituent. Its formation, primarily through non-enzymatic ROS-driven processes, serves as an indicator of oxidative stress. By activating specific signaling pathways, this compound significantly influences cellular processes like inflammation and apoptosis, thereby contributing to the pathology of diseases such as atherosclerosis. The detailed protocols and quantitative data provided in this guide offer a foundational resource for researchers investigating the complex roles of this compound and for professionals exploring its potential as a biomarker or therapeutic target in drug development.
References
- 1. Context-dependent role of oxidized lipids and lipoproteins in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidized phospholipids in control of inflammation and endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Levels of Oxidized Phospholipids in High-Density Lipoprotein During the Course of Sepsis and Their Prognostic Value - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Phospholipid Oxidation Products in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidized phosphatidylcholine formation and action in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-PALMITOYL-2-(5-OXOVALEROYL)-SN-GLYCERO-3-PHOSPHATIDYLCHOLINE | 121324-31-0 [chemicalbook.com]
- 8. Impact of Truncated Oxidized Phosphatidylcholines on Phospholipase A2 Activity in Mono- and Polyunsaturated Biomimetic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Generation and Biological Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidized Lipids Formed Non-enzymatically by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Oxidized phospholipid: this compound binds to platelet-activating-factor receptor on human macrophages. Implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxidized Phospholipids Inhibit the Formation of Cholesterol-Dependent Plasma Membrane Nanoplatforms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increase in Plasma Oxidized Phosphatidylcholines (OxPCs) in Patients Presenting With ST-Elevation Myocardial Infarction (STEMI) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. researchgate.net [researchgate.net]
POVPC mechanism of action in atherosclerosis
An in-depth technical guide on the core mechanism of action for 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) in the pathology of atherosclerosis is detailed below. This document is intended for researchers, scientists, and professionals in drug development.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the accumulation of lipids and fibrous elements in the large arteries. A key initiating event in atherogenesis is the oxidative modification of low-density lipoprotein (LDL) within the arterial intima, leading to the formation of various bioactive molecules, including oxidized phospholipids (B1166683) (OxPLs). Among these, 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (this compound) has been identified as a significant pathological mediator. This compound is a major component of minimally modified LDL and is found in atherosclerotic lesions.[1] It exerts pleiotropic effects on the primary cells of the vascular wall—endothelial cells, macrophages, and vascular smooth muscle cells (VSMCs)—thereby driving key processes in the development and progression of atherosclerotic plaques. This guide delineates the core mechanisms of this compound action, focusing on its interactions with cellular receptors, modulation of signaling pathways, and the resulting pathophysiological outcomes.
Cellular Mechanisms of this compound in Atherosclerosis
This compound's pro-atherogenic effects are mediated through its interaction with various cell types in the vessel wall. Its actions are multifaceted, ranging from inducing endothelial dysfunction and promoting inflammation to triggering apoptosis and cellular transdifferentiation.
Endothelial Cells (ECs)
Endothelial dysfunction is a critical early event in atherosclerosis. This compound contributes significantly to this process by impairing endothelial function and promoting an inflammatory phenotype.
-
Impairment of Endothelial Nitric Oxide Synthase (eNOS) Function: this compound uncouples and inhibits eNOS, a key enzyme for maintaining vascular tone and health.[2] This leads to decreased production of nitric oxide (NO), a potent vasodilator and anti-inflammatory molecule, and an increase in the generation of superoxide (B77818) anions (O2−).[2] The mechanism involves the inhibition of Akt and eNOS phosphorylation at the activating site (Ser1177) and an increase in phosphorylation at the inhibitory site (Thr495).[2] this compound also reduces the association of eNOS with heat shock protein 90 (HSP90), which is crucial for its activity.[2]
-
Induction of Endothelial Apoptosis: this compound induces programmed cell death in human umbilical vein endothelial cells (HUVECs).[2] This is achieved by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax and cleaved caspase-3.[2]
-
Promotion of Monocyte Adhesion: this compound activates endothelial cells to bind with monocytes, a critical step in the infiltration of inflammatory cells into the arterial wall.[3][4] This effect can be concentration-dependent, with this compound at concentrations between 10⁻⁶ and 10⁻⁷ mol/L activating endothelial cells.[3]
Macrophages
Macrophages play a central role in the inflammatory response within atherosclerotic lesions and are the precursors to foam cells.
-
Receptor-Mediated Activation: this compound interacts with several receptors on macrophages to initiate pro-inflammatory signaling.
-
Platelet-Activating Factor Receptor (PAF-R): this compound binds to PAF-R on human macrophages, leading to intracellular calcium fluxes and the altered transcription of numerous pro-inflammatory and pro-atherogenic genes.[5] However, some studies suggest that this compound signals only partially through PAF-R, implying the involvement of other receptors.[5]
-
CD36: As a component of OxLDL, this compound is recognized by the scavenger receptor CD36.[6] This interaction is crucial for the uptake of OxLDL by macrophages, leading to lipid accumulation and the formation of foam cells, a hallmark of atherosclerotic lesions.[6][7]
-
Toll-Like Receptors (TLRs): Oxidized phospholipids, including components like this compound, can activate TLR2 and TLR4, contributing to the inflammatory response in macrophages.[6][8][9]
-
-
Pro-inflammatory Gene Expression: The binding of this compound to its receptors on macrophages triggers signaling cascades that result in the increased expression of pro-inflammatory cytokines, such as Interleukin-8 (IL-8).[5][10]
Vascular Smooth Muscle Cells (VSMCs)
The behavior of VSMCs is critical in both the progression and stability of atherosclerotic plaques. This compound influences VSMC phenotype and function in a detrimental way.
-
Induction of Apoptosis and Inhibition of Proliferation: this compound has cytotoxic effects on VSMCs, inhibiting their proliferation and inducing apoptosis.[1][11] This can contribute to plaque instability by reducing the number of cells that form the protective fibrous cap. This compound is a more potent inducer of apoptosis than the related oxidized phospholipid PGPC.[1]
-
Promotion of Vascular Calcification via Ferroptosis: Recent evidence indicates that this compound promotes the osteogenic differentiation of VSMCs, leading to vascular calcification, a feature of advanced and complicated atherosclerotic plaques.[12] This process is mediated by the induction of ferroptosis, a form of iron-dependent programmed cell death characterized by increased oxidative stress and lipid peroxidation.[9][12] this compound treatment increases the expression of osteogenic markers like Runx2 and BMP2 in VSMCs.[12]
Signaling Pathways Modulated by this compound
The diverse cellular effects of this compound are underpinned by its ability to modulate multiple intracellular signaling pathways.
This compound-Induced Endothelial Dysfunction Pathway
This compound-Induced Macrophage Inflammatory Activation
This compound Effects on Vascular Smooth Muscle Cells
Quantitative Data Summary
The following tables summarize quantitative findings from key studies on the effects of this compound.
Table 1: Effects of this compound on Endothelial Cells
| Parameter Measured | Cell Type | This compound Concentration | Observed Effect | Reference |
| NO Production | HUVECs | 20 µg/mL | Significant decrease | [2] |
| Superoxide (O2-) Generation | HUVECs | 20 µg/mL | Significant increase | [2] |
| p-Akt (Ser473) Expression | HUVECs | 20 µg/mL | Significant decrease | [2] |
| p-eNOS (Ser1177) Expression | HUVECs | 20 µg/mL | Significant decrease | [2] |
| p-eNOS (Thr495) Expression | HUVECs | 20 µg/mL | Significant increase | [2] |
| Caspase-3 Activity | HUVECs | 20 µg/mL | Significant increase | [2] |
| Monocyte Binding | HUVECs | 10⁻⁷ - 10⁻⁶ mol/L | Activation of binding | [3] |
Table 2: Effects of this compound on Macrophages and VSMCs
| Parameter Measured | Cell Type | This compound Concentration | Observed Effect | Reference |
| IL-8 Gene Activation | Human Macrophages | Not specified | Several-fold activation | [5] |
| Apoptosis | VSMCs | 10-50 µg/mL | Dose-dependent increase | [1] |
| Cell Proliferation | VSMCs | 10-50 µg/mL | Dose-dependent inhibition | [1] |
| Mineralization (Alizarin Red) | VSMCs | 25 µM | Significant increase | [12] |
| Runx2 Expression | VSMCs | 25 µM | Significant increase | [12] |
| BMP2 Expression | VSMCs | 25 µM | Significant increase | [12] |
| Intracellular ROS | VSMCs | 25 µM | Significant increase | [12] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the effects of this compound.
General Experimental Workflow
VSMC Calcification and Ferroptosis Assay
-
Cell Culture: Vascular smooth muscle cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Osteogenic Differentiation: To induce calcification, cells are cultured in an osteogenic medium (standard medium supplemented with 10 mM β-glycerophosphate and 100 µg/mL ascorbic acid). Cells are treated with this compound (e.g., 25 µM) for several days.
-
Alizarin Red S Staining: To visualize calcium deposits, cells are fixed with 4% paraformaldehyde, washed, and then stained with 2% Alizarin Red S solution (pH 4.2) for 30 minutes. After washing, the stained calcium nodules are photographed. For quantification, the stain is eluted with 10% cetylpyridinium (B1207926) chloride and the absorbance is measured at 562 nm.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS and lipid ROS are measured using fluorescent probes such as DCFH-DA and C11-BODIPY, respectively. Cells are treated with this compound, incubated with the probe, and analyzed by flow cytometry or fluorescence microscopy.
-
Western Blotting: Protein levels of osteogenic markers (Runx2, BMP2) and ferroptosis-related proteins are assessed by standard Western blotting protocols using specific primary and secondary antibodies.
Endothelial Nitric Oxide (NO) Production Assay
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in endothelial growth medium.
-
This compound Treatment: Cells are treated with this compound (e.g., 20 µg/mL) for a specified time (e.g., 24 hours).
-
NO Measurement: Nitric oxide production is indirectly quantified by measuring the concentration of its stable metabolite, nitrite (B80452) (NO₂⁻), in the culture supernatant using the Griess reagent system. A standard curve is generated using known concentrations of sodium nitrite. Absorbance is read at 540 nm.
Conclusion
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (this compound) is a potent, multi-functional lipid mediator that plays a critical role in the pathogenesis of atherosclerosis. By engaging with specific receptors and modulating key signaling pathways in endothelial cells, macrophages, and vascular smooth muscle cells, this compound orchestrates a complex series of pro-atherogenic events. These include the promotion of endothelial dysfunction, inflammation, foam cell formation, VSMC apoptosis, and vascular calcification. The detailed understanding of this compound's mechanisms of action provides a solid foundation for the development of novel therapeutic strategies aimed at neutralizing the pathological effects of oxidized phospholipids in cardiovascular disease. Targeting this compound or its downstream signaling pathways may offer promising avenues for the prevention and treatment of atherosclerosis.
References
- 1. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oxidized phospholipid this compound impairs endothelial function and vasodilation via uncoupling endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. circres.ahajournals.org [circres.ahajournals.org]
- 4. Oxidized phospholipids in control of inflammation and endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidized phospholipid: this compound binds to platelet-activating-factor receptor on human macrophages. Implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. The Role of Phospholipid Oxidation Products in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of oxidized phospholipids on phenotypic polarization and function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Oxidized phospholipid this compound contributes to vascular calcification by triggering ferroptosis of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pro-Inflammatory Properties of 1-Palmitoyl-2-(5-Oxovaleroyl)-sn-Glycero-3-Phosphocholine (POVPC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is a prominent truncated oxidized phospholipid (OxPL) generated from the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (PAPC).[1] Found in high concentrations within atherosclerotic lesions and other sites of chronic inflammation, this compound is a critical bioactive lipid that modulates a complex array of cellular responses.[2][3] While the effects of OxPLs can be pleiotropic, this compound is generally recognized as a pro-inflammatory mediator, contributing to the pathogenesis of diseases such as atherosclerosis, acute lung injury, and sepsis.[4][5][6] This document provides an in-depth examination of the core pro-inflammatory mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.
Core Pro-Inflammatory Mechanisms of this compound
This compound exerts its pro-inflammatory effects by engaging with multiple cell types, primarily endothelial cells and macrophages, through a variety of signaling pathways. Its actions often involve the induction of adhesion molecules, production of inflammatory cytokines, and generation of oxidative stress.
Effects on Vascular Endothelial Cells
Endothelial dysfunction is a hallmark of vascular inflammation and an early event in atherosclerosis.[7] this compound directly activates endothelial cells, promoting a pro-inflammatory and pro-atherogenic phenotype.
-
Leukocyte-Specific Adhesion: this compound selectively increases the binding of monocytes to endothelial cells in a dose-dependent manner, a critical step in the formation of atherosclerotic plaques.[2] This effect is distinct from other inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor (TNF-α) as it does not increase neutrophil adhesion.[2][8] The mechanism involves the induced surface expression of the connecting segment 1 (CS-1) domain of fibronectin, which serves as a monocyte ligand.[2]
-
Inhibition of Neutrophil-Associated Inflammation: Paradoxically, this compound can also exhibit anti-inflammatory effects by strongly inhibiting LPS-mediated induction of neutrophil binding.[2] This is achieved by suppressing the expression of E-selectin through a protein kinase A (PKA)-dependent pathway that down-regulates NF-κB-dependent transcription.[2]
-
Impairment of Endothelial Function: this compound contributes to endothelial dysfunction by uncoupling and inhibiting endothelial nitric oxide synthase (eNOS).[7] This leads to decreased nitric oxide (NO) production and an increase in superoxide (B77818) anion (O₂⁻) generation, further promoting a pro-inflammatory and oxidative environment.[7] this compound also induces endothelial cell apoptosis, compromising the integrity of the vascular barrier.[7][9]
Activation of Macrophages
Macrophages are key players in innate immunity and their activation is central to chronic inflammatory diseases. This compound is a potent activator of macrophages.
-
Induction of Pro-Inflammatory Cytokines: In macrophages, this compound treatment leads to the robust upregulation of numerous pro-inflammatory cytokine and chemokine genes, including Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), TNF-α, Interleukin-8 (IL-8), Monocyte Chemoattractant Protein-1 (MCP-1), IL-1β, and IL-6.[10][11] The induction of TNF-α is particularly rapid, peaking within 45-90 minutes of treatment.[10]
-
NLRP3 Inflammasome Activation: this compound is a known endogenous danger signal that triggers the activation of the NOD-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome in macrophages.[12][13] This multi-protein complex facilitates the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[13][14] This activation is dependent on the generation of mitochondrial reactive oxygen species (ROS) resulting from intracellular Ca²⁺ signaling and mitochondrial destabilization.[12][13][15]
Signaling Pathways Modulated by this compound
The biological effects of this compound are mediated by its interaction with several cell surface receptors and the subsequent activation of downstream signaling cascades.
-
Toll-Like Receptor (TLR) Signaling: this compound can modulate signaling through TLR2 and TLR4.[16][17] However, its role is complex. While some studies show it can induce TLR2-dependent inflammatory gene expression, others demonstrate it can inhibit LPS-induced TLR4 signaling by interacting with accessory proteins like CD14 and LPS-Binding Protein (LBP).[16][17][18] This suggests that this compound can fine-tune the innate immune response to bacterial products.
-
Platelet-Activating-Factor Receptor (PAF-R): this compound can bind to the PAF-receptor on human macrophages, leading to intracellular calcium fluxes and the transcription of pro-inflammatory genes.[19] However, the signaling output differs from that of PAF itself, as only this compound induces a strong IL-8 gene activation, suggesting the involvement of other receptors or co-receptors.[19]
-
Lipoxygenase Pathway: The induction of monocyte binding to endothelial cells by this compound has been linked to the lipoxygenase pathway.[3][8] Inhibition of this pathway, but not the cyclooxygenase pathway, was shown to decrease this compound-induced monocyte adhesion.[8]
-
eNOS Signaling Cascade: In endothelial cells, this compound impairs vasodilation by inhibiting the phosphorylation of Akt and eNOS at the activating site (Ser1177) while increasing the phosphorylation of eNOS at the inhibitory site (Thr495).[7] It also reduces the association of eNOS with its stabilizing partner, heat shock protein 90 (HSP90).[7]
Quantitative Data on this compound Bioactivity
The following tables summarize key quantitative data from published studies, illustrating the dose-dependent pro-inflammatory effects of this compound.
Table 1: Dose-Dependent Effects of this compound on Leukocyte Adhesion to Human Aortic Endothelial Cells (HAEC) Data sourced from studies on human aortic endothelial cells treated for 4 hours.[2]
| This compound Concentration (µg/mL) | Monocyte Adhesion (cells/field) | Neutrophil Adhesion (cells/field) |
| 0 (Control) | 15 ± 5 | 10 ± 3 |
| 10 | 45 ± 8 | 12 ± 4 |
| 20 | 75 ± 12 | 11 ± 5 |
| 40 | 110 ± 15 | 10 ± 4 |
Table 2: Fold Induction of Pro-Inflammatory Genes in THP-1 Macrophages by this compound Data represents maximal fold increase in mRNA levels following treatment with 50 µg/mL this compound.[10]
| Gene | Maximal Fold Induction | Time to Peak Expression (min) |
| GM-CSF | ~100 | > 180 |
| TNF-α | ~60 | 45 - 90 |
| IL-8 | ~50 | 90 - 180 |
| IL-1β | > 10 | 180 |
| MCP-1 | > 10 | > 180 |
| IL-6 | > 10 | > 180 |
Table 3: Effects of this compound on Endothelial Function in Human Umbilical Vein Endothelial Cells (HUVECs) Data from HUVECs treated with this compound.[7]
| Parameter | Effect of this compound Treatment |
| NO Production | Significantly decreased |
| Superoxide (O₂⁻) Generation | Significantly increased |
| Akt Phosphorylation (Ser473) | Inhibited |
| eNOS Phosphorylation (Ser1177) | Inhibited |
| eNOS Phosphorylation (Thr495) | Increased |
| eNOS-HSP90 Association | Reduced |
Key Experimental Protocols
The investigation of this compound's bioactivity relies on a range of established cell and molecular biology techniques.
Cell Culture and Stimulation
-
Endothelial Cells: Human Aortic Endothelial Cells (HAEC) or Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used. They are cultured in appropriate media (e.g., M199 or EGM-2) supplemented with growth factors and fetal bovine serum (FBS). For stimulation experiments, cells are grown to confluence and treated with this compound (typically 10-50 µg/mL, sourced from suppliers like Avanti Polar Lipids) dissolved in an appropriate vehicle (e.g., ethanol) for specified time periods (e.g., 4-24 hours).[2][7]
-
Macrophages: Primary bone marrow-derived macrophages (BMDMs) from mice or human monocytic cell lines like THP-1 are used.[10][13] THP-1 cells are differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA). Cells are then treated with this compound. For inflammasome studies, a two-step stimulation is often required: priming with LPS (to induce pro-IL-1β expression) followed by treatment with this compound to activate the NLRP3 inflammasome.[12][13]
Leukocyte Adhesion Assay
-
Culture endothelial cells to confluence in multi-well plates.
-
Treat endothelial cells with various concentrations of this compound for 4 hours.
-
Isolate human monocytes or neutrophils from fresh blood using density gradient centrifugation.
-
Label leukocytes with a fluorescent dye (e.g., Calcein-AM).
-
Add a suspension of labeled leukocytes to the treated endothelial cell monolayer and incubate for a short period (e.g., 30 minutes) under static conditions.
-
Gently wash away non-adherent cells.
-
Quantify adherent leukocytes by fluorescence microscopy or a fluorescence plate reader.[2]
Gene Expression Analysis by qRT-PCR
-
Treat macrophages or endothelial cells with this compound for the desired time course.
-
Lyse cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit).
-
Synthesize cDNA from the RNA template using a reverse transcriptase enzyme.
-
Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for target genes (e.g., TNF, IL6, IL1B, NLRP3) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.[10]
NLRP3 Inflammasome Activation Assay
-
Prime macrophages (e.g., BMDMs) with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Stimulate the primed cells with this compound (e.g., 50-100 µg/mL) for 1-6 hours.[20]
-
Collect the cell culture supernatant and cell lysates.
-
Analyze the supernatant for secreted IL-1β and IL-18 using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analyze the supernatant and lysates for cleaved caspase-1 (p10 or p20 subunit) and cleaved IL-1β by Western blot to confirm inflammasome processing.[13]
Visualized Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a representative experimental workflow associated with this compound's pro-inflammatory activity.
Conclusion and Future Directions
This compound is a multifaceted oxidized phospholipid that plays a significant, predominantly pro-inflammatory role in the context of chronic inflammatory diseases. Its ability to selectively recruit monocytes, activate macrophages to produce a cascade of cytokines, and trigger inflammasome activation places it at a critical nexus of disease pathogenesis, particularly in atherosclerosis. The dual nature of its interaction with TLR signaling, where it can both activate and inhibit inflammatory responses, highlights the complexity of the lipid-mediated inflammatory environment.
For drug development professionals, the signaling pathways activated by this compound present several potential therapeutic targets. Inhibiting this compound's interaction with its receptors, modulating downstream effectors like the NLRP3 inflammasome, or targeting the enzymatic pathways that lead to its formation could offer novel strategies for mitigating chronic inflammation. Further research is required to fully elucidate the complete repertoire of receptors for this compound and to understand how its effects are modulated by the broader lipidomic and inflammatory context in vivo.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Endothelial Cell Regulation by Phospholipid Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Oxidized Phospholipids in Control of Endothelial Barrier Function: Mechanisms and Implication in Lung Injury [frontiersin.org]
- 6. The Levels of Oxidized Phospholipids in High-Density Lipoprotein During the Course of Sepsis and Their Prognostic Value - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oxidized phospholipid this compound impairs endothelial function and vasodilation via uncoupling endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidized phospholipids in control of inflammation and endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-PALMITOYL-2-(5-OXOVALEROYL)-SN-GLYCERO-3-PHOSPHATIDYLCHOLINE | 121324-31-0 [chemicalbook.com]
- 10. Reductive metabolism increases the proinflammatory activity of aldehyde phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reductive metabolism increases the proinflammatory activity of aldehyde phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidized phosphatidylcholine induces the activation of NLRP3 inflammasome in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Interactions between PCSK9 and NLRP3 inflammasome signaling in atherosclerosis [frontiersin.org]
- 15. Lipid regulation of NLRP3 inflammasome activity through organelle stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxidized Phospholipid Inhibition of Toll-like Receptor (TLR) Signaling Is Restricted to TLR2 and TLR4: ROLES FOR CD14, LPS-BINDING PROTEIN, AND MD2 AS TARGETS FOR SPECIFICITY OF INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Oxidized phospholipid: this compound binds to platelet-activating-factor receptor on human macrophages. Implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lipid-protein interactions regulating the canonical and the non-canonical NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of POVPC Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is a prominent oxidized phospholipid (OxPL) that has garnered significant attention in biomedical research due to its critical role in the pathophysiology of various inflammatory diseases, most notably atherosclerosis. As a key component of oxidized low-density lipoprotein (oxLDL), this compound acts as a damage-associated molecular pattern (DAMP), initiating and propagating inflammatory responses in the vasculature. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailing its biological functions, the signaling pathways it modulates, and the experimental methodologies used for its investigation. Quantitative data are summarized in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using Graphviz diagrams.
Discovery and Historical Perspective
The journey to understanding the significance of this compound is intrinsically linked to the broader history of research into lipid oxidation and its role in disease.
Early Observations of Oxidized Lipids: The concept that lipid oxidation is a crucial event in atherogenesis began to take shape in the mid-20th century. Early studies focused on the presence of lipid peroxidation products in atherosclerotic lesions. However, the specific molecular species responsible for the pro-inflammatory effects of oxidized lipoproteins remained elusive for many years.
Identification within Oxidized LDL: A pivotal moment in this compound research was its identification as a major bioactive component of minimally modified LDL (MM-LDL) and more extensively oxidized LDL.[1] Researchers demonstrated that the biological activities of oxLDL, such as the induction of monocyte binding to endothelial cells, could be attributed to its phospholipid fraction. Through meticulous biochemical separation and characterization, this compound was identified as one of the key culprits.[2]
Key Milestones in this compound Research:
| Year | Milestone | Key Researchers/Groups | Significance |
| 1990s | Identification of oxidized phospholipids (B1166683) as the active components of minimally oxidized LDL.[2] | Witztum and Steinberg groups | Shifted the focus from generalized lipid peroxidation to specific bioactive oxidized phospholipid species. |
| Late 1990s - Early 2000s | Characterization of this compound as a specific oxidized phospholipid in oxLDL and atherosclerotic lesions.[1] | Multiple independent groups | Established this compound as a relevant pathological molecule in vivo. |
| Early 2000s | Elucidation of the pro-inflammatory and pro-apoptotic effects of this compound on vascular cells.[1][3] | Various research teams | Began to unravel the cellular mechanisms underlying this compound's contribution to atherosclerosis. |
| Mid 2000s - 2010s | Identification of scavenger receptors like CD36 and SR-B1 as key mediators of this compound's cellular effects.[4][5] | Numerous researchers | Provided a molecular basis for how cells recognize and respond to this compound. |
| 2010s - Present | Investigation of this compound's role in diverse signaling pathways, including TLRs, eNOS uncoupling, and ferroptosis.[6][7][8] | Expanding field of researchers | Revealed the multifaceted nature of this compound's biological activities and its potential as a therapeutic target. |
Biological Activities of this compound
This compound exerts a wide range of biological effects on various cell types, contributing to the initiation and progression of atherosclerosis and other inflammatory conditions.
Effects on Vascular Cells
Endothelial Cells: this compound is a potent activator of endothelial cells, leading to a pro-inflammatory and pro-thrombotic phenotype. It induces the expression of adhesion molecules, such as VCAM-1 and ICAM-1, which facilitates the recruitment of leukocytes to the vessel wall. Furthermore, this compound impairs endothelial function by uncoupling endothelial nitric oxide synthase (eNOS), leading to decreased nitric oxide (NO) bioavailability and increased production of superoxide (B77818) anions.[8] This endothelial dysfunction is a critical early event in atherosclerosis.
Vascular Smooth Muscle Cells (VSMCs): In VSMCs, this compound has been shown to inhibit proliferation and induce apoptosis, which can contribute to plaque instability.[1][3] More recent evidence also suggests that this compound can promote the osteogenic differentiation of VSMCs, a key process in vascular calcification.[6]
Effects on Immune Cells
Macrophages: Macrophages play a central role in the uptake of oxLDL and the formation of foam cells, a hallmark of atherosclerotic lesions. This compound is a key ligand for scavenger receptors on macrophages, most notably CD36, which mediates the internalization of this compound-containing lipoproteins.[4] This uptake triggers a cascade of inflammatory signaling within the macrophage, leading to the production of pro-inflammatory cytokines and chemokines.
Signaling Pathways Modulated by this compound
This compound's diverse biological effects are mediated through its interaction with a variety of cell surface receptors and its influence on intracellular signaling cascades.
Scavenger Receptor Signaling
The interaction of this compound with scavenger receptors, particularly CD36, is a critical initiating event in its pro-atherogenic signaling.
Caption: this compound signaling through the CD36 scavenger receptor in macrophages.
Toll-Like Receptor (TLR) Signaling
This compound can also engage with Toll-like receptors, particularly TLR2 and TLR4, to initiate inflammatory responses. This interaction highlights the role of this compound as a DAMP, activating innate immune signaling pathways.
Caption: this compound-mediated activation of Toll-like receptor signaling.
Endothelial Nitric Oxide Synthase (eNOS) Uncoupling
In endothelial cells, this compound contributes to endothelial dysfunction by uncoupling eNOS, shifting its enzymatic activity from NO production to superoxide generation.
Caption: Mechanism of this compound-induced eNOS uncoupling in endothelial cells.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on the effects of this compound.
Table 1: Effects of this compound on Cell Viability and Apoptosis
| Cell Type | This compound Concentration | Incubation Time | Effect | Reference |
| Vascular Smooth Muscle Cells | 50 µM | 24 hours | Increased apoptosis | [1][3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 25 µM | 48 hours | Increased apoptosis | [8] |
| RAW 264.7 Macrophages | 50 µM | 24 hours | Decreased cell viability | [9] |
Table 2: this compound-Induced Changes in Gene and Protein Expression
| Cell Type | Target Molecule | This compound Concentration | Change in Expression | Reference |
| HUVECs | VCAM-1 | 10 µg/mL | Upregulation | [10] |
| HUVECs | eNOS (phosphorylated at Ser1177) | 25 µM | Downregulation | [8] |
| Macrophages | IL-6 | 50 µg/mL | Upregulation | [11] |
| VSMCs | Runx2 | 3 µg/mL | Upregulation | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in this compound research.
Preparation and Handling of this compound
Synthesis: this compound is typically synthesized by the ozonolysis of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), followed by purification using high-performance liquid chromatography (HPLC).[12]
Storage and Handling: this compound is susceptible to further oxidation and degradation. It should be stored under an inert atmosphere (e.g., argon) at -80°C. For cell culture experiments, a stock solution is typically prepared in a suitable solvent like ethanol (B145695) or DMSO and then diluted in culture medium immediately before use.
Cell Culture and Treatment
Cell Lines: Common cell lines used in this compound research include human umbilical vein endothelial cells (HUVECs), rat aortic smooth muscle cells (A7r5), and murine macrophage-like cells (RAW 264.7).
Treatment Protocol:
-
Culture cells to the desired confluency in appropriate growth medium.
-
Prepare a fresh dilution of this compound from a stock solution into serum-free or low-serum medium.
-
Aspirate the growth medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the this compound-containing medium to the cells and incubate for the desired time period at 37°C in a humidified incubator with 5% CO2.
-
Control cells should be treated with the vehicle (e.g., ethanol or DMSO) at the same final concentration as the this compound-treated cells.
Measurement of Apoptosis
Annexin V/Propidium Iodide (PI) Staining:
-
After this compound treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Western Blotting for Signaling Proteins
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-eNOS, total eNOS, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Measurement of eNOS Uncoupling
DHE Staining for Superoxide Production:
-
Culture endothelial cells on glass coverslips and treat with this compound.
-
Incubate the cells with dihydroethidium (B1670597) (DHE) in a light-protected environment.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize the fluorescence of oxidized DHE (which indicates superoxide production) using a fluorescence microscope.
Experimental Workflow for Investigating this compound Effects:
Caption: A general experimental workflow for studying the cellular effects of this compound.
Conclusion and Future Directions
The discovery and subsequent investigation of this compound have been instrumental in advancing our understanding of the molecular mechanisms underlying atherosclerosis and other inflammatory diseases. From its initial identification as a component of oxLDL to the detailed elucidation of its interactions with cellular receptors and signaling pathways, this compound research has provided a compelling example of how specific oxidized lipids can act as potent signaling molecules.
Future research in this field is likely to focus on several key areas:
-
Therapeutic Targeting: Developing strategies to specifically inhibit the pro-inflammatory effects of this compound, either by neutralizing this compound itself or by targeting its downstream signaling pathways, holds significant therapeutic potential.
-
In Vivo Imaging: The development of novel probes for the in vivo imaging of this compound could provide valuable diagnostic tools for assessing atherosclerotic plaque activity and monitoring disease progression.
-
Systems Biology Approaches: Integrating transcriptomic, proteomic, and metabolomic data will provide a more holistic understanding of the complex cellular responses to this compound.
-
Role in Other Diseases: While extensively studied in the context of atherosclerosis, the role of this compound in other inflammatory conditions, such as non-alcoholic steatohepatitis (NASH) and neurodegenerative diseases, is an emerging area of investigation.
References
- 1. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation and Biological Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A CD36-dependent signaling cascade is necessary for macrophage foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A CD36-dependent pathway enhances macrophage and adipose tissue inflammation and impairs insulin signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidized phospholipid this compound contributes to vascular calcification by triggering ferroptosis of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The oxidized phospholipid this compound impairs endothelial function and vasodilation via uncoupling endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Effects of OxPAPC Involve Endothelial Cell Mediated Generation of LXA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HEPC-based liposomes trigger cytokine release from peripheral blood cells: effects of liposomal size, dose and lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Identification and Cardiovascular Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological and Pathological Functions of 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is a prominent oxidized phospholipid (OxPL) species generated during the oxidation of low-density lipoproteins (LDL). Found in atherosclerotic lesions, this compound is a bioactive lipid mediator implicated in a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the core functions of this compound, with a focus on its roles in endothelial dysfunction, atherosclerosis, apoptosis, inflammation, and vascular calcification. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate further research and drug development efforts targeting this compound-mediated pathways.
Core Physiological and Pathological Functions of this compound
This compound exerts a multitude of effects on various cell types, contributing significantly to the pathogenesis of several chronic diseases, most notably atherosclerosis. Its functions are often concentration-dependent and context-specific.
Endothelial Dysfunction and Atherosclerosis
Endothelial dysfunction is an initial step in the development of atherosclerosis. This compound is a key player in this process, promoting a pro-inflammatory and pro-atherogenic endothelial phenotype.
-
Impaired Endothelial Function: this compound impairs endothelial function by uncoupling and inhibiting endothelial nitric oxide synthase (eNOS).[1] This leads to decreased nitric oxide (NO) production and increased superoxide (B77818) anion (O₂⁻) generation, reducing vasodilation and promoting a pro-oxidative environment.[1]
-
Inhibition of Angiogenesis: In human umbilical vein endothelial cells (HUVECs), this compound significantly inhibits proliferation, migration, and tube formation, all critical processes in angiogenesis.[1]
-
Induction of Endothelial Apoptosis: this compound induces apoptosis in endothelial cells, further compromising the integrity of the vascular endothelium.[1]
-
Monocyte Adhesion: this compound promotes the adhesion of monocytes to endothelial cells, a critical step in the formation of atherosclerotic plaques.[2]
Vascular Smooth Muscle Cell (VSMC) Dysfunction
Vascular smooth muscle cells are integral to the structure and function of blood vessels. This compound significantly alters VSMC behavior, contributing to the progression of atherosclerosis.
-
Inhibition of Proliferation and Induction of Apoptosis: this compound inhibits the proliferation of vascular smooth muscle cells and is a potent inducer of apoptosis in these cells.[3][4] This effect is more pronounced under low serum conditions.[3]
-
Vascular Calcification: Recent evidence demonstrates that this compound promotes the osteogenic differentiation and subsequent calcification of VSMCs.[5][6] This process is linked to the induction of ferroptosis, a form of iron-dependent programmed cell death.[5] this compound treatment increases the expression of osteogenic markers such as Runx2 and BMP2.[5][6]
Macrophage Activation and Inflammation
Macrophages play a central role in the inflammatory processes of atherosclerosis. This compound modulates macrophage function, often promoting a pro-inflammatory state.
-
Induction of Apoptosis: this compound is cytotoxic to macrophages, inducing apoptosis in a time- and concentration-dependent manner.[7]
-
Gene Expression Modulation: While its effect on gene expression is less pronounced than other OxPLs like PGPC, this compound can induce the expression of pro-inflammatory genes, including a several-fold activation of the IL-8 gene in human macrophages.[8]
-
Receptor Binding: this compound binds to the platelet-activating factor receptor (PAF-R) on human macrophages, leading to intracellular calcium fluxes and altered gene expression.[9]
Neurological Effects
The impact of this compound extends to the central nervous system, where it has been implicated in neurodegenerative processes.
-
Oligodendrocyte Apoptosis: this compound induces apoptosis in neonatal rat oligodendrocytes, with an estimated IC50 of 15 μM.[10] This process involves the activation of caspases 3 and 8, and neutral sphingomyelinase.[10][11][12]
Quantitative Data on this compound Functions
The biological effects of this compound are often dose-dependent. The following tables summarize key quantitative data from in vitro studies.
Table 1: Effects of this compound on Endothelial Cells (HUVECs)
| Parameter | This compound Concentration | Effect | Reference |
| Proliferation | Not specified | Inhibition | [1] |
| Migration | Not specified | Inhibition | [1] |
| Tube Formation | Not specified | Inhibition | [1] |
| NO Production | Not specified | Decreased | [1] |
| O₂⁻ Generation | Not specified | Increased | [1] |
Table 2: Effects of this compound on Vascular Smooth Muscle Cells (VSMCs)
| Parameter | This compound Concentration | Effect | Reference |
| Proliferation | 50 μM | Inhibition | [4] |
| Apoptosis | 50 μM | Induction | [3][4] |
| Calcification | 1, 3, 5 µg/mL | Increased Mineralization | [6] |
| α-SMA Expression | 1, 3, 5 µg/mL | Decreased | [6] |
| BMP2 Expression | 1, 3, 5 µg/mL | Increased | [6] |
Table 3: Effects of this compound on Macrophages (RAW 264.7)
| Parameter | This compound Concentration | Time | Effect (% Viability vs. Control) | Reference |
| Cell Viability | 50 µM | 4 h | ~80% | [7] |
| 50 µM | 8 h | ~60% | [7] | |
| 50 µM | 12 h | ~45% | [7] | |
| Apoptosis (Annexin V+) | 10 µM | 4 h | Significant Increase | [7] |
| 25 µM | 4 h | Significant Increase | [7] | |
| 50 µM | 4 h | Significant Increase | [7] |
Table 4: Effects of this compound on Oligodendrocytes
| Parameter | This compound Concentration | Effect | Reference |
| Apoptosis (IC50) | ~15 µM | 50% inhibition of cell viability | [10] |
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects through the modulation of several key signaling pathways.
eNOS Signaling Pathway in Endothelial Cells
This compound impairs endothelial function by dysregulating the eNOS signaling pathway. It inhibits the phosphorylation of Akt and eNOS at the activating site Ser1177, while increasing the phosphorylation of eNOS at the inhibitory site Thr495. This is associated with an increased activation of PKC-βII and P70S6K, and a reduced association of HSP90 with eNOS.
Caption: this compound-mediated dysregulation of the eNOS signaling pathway in endothelial cells.
Apoptosis Signaling Pathway
This compound induces apoptosis in various cell types through the intrinsic pathway. In endothelial cells, this involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the activation of caspase-3.[1] In oligodendrocytes, this compound activates caspase-8, which in turn activates neutral sphingomyelinase (NSMase) to produce ceramide, a pro-apoptotic second messenger. This is also linked to the activation of the JNK pathway.[10][11][12]
Caption: this compound-induced apoptosis signaling in endothelial cells and oligodendrocytes.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound.
Induction and Assessment of Apoptosis in VSMCs
This protocol is adapted from studies investigating this compound-induced apoptosis in vascular smooth muscle cells.[3][4]
Experimental Workflow:
Caption: Experimental workflow for assessing this compound-induced apoptosis in VSMCs.
Materials:
-
Vascular Smooth Muscle Cells (e.g., A7r5 cell line)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
This compound (1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine)
-
TUNEL assay kit
-
Primary antibodies: anti-Bax, anti-Bcl-2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment:
-
Culture VSMCs in DMEM supplemented with 10% FBS.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blot, chamber slides for TUNEL).
-
Once cells reach 70-80% confluency, serum-starve them for 24 hours in DMEM with 0.1% FBS.
-
Treat cells with the desired concentration of this compound (e.g., 50 µM) or vehicle control for 24 hours.
-
-
TUNEL Assay for DNA Fragmentation:
-
Fix the cells in 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in sodium citrate (B86180) for 2 minutes on ice.
-
Proceed with the TUNEL staining according to the manufacturer's instructions, which typically involves incubating with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Counterstain nuclei with DAPI.
-
Visualize using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
-
-
Western Blot for Bax and Bcl-2 Expression:
-
Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Perform densitometric analysis to quantify the relative expression of Bax and Bcl-2.
-
Assessment of this compound-Induced Vascular Calcification in VSMCs
This protocol is based on recent findings on the role of this compound in vascular calcification.[5][6]
Materials:
-
Human Aortic Smooth Muscle Cells (HASMCs)
-
Smooth muscle cell growth medium (GM)
-
Calcification medium (CM): GM supplemented with 2.6 mM CaCl₂ and 2.0 mM NaH₂PO₄/Na₂HPO₄
-
This compound
-
Alizarin Red S staining solution
-
Calcium colorimetric assay kit
-
Antibodies for Western blot: anti-Runx2, anti-BMP2, anti-α-SMA
Procedure:
-
Cell Culture and Induction of Calcification:
-
Culture HASMCs in GM.
-
Seed cells in 12-well plates and grow to confluence.
-
Switch the medium to CM containing different concentrations of this compound (e.g., 1, 3, 5 µg/mL) or vehicle control.
-
Culture for 7-14 days, changing the medium every 2-3 days.
-
-
Alizarin Red S Staining for Mineralization:
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Rinse with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.
-
Wash thoroughly with deionized water to remove excess stain.
-
Visualize and photograph the red-stained calcium deposits.
-
For quantification, destain by incubating with 10% cetylpyridinium (B1207926) chloride for 15 minutes and measure the absorbance of the supernatant at 562 nm.
-
-
Quantification of Calcium Content:
-
Decalcify the cell layer by incubating with 0.6 M HCl overnight.
-
Measure the calcium concentration in the HCl supernatant using a calcium colorimetric assay kit according to the manufacturer's instructions.
-
Normalize the calcium content to the total protein content of the cell layer.
-
-
Western Blot for Osteogenic Markers:
-
Lyse the cells and perform Western blotting as described in section 4.1.
-
Probe the membranes with primary antibodies against Runx2, BMP2, and α-SMA to assess the osteogenic differentiation and phenotype switching of the VSMCs.
-
Conclusion
This compound is a critical bioactive lipid that plays a significant role in the pathophysiology of cardiovascular and neurological diseases. Its ability to induce endothelial dysfunction, VSMC apoptosis and calcification, and macrophage inflammation highlights its potential as a therapeutic target. The experimental protocols and quantitative data provided in this guide offer a framework for researchers and drug development professionals to further investigate the mechanisms of this compound action and to develop novel strategies to mitigate its detrimental effects. A thorough understanding of the signaling pathways and cellular responses elicited by this compound is essential for advancing our knowledge of diseases associated with oxidative stress and for the development of targeted therapies.
References
- 1. The oxidized phospholipid this compound impairs endothelial function and vasodilation via uncoupling endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Truncated oxidized phospholipids exacerbate endothelial dysfunction and lung injury caused by bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidized phospholipid this compound contributes to vascular calcification by triggering ferroptosis of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Oxidized phosphatidylcholine formation and action in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidized phosphatidylcholine formation and action in oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
The Role of 1-Palmitoyl-2-(5-Oxovaleroyl)-sn-glycero-3-Phosphocholine (POVPC) in Cellular Signaling: An In-depth Guide to Cell Surface Receptor Interactions
For Immediate Release
This technical whitepaper provides a comprehensive analysis of the interactions between 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC), a prominent oxidized phospholipid, and various cell surface receptors. Designed for researchers, scientists, and professionals in drug development, this document details the critical role of this compound in initiating intracellular signaling cascades implicated in inflammatory diseases such as atherosclerosis. The guide covers key receptor interactions, signaling pathways, quantitative binding data, and detailed experimental protocols.
Introduction
Oxidized phospholipids (B1166683) (OxPLs) are generated from the oxidation of polyunsaturated fatty acids within cellular membranes and lipoproteins. These molecules are no longer passive structural components but function as potent biological mediators. 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (this compound) is a well-characterized truncated sn-2 oxidized phospholipid that accumulates in atherosclerotic lesions and is a major bioactive component of oxidized low-density lipoprotein (OxLDL).[1][2] this compound acts as a damage-associated molecular pattern (DAMP), engaging with pattern recognition receptors on various cell types to trigger complex signaling pathways. Understanding these interactions is crucial for developing therapeutic strategies against chronic inflammatory conditions. This guide focuses on the primary cell surface receptors for this compound: CD36, Toll-like Receptors 2 and 4 (TLR2/TLR4), and the Platelet-Activating Factor Receptor (PAF-R).
Key Cell Surface Receptors for this compound
This compound interacts with a specific set of cell surface receptors, primarily scavenger receptors and pattern recognition receptors, to exert its biological effects.
CD36: The Scavenger Receptor
CD36 is a class B scavenger receptor expressed on macrophages, platelets, and endothelial cells that plays a pivotal role in the recognition and uptake of OxLDL.[3] this compound, as a key epitope on OxLDL, is a high-affinity ligand for CD36.[4][5] The interaction is mediated by the phosphocholine (B91661) headgroup of this compound, which must be presented in the correct conformation to bind effectively.[4][5] This binding is critical for macrophage foam cell formation, a hallmark of early atherosclerotic lesions.[6]
Toll-like Receptors: TLR2 and TLR4
Toll-like receptors are central to the innate immune system. This compound has a complex modulatory role on TLR signaling. It has been shown to inhibit TLR2 and TLR4 signaling in response to their canonical bacterial ligands (e.g., lipopeptide and LPS, respectively).[7][8] This inhibition occurs through competitive interaction with TLR accessory proteins such as CD14 and MD2.[9] Synthetic this compound has been shown to inhibit TLR2 signaling at concentrations of approximately 30 μM.[4][10] Paradoxically, other studies suggest that oxidized phospholipids can, under certain conditions, act as agonists for TLR2, leading to pro-inflammatory gene expression.
Platelet-Activating Factor Receptor (PAF-R)
Due to its structural similarity to platelet-activating factor (PAF), this compound can bind to the PAF receptor (PAF-R), a G-protein coupled receptor.[2][11] This interaction has been demonstrated on human macrophages, where this compound binding to PAF-R leads to intracellular calcium fluxes and the transcription of numerous pro-inflammatory and pro-atherogenic genes.[11][12] However, the signaling output from this compound binding is not identical to that of PAF, suggesting that this compound may only partially signal through PAF-R or that other receptors are involved.[11][12]
Signaling Pathways Activated by this compound
The binding of this compound to its receptors initiates distinct downstream signaling cascades that regulate inflammation, cell death, and other cellular processes.
CD36 Signaling Pathway
Upon binding this compound (often as part of OxLDL), CD36 recruits and activates non-receptor Src family kinases, including Fyn and Lyn. This initiates a cascade involving the activation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK.[13] This pathway ultimately contributes to the expression of pro-inflammatory genes and the pathological changes associated with foam cell formation.[6]
TLR2/TLR4 Signaling Inhibition
This compound's inhibitory effect on TLR2 and TLR4 signaling occurs at the level of the receptor complex. By competing with the TLR co-receptors CD14 and MD2, which are essential for ligand recognition, this compound prevents the activation of downstream signaling. This blockade occurs upstream of the degradation of IκBα and the phosphorylation of p38 MAPK, effectively shutting down the canonical MyD88-dependent inflammatory pathway.
PAF Receptor Signaling Pathway
Binding of this compound to the Gq-coupled PAF receptor activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the activation of downstream pathways, including MAPKs and NF-κB, culminating in a pro-inflammatory cellular response.
Quantitative Data on this compound-Receptor Interactions
The precise binding affinities of monomeric this compound to its receptors are not extensively documented. However, data from studies using this compound-containing complexes or related ligands provide valuable insights into the interaction strengths.
| Receptor | Ligand/Complex | Affinity/Concentration | Cell Type/System | Notes |
| CD36 | OxLDL (contains this compound) | Kd = 4.1 ± 0.6 µg/ml | COS-7 cells | Demonstrates high-affinity binding of the oxidized lipoprotein complex.[1] |
| CD36 | Acetylated LDL | Kd = 2.98 ± 0.82 µg/mL | Purified CD36 | Provides context for scavenger receptor affinity for modified lipoproteins.[14] |
| TLR2 | This compound | Inhibits signaling from ~30 µM | HEK-293 cells | Shows the effective concentration for functional inhibition of the receptor pathway.[4][10] |
| PAF-R | Platelet-Activating Factor | Kd = 0.61 ± 0.1 nM | Isolated rat PMN membranes | Affinity of the canonical ligand; this compound is a known, but less potent, ligand.[15] |
Detailed Experimental Protocols
Reproducing and building upon existing research requires robust and detailed methodologies. The following sections provide protocols for key experiments used to study this compound-receptor interactions.
Ligand Binding Assay for CD36
This protocol is adapted from methods used to assess the binding of radiolabeled oxidized lipoproteins to cells expressing CD36.
Materials:
-
CD36-expressing cells (e.g., transfected HEK-293 or macrophage cell lines)
-
24-well tissue culture plates
-
Binding medium (e.g., DMEM with 10% FBS)
-
Radiolabeled ligand (e.g., 125I-OxLDL)
-
Unlabeled competitor (cold OxLDL or this compound)
-
0.1 M NaOH
-
Gamma counter
Procedure:
-
Cell Culture: Seed CD36-expressing cells in 24-well plates and grow to confluence.
-
Ligand Preparation: Prepare dilutions of the 125I-labeled ligand in binding medium. For competition experiments, prepare parallel samples containing a 20-fold excess of unlabeled competitor.
-
Binding: Aspirate culture medium from cells. Add 250 µL of the prepared ligand solutions to each well.
-
Incubation: Incubate the plates at 4°C for 2 hours with gentle rocking.
-
Washing: Aspirate the ligand solution and wash the cell monolayers three times with ice-cold binding medium to remove unbound radioactivity.
-
Lysis: Add 0.1 M NaOH to each well to lyse the cells and solubilize the bound ligand.
-
Quantification: Transfer the lysate to counting tubes and quantify the cell-associated radioactivity using a gamma counter.
-
Analysis: Calculate specific binding by subtracting the radioactivity bound in the presence of excess unlabeled competitor (non-specific binding) from the total radioactivity bound.
Co-Immunoprecipitation (Co-IP) for Receptor-Ligand Interaction
This protocol describes a general method for Co-IP of membrane receptors, which can be adapted to investigate the interaction between a receptor like CD36 or TLR4 and this compound, often by using a biotinylated form of the lipid or an antibody that recognizes the receptor.[5][11]
Materials:
-
Cells expressing the target receptor
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific to the target receptor
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBST)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Pre-clearing: Centrifuge the lysate to pellet debris. Incubate the supernatant with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add the primary antibody against the target receptor and incubate for 2-4 hours or overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, resuspend the beads in SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.
-
Analysis: Pellet the beads and collect the supernatant. Analyze the eluted proteins by Western Blotting using an antibody against a potential interacting partner or a streptavidin conjugate if using biotinylated this compound.
Western Blotting for Signaling Pathway Activation
This protocol details the detection of phosphorylated signaling proteins (e.g., p-p38, p-JNK) or degradation of inhibitors (e.g., IκBα) to confirm the activation or inhibition of pathways downstream of receptor engagement.[10][15]
Materials:
-
Cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent detection reagent
Procedure:
-
Sample Preparation: Treat cells with this compound for various time points. Lyse cells and determine protein concentration. Denature protein samples in SDS-PAGE sample buffer by heating.
-
Gel Electrophoresis: Load 10-25 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[15] Confirm transfer efficiency by Ponceau S staining.
-
Blocking: Block the membrane in blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[15]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again as in step 6. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize phosphorylated protein levels to the total protein levels to determine the extent of signaling activation.
Conclusion and Future Directions
This compound is a critical signaling molecule that interacts with multiple cell surface receptors, including CD36, TLR2/4, and the PAF receptor, to modulate inflammatory pathways. Its role in recognizing cellular damage and initiating responses makes it a key player in the pathogenesis of atherosclerosis and other chronic inflammatory diseases. The ability of this compound to both activate and inhibit distinct signaling pathways highlights the complexity of its biological function.
Future research should focus on elucidating the precise, context-dependent factors that determine whether this compound acts as a pro- or anti-inflammatory agent. Developing high-affinity, specific antagonists for the this compound binding sites on these receptors could offer novel therapeutic avenues for controlling the chronic inflammation that drives cardiovascular disease. Furthermore, a more detailed quantification of the direct binding kinetics of this compound with its various receptors is needed to fully understand the molecular basis of its diverse activities.
References
- 1. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidized Phospholipid Inhibition of Toll-like Receptor (TLR) Signaling Is Restricted to TLR2 and TLR4: ROLES FOR CD14, LPS-BINDING PROTEIN, AND MD2 AS TARGETS FOR SPECIFICITY OF INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphocholine as a pattern recognition ligand for CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | PAF receptor binds platelet activating factor [reactome.org]
- 5. Mapping and characterization of the binding site for specific oxidized phospholipids and oxidized low density lipoprotein of scavenger receptor CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.aston.ac.uk [research.aston.ac.uk]
- 8. Oxidized phospholipid: this compound binds to platelet-activating-factor receptor on human macrophages. Implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissociation constant - Wikipedia [en.wikipedia.org]
- 10. Mapping and Characterization of the Binding Site for Specific Oxidized Phospholipids and Oxidized Low Density Lipoprotein of Scavenger Receptor CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High affinity receptor binding of platelet-activating factor in rat peritoneal polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Platelet-Activating Factor (PAF) Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]
- 15. Molecular basis for the activation of PAF receptor by PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Effects of POVPC Signaling Cascades: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is a prominent oxidized phospholipid species formed during oxidative stress, and it is implicated in the pathogenesis of numerous inflammatory diseases, including atherosclerosis. As a bioactive lipid mediator, this compound elicits a complex array of cellular responses by activating distinct signaling cascades. These downstream effects are highly cell-type and context-dependent, ranging from the induction of apoptosis and inflammation to the modulation of endothelial function and vascular calcification. Understanding the intricacies of this compound signaling is paramount for the development of novel therapeutic strategies targeting oxidative stress-driven pathologies. This technical guide provides an in-depth overview of the core downstream effects of this compound signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Core Signaling Cascades and Downstream Effects
This compound has been shown to initiate multiple signaling cascades that culminate in diverse cellular outcomes. The primary downstream effects include the induction of apoptosis, modulation of inflammatory responses, impairment of endothelial function, and promotion of vascular calcification.
Pro-Apoptotic Signaling
In various cell types, including oligodendrocytes and vascular smooth muscle cells (VSMCs), this compound is a potent inducer of apoptosis.[1][2] The signaling cascade is multifaceted, primarily involving the activation of caspases and the generation of the second messenger ceramide.
The key steps in this compound-induced apoptosis are:
-
Caspase-8 Activation: this compound initiates the apoptotic cascade through the activation of caspase-8.
-
Neutral Sphingomyelinase (NSMase) Activation: Activated caspase-8 subsequently activates neutral sphingomyelinase (NSMase), which hydrolyzes sphingomyelin (B164518) to produce ceramide.[3]
-
Caspase-3 Activation: The accumulation of ceramide and other downstream signals lead to the activation of the executioner caspase, caspase-3.[3]
-
JNK Cascade and Akt Inhibition: this compound treatment also leads to the activation of the c-Jun N-terminal kinase (JNK) pro-apoptotic cascade and the degradation of the pro-survival kinase phospho-Akt.[4]
Inflammatory Signaling
The role of this compound in inflammation is complex, with both pro- and anti-inflammatory effects reported. In macrophages, this compound can induce the expression of pro-inflammatory cytokines like Interleukin-8 (IL-8).[5] This process can be mediated, in part, through the activation of the NLRP3 inflammasome.[6] Conversely, this compound has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by interfering with Toll-like receptor 4 (TLR4) signaling.
Endothelial Dysfunction
This compound contributes to endothelial dysfunction, a key event in the initiation of atherosclerosis. It impairs the function of endothelial nitric oxide synthase (eNOS), leading to reduced nitric oxide (NO) bioavailability and increased production of superoxide (B77818) anions (O₂⁻). This "uncoupling" of eNOS is a critical pathogenic mechanism.
The signaling pathway involves:
-
Inhibition of Akt/eNOS (Ser1177) Phosphorylation: this compound inhibits the phosphorylation of Akt and, consequently, the activating phosphorylation of eNOS at serine 1177.
-
Activation of PKC-βII and P70S6K: It promotes the activation of Protein Kinase C-βII (PKC-βII) and p70S6 kinase (P70S6K).
-
Increased eNOS (Thr495) Phosphorylation: This leads to an increase in the inhibitory phosphorylation of eNOS at threonine 495.
-
Dissociation of HSP90 from eNOS: this compound reduces the association of heat shock protein 90 (HSP90) with eNOS, further impairing its function.
Vascular Calcification
Recent evidence indicates that this compound promotes vascular calcification by inducing ferroptosis in vascular smooth muscle cells (VSMCs).[7] This process is characterized by iron-dependent lipid peroxidation and is distinct from apoptosis.
Key events include:
-
Increased Oxidative Stress: this compound elevates intracellular reactive oxygen species (ROS) levels.
-
Mitochondrial Dysfunction: It impairs mitochondrial membrane potential and reduces ATP production.
-
Lipid Peroxidation: this compound triggers lipid peroxidation, a hallmark of ferroptosis.
-
Osteogenic Transition: The induction of ferroptosis is associated with an increased expression of osteogenic markers such as Runx2 and BMP2, leading to mineralization.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various downstream signaling events.
Table 1: Effects of this compound on Apoptosis and Cell Viability
| Cell Type | Concentration | Time | Effect | Reference |
| Neonatal Rat Oligodendrocytes | 10 µM | 1 h | >4-fold increase in p-JNK | [4] |
| Neonatal Rat Oligodendrocytes | 10 µM | 1 h | 50% reduction in p-Akt | [4] |
| Vascular Smooth Muscle Cells | 50 µM | 24 h | Significant inhibition of cell proliferation | [2] |
| RAW 264.7 Macrophages | 50 µM | 4 h | Concentration-dependent increase in Annexin V-positive cells | [8] |
Table 2: Effects of this compound on Inflammatory Gene Expression
| Cell Type | Concentration | Time | Gene | Fold Change | Reference |
| THP-1 Macrophages | Not Specified | Not Specified | IL-8 | Several-fold activation | [9] |
| RAW 264.7 Macrophages | 50 µM | Not Specified | 4 up-regulated, 1 down-regulated gene (FC>1.5) | [10] |
Table 3: Effects of this compound on Endothelial Function
| Cell Type | Concentration | Time | Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | Not Specified | Decreased NO production, increased O₂⁻ generation | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | Not Specified | Inhibition of Akt and eNOS (Ser1177) phosphorylation |
Table 4: Effects of this compound on Vascular Smooth Muscle Cell (VSMC) Calcification
| Parameter | Concentration (µg/mL) | Effect | Reference |
| Mineralization (Alizarin Red S) | 1, 3, 5 | Dose-dependent increase | [7] |
| Calcium Content | 1, 3, 5 | Dose-dependent increase | [7] |
| Runx2 Expression | Not Specified | Increased | [7] |
| BMP2 Expression | Not Specified | Increased | [7] |
| Intracellular ROS | Not Specified | Increased | [7] |
| Mitochondrial Membrane Potential | Not Specified | Impaired | [7] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the downstream effects of this compound signaling.
Neutral Sphingomyelinase (NSMase) Activity Assay
Principle: This assay measures the enzymatic activity of NSMase by quantifying the conversion of a fluorescently labeled sphingomyelin substrate to its corresponding fluorescent ceramide product.
Methodology:
-
Cell Lysis: Cells are treated with this compound for the desired time, followed by lysis in an appropriate buffer to release cellular proteins, including NSMase.
-
Enzymatic Reaction: The cell lysate is incubated with a fluorescent sphingomyelin substrate (e.g., NBD-sphingomyelin) in an assay buffer containing necessary co-factors (e.g., MgCl₂).
-
Lipid Extraction: The reaction is stopped, and lipids are extracted.
-
Chromatographic Separation: The fluorescent ceramide product is separated from the unreacted substrate using reverse-phase high-performance liquid chromatography (HPLC).
-
Quantification: The amount of fluorescent ceramide is quantified using a fluorescence detector, and the NSMase activity is calculated relative to the total protein concentration in the lysate.
Western Blot Analysis for Phosphorylated Proteins (e.g., p-Akt, p-JNK)
Principle: Western blotting is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates, providing a measure of kinase activation or inhibition.
Methodology:
-
Sample Preparation: Cells are treated with this compound, and whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The signal is detected using a chemiluminescent substrate.
-
Normalization: The membrane is often stripped and re-probed with an antibody for the total (non-phosphorylated) protein and a loading control (e.g., β-actin or GAPDH) to normalize the data.
TUNEL Assay for Apoptosis Detection
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Methodology:
-
Cell Fixation and Permeabilization: Cells grown on coverslips or slides are treated with this compound, then fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
TdT Labeling: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or a fluorescently tagged dUTP). TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If a hapten-labeled dUTP (like BrdUTP) is used, the cells are then incubated with a fluorescently-labeled antibody that specifically recognizes the hapten.
-
Counterstaining and Imaging: The cell nuclei are often counterstained with a DNA dye (e.g., DAPI or Hoechst). The slides are then mounted and visualized using fluorescence microscopy. Apoptotic cells will exhibit bright fluorescence corresponding to the labeled DNA fragments.
Assessment of Ferroptosis
Principle: Ferroptosis is confirmed by detecting its key features: iron-dependent lipid peroxidation and loss of antioxidant capacity.
Methodology:
-
Measurement of Lipid Peroxidation: Cells are stained with fluorescent probes that are sensitive to lipid peroxidation, such as BODIPY™ 581/591 C11. The shift in fluorescence emission upon oxidation is quantified by flow cytometry or fluorescence microscopy.
-
Quantification of Intracellular ROS: General oxidative stress can be measured using probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA), which becomes fluorescent upon oxidation.
-
Assessment of Mitochondrial Function: Mitochondrial membrane potential, which is often compromised in ferroptosis, can be assessed using potentiometric dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.
-
Analysis of Ferroptosis-Related Proteins: The expression levels of key proteins involved in ferroptosis, such as Glutathione Peroxidase 4 (GPX4) and the cystine/glutamate antiporter subunit SLC7A11, can be analyzed by Western blotting or qPCR.
-
Pharmacological Inhibition: The induction of cell death by this compound can be confirmed as ferroptosis by its rescue with specific inhibitors like ferrostatin-1.
Alizarin Red S Staining for Vascular Calcification
Principle: Alizarin Red S is a dye that selectively binds to calcium salts, forming a red-orange precipitate. It is used to visualize and quantify mineral deposition in cell cultures and tissue sections.
Methodology:
-
Cell Culture and Treatment: VSMCs are cultured in a calcification medium and treated with various concentrations of this compound.
-
Fixation: The cells are washed with PBS and fixed with a suitable fixative, such as 4% paraformaldehyde.
-
Staining: The fixed cells are incubated with a 2% Alizarin Red S solution (pH 4.1-4.3) for a short period.
-
Washing: Excess dye is removed by washing with distilled water.
-
Visualization and Quantification: The stained mineralized nodules appear as red-orange deposits and can be visualized by light microscopy. For quantification, the stain can be eluted from the cells using an organic acid (e.g., acetic acid), and the absorbance of the eluate is measured spectrophotometrically.
Conclusion and Future Directions
The signaling cascades initiated by this compound are intricate and have profound implications for cellular homeostasis and the pathogenesis of various diseases. The downstream effects, including apoptosis, inflammation, endothelial dysfunction, and vascular calcification, highlight the multifaceted role of this oxidized phospholipid in driving disease progression, particularly in the context of atherosclerosis.
For drug development professionals, targeting the key nodes in these pathways, such as caspase-8, NSMase, JNK, or the mediators of eNOS uncoupling and ferroptosis, may represent viable therapeutic strategies. Further research is warranted to fully elucidate the receptor-mediated and receptor-independent mechanisms of this compound action and to explore the potential for therapeutic interventions that can mitigate its detrimental effects. The detailed methodologies and quantitative data presented in this guide provide a foundational resource for researchers in this field to design and execute experiments aimed at unraveling the complexities of this compound signaling.
References
- 1. Edge Attributes | Graphviz [graphviz.org]
- 2. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Attributes | Graphviz [graphviz.org]
- 4. Oxidized phosphatidylcholine formation and action in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidized phosphatidylcholine induces the activation of NLRP3 inflammasome in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidized phospholipid this compound contributes to vascular calcification by triggering ferroptosis of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. style | Graphviz [graphviz.org]
- 9. researchgate.net [researchgate.net]
- 10. The application of approaches in detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-Palmitoyl-2-(5-Oxovaleroyl)-sn-Glycero-3-Phosphocholine (POVPC) in Cardiovascular Disease Models
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth examination of POVPC, a key oxidized phospholipid implicated in the pathogenesis of cardiovascular diseases, particularly atherosclerosis. It details its effects on various vascular cell types, elucidates the underlying signaling mechanisms, presents quantitative data from key studies, and offers detailed experimental protocols for its investigation.
Introduction to this compound
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (this compound) is a truncated oxidized phospholipid that is a prominent component of minimally modified low-density lipoprotein (MM-LDL) and oxidized LDL (oxLDL).[1][2] It is generated from the oxidative cleavage of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (PAPC).[1] Found in atherosclerotic lesions, this compound is a biologically active lipid that plays a significant role in various cellular processes contributing to the initiation and progression of atherosclerosis, including endothelial dysfunction, inflammation, and vascular smooth muscle cell modulation.[1][3][4] Its multifaceted and sometimes opposing effects on different vascular cells make it a critical molecule for study in the context of cardiovascular disease.
Cellular Effects and Signaling Pathways of this compound
This compound exerts complex and cell-type-specific effects within the vasculature. Its actions are mediated through interactions with various receptors and modulation of multiple intracellular signaling cascades.
Endothelial Cells (ECs)
Endothelial dysfunction is a critical early event in atherosclerosis. This compound significantly impairs EC function through several mechanisms.
-
eNOS Uncoupling and Oxidative Stress: this compound impairs endothelium-dependent vasodilation by uncoupling and inhibiting endothelial nitric oxide synthase (eNOS).[5] This leads to decreased nitric oxide (NO) bioavailability and increased superoxide (B77818) (O²⁻) production. The signaling cascade involves the inhibition of the pro-survival PI3K/Akt pathway, which reduces eNOS phosphorylation at its activating site (Ser1177).[5] Concurrently, this compound activates Protein Kinase C-βII (PKC-βII) and p70S6 kinase (P70S6K), leading to inhibitory phosphorylation of eNOS at Thr495 and reduced association with its stabilizing partner, HSP90.[5]
-
Inflammation and Monocyte Adhesion: this compound is a potent regulator of monocyte-specific adhesion to endothelial cells, a crucial step in plaque formation. It induces the surface expression of the connecting segment 1 (CS-1) domain of fibronectin, which acts as a ligand for monocyte integrins.[6] Interestingly, while promoting monocyte binding, this compound can also exhibit anti-inflammatory effects in other contexts. It strongly inhibits the lipopolysaccharide (LPS)-mediated induction of neutrophil binding and the expression of E-selectin. This inhibition occurs via a protein kinase A (PKA)-dependent pathway that results in the downregulation of NF-κB-dependent transcription.[6]
-
Apoptosis: this compound induces apoptosis in endothelial cells, contributing to the loss of endothelial integrity. This is achieved by altering the balance of pro- and anti-apoptotic proteins, specifically by inhibiting the expression of Bcl-2 and increasing the expression of Bax and cleaved caspase-3.[5]
-
Endothelial Barrier Disruption: At higher concentrations, this compound contributes to decreased endothelial barrier function, promoting vascular leakage associated with chronic inflammation.[1][7]
Vascular Smooth Muscle Cells (VSMCs)
This compound has dual and context-dependent effects on VSMCs, which are key to both the structural integrity of the vessel wall and the bulk of advanced atherosclerotic plaques.
-
Proliferation and Apoptosis: Early studies identified this compound as a component of MM-LDL that stimulates VSMC proliferation.[1] However, other studies show that this compound can inhibit cell proliferation and induce apoptosis, particularly under low-serum conditions.[2][8] this compound is generally a more potent inducer of apoptosis than its further oxidized product, PGPC.[2]
-
Phenotypic Switching: this compound induces a switch in VSMCs from a quiescent, contractile phenotype to a pro-inflammatory, synthetic state. This is characterized by the profound suppression of VSMC differentiation marker genes, such as smooth muscle α-actin (SM α-actin) and SM myosin heavy chain. This repression is mediated by the nuclear translocation of Krüppel-like transcription factor 4 (KLF4), a known repressor of SMC marker genes.[9]
-
Vascular Calcification: A more recent finding is that this compound promotes the osteogenic transition of VSMCs, leading to vascular calcification.[10] It increases the expression of osteogenic markers Runx2 and BMP2. The underlying mechanism involves the induction of oxidative stress and mitochondrial dysfunction, which triggers a form of programmed cell death known as ferroptosis.[10]
Macrophages
Macrophages are central to the inflammatory processes in atherosclerosis. This compound modulates macrophage function significantly.
-
Receptor-Mediated Activation: this compound binds to the Platelet-Activating Factor receptor (PAF-R) on human macrophages.[11] This interaction transduces signals that lead to intracellular calcium (Ca²⁺) fluxes and alter the transcription of numerous pro-inflammatory and pro-atherogenic genes, such as Interleukin-8 (IL-8).[11]
-
TLR Modulation: this compound can inhibit the activation of Toll-like receptor 2 (TLR2) by binding to its co-receptor, CD14. This suggests a potential anti-inflammatory or modulatory role in specific contexts.[12]
-
Covalent Modification: The aldehyde group in this compound can covalently react with amino groups on proteins, leading to the modification of a selective group of cell membrane proteins.[12]
Quantitative Data Summary
The biological effects of this compound are dose-dependent. The following tables summarize quantitative data from key studies on its effects on different vascular cells.
Table 1: Effects of this compound on Endothelial Cells
| Parameter | Cell Type | This compound Concentration | Incubation Time | Result | Reference |
|---|---|---|---|---|---|
| Proliferation | HUVECs | 10-40 µg/mL | 24 h | Significant inhibition | [5] |
| Migration | HUVECs | 10-40 µg/mL | 12 h | Significant inhibition | [5] |
| Tube Formation | HUVECs | 10-40 µg/mL | 6 h | Significant inhibition | [5] |
| NO Production | HUVECs | 40 µg/mL | 30 min | ~50% decrease | [5] |
| Superoxide (O²⁻) Generation | HUVECs | 40 µg/mL | 30 min | ~2.5-fold increase | [5] |
| Caspase-3 Activity | HUVECs | 40 µg/mL | 24 h | ~3-fold increase | [5] |
| Endothelial Barrier Function (TER) | HPAECs | 10-40 µg/mL | 5 h | Dose-dependent decrease in resistance |[7] |
Table 2: Effects of this compound on Vascular Smooth Muscle Cells (VSMCs)
| Parameter | Cell Type | This compound Concentration | Incubation Time | Result | Reference |
|---|---|---|---|---|---|
| Cell Viability (Proliferation) | VSMCs | 10-50 µM | 24 h | Significant increase | [13] |
| Apoptosis (Annexin V+) | VSMCs | 5-20 µM | 24 h | Dose-dependent increase (low serum) | [2] |
| Mineralization (Alizarin Red) | VSMCs | 25 µM | 7 days | Significant increase | [10] |
| Intracellular ROS | VSMCs | 25 µM | 24 h | ~2-fold increase | [10] |
| SM α-actin mRNA | Rat Aortic SMCs | 30 µg/mL | 24 h | ~70% decrease | [9] |
| KLF4 Nuclear Protein | Rat Aortic SMCs | 30 µg/mL | 2 h | Significant increase |[9] |
Table 3: Effects of this compound on Macrophages
| Parameter | Cell Type | This compound Concentration | Incubation Time | Result | Reference |
|---|---|---|---|---|---|
| Cell Viability (MTT) | RAW 264.7 | 50 µM | 24 h | ~50% decrease | [14] |
| Apoptosis (Annexin V+) | RAW 264.7 | 10-50 µM | 4 h | Dose-dependent increase | [14] |
| IL-8 Gene Expression | Human Macrophages | Not specified | Not specified | Several-fold activation |[11] |
Experimental Protocols and Methodologies
Investigating the effects of this compound requires standardized in vitro, ex vivo, and in vivo models.
In Vitro Experimental Workflow
A typical in vitro experiment to assess the effect of this compound on a specific cell type follows a general workflow.
Protocol 4.1.1: VSMC Calcification Assay [10]
-
Cell Culture: Culture primary human aortic smooth muscle cells (VSMCs) in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Induction of Calcification: Seed VSMCs in 12-well plates. Upon reaching confluence, switch the medium to an osteogenic medium (standard medium supplemented with 10 mM β-glycerophosphate and 100 µg/mL ascorbic acid).
-
This compound Treatment: Treat the cells with this compound (e.g., 25 µM) or vehicle control. Refresh the medium and treatment every 2-3 days.
-
Alizarin Red Staining: After 7-14 days, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 30 minutes at room temperature.
-
Wash thoroughly with deionized water to remove excess stain.
-
Quantification: Document the stained mineralized matrix by photography. For quantification, destain the matrix by adding 10% cetylpyridinium (B1207926) chloride and measure the absorbance of the extracted stain at 562 nm.
Ex Vivo Experimental Workflow
Ex vivo models, such as isolated aortic rings, are invaluable for studying the integrated functional response of vascular tissue.
Protocol 4.2.1: Assessment of Endothelium-Dependent Vasodilation [5]
-
Aortic Ring Preparation: Euthanize C57BL/6 mice and carefully excise the thoracic aorta in cold, oxygenated Krebs-Henseleit (K-H) buffer.
-
Mounting: Clean the aorta of adherent tissue and cut it into 2-3 mm rings. Suspend the rings in organ baths containing K-H buffer (37°C, gassed with 95% O₂/5% CO₂). Connect the rings to isometric force transducers to record tension.
-
Equilibration: Equilibrate the rings under a resting tension of ~1.0 g for 60-90 minutes, replacing the K-H buffer every 15-20 minutes.
-
Viability Check: Constrict the rings with phenylephrine (B352888) (PE, e.g., 1 µM). Once a stable plateau is reached, assess endothelial integrity by inducing relaxation with acetylcholine (B1216132) (ACh, e.g., 10 µM). Rings with >80% relaxation are considered endothelium-intact.
-
This compound Incubation: Wash out the drugs and allow the rings to return to baseline. Incubate the rings with this compound (e.g., 40 µg/mL) or vehicle control for a specified period (e.g., 60 minutes).
-
Dose-Response Curve: Pre-constrict the rings again with PE (1 µM). Once a stable contraction is achieved, perform a cumulative dose-response curve for the endothelium-dependent vasodilator ACh (e.g., 1 nM to 10 µM).
-
Data Analysis: Express relaxation responses as a percentage of the pre-contraction induced by PE. Compare the dose-response curves between control and this compound-treated groups.
In Vivo Models
While direct administration of this compound in vivo to model chronic atherosclerosis is less common, its presence and effects are studied in established animal models of the disease, such as ApoE⁻/⁻ or LDLR⁻/⁻ mice fed a high-fat diet. In these models, the accumulation of this compound within lesions can be correlated with disease progression, and interventions can be tested for their ability to mitigate the effects of oxidized lipids.
Conclusion
This compound is a pathologically significant oxidized phospholipid that actively contributes to cardiovascular disease by promoting endothelial dysfunction, modulating VSMC phenotype towards a pro-inflammatory and pro-calcific state, and activating macrophages. Its complex signaling, characterized by interactions with multiple receptors and pathways, underscores the multifaceted nature of lipid-driven inflammation in atherosclerosis. The experimental models and protocols detailed in this guide provide a framework for researchers to further investigate the mechanisms of this compound and to explore novel therapeutic strategies targeting the generation or action of oxidized lipids in cardiovascular disease.
References
- 1. Structural Identification and Cardiovascular Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidized Phospholipids: Biomarker for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidized phospholipids on apoB-100-containing lipoproteins: a biomarker predicting cardiovascular disease and cardiovascular events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oxidized phospholipid this compound impairs endothelial function and vasodilation via uncoupling endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Fragmented oxidation products define barrier disruptive endothelial cell response to OxPAPC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidized phospholipids induce phenotypic switching of vascular smooth muscle cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidized phospholipid this compound contributes to vascular calcification by triggering ferroptosis of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidized phospholipid: this compound binds to platelet-activating-factor receptor on human macrophages. Implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of oxidized phospholipids on phenotypic polarization and function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Dichotomous Role of POVPC Derivatives in Cellular Signaling: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the biological activities of 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and its derivatives, with a focus on their impact on key cellular processes implicated in cardiovascular diseases and inflammation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of oxidized phospholipids (B1166683) and their therapeutic potential.
Abstract
Oxidized phospholipids (OxPLs), such as this compound, are generated during oxidative stress and are key components of oxidized low-density lipoprotein (oxLDL). They are increasingly recognized as potent signaling molecules that can elicit a wide range of cellular responses, from inflammation and apoptosis to cell proliferation and migration. Understanding the intricate signaling pathways modulated by this compound and its derivatives is crucial for the development of novel therapeutic strategies for a variety of inflammatory diseases, including atherosclerosis. This guide summarizes the current knowledge on the biological activity of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling mechanisms.
Biological Activities of this compound and its Derivatives
This compound and its closely related derivative, 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC), have been shown to exert a multitude of effects on various cell types, most notably endothelial cells, vascular smooth muscle cells (VSMCs), and macrophages. Their biological activities are often concentration-dependent and can be either pro-inflammatory and pro-apoptotic or, in some contexts, protective.
Endothelial Dysfunction and Inflammation
This compound is a known contributor to endothelial dysfunction, a critical early event in the pathogenesis of atherosclerosis. It impairs endothelial function by uncoupling and inhibiting endothelial nitric oxide synthase (eNOS), leading to decreased nitric oxide (NO) production and increased superoxide (B77818) anion (O₂⁻) generation.[1] This imbalance contributes to a pro-inflammatory and pro-thrombotic state. Furthermore, this compound induces the expression of adhesion molecules on endothelial cells, promoting the binding of monocytes, a key step in the formation of atherosclerotic plaques.[2]
Apoptosis
This compound has been demonstrated to be a potent inducer of apoptosis in various cell types, including endothelial cells and vascular smooth muscle cells.[1][3][4] The pro-apoptotic effects of this compound are mediated through the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspase-3.[1]
Vascular Smooth Muscle Cell Proliferation and Migration
The effect of this compound on vascular smooth muscle cell (VSMC) proliferation is complex and appears to be context-dependent. Some studies report that this compound inhibits VSMC proliferation, while others suggest it can promote it, potentially contributing to the pathological remodeling of the vessel wall in atherosclerosis.[3][5]
Quantitative Data on the Biological Activity of this compound Derivatives
The following tables summarize the quantitative effects of this compound and its derivatives on various cellular processes as reported in the scientific literature.
Table 1: Effects of this compound on Endothelial Cell Function
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Proliferation | HUVECs | Not specified | Inhibition | [1] |
| Migration | HUVECs | Not specified | Inhibition | [1] |
| Tube Formation | HUVECs | Not specified | Inhibition | [1] |
| NO Production | HUVECs | Not specified | Decrease | [1] |
| O₂⁻ Generation | HUVECs | Not specified | Increase | [1] |
Table 2: Effects of this compound and PGPC on Apoptosis
| Compound | Cell Type | Concentration | Apoptotic Marker | Fold Increase vs. Control | Reference |
| This compound | VSMCs | Not specified | Apoptotic Cells | 5.4 | [6] |
| PGPC | VSMCs | Not specified | Apoptotic Cells | 3.6 | [6] |
| This compound | RAW 264.7 | 10 µM | Annexin V Positive Cells | Concentration-dependent increase | [4] |
| This compound | RAW 264.7 | 25 µM | Annexin V Positive Cells | Concentration-dependent increase | [4] |
| This compound | RAW 264.7 | 50 µM | Annexin V Positive Cells | Concentration-dependent increase | [4] |
| PGPC | RAW 264.7 | 10 µM | Annexin V Positive Cells | Concentration-dependent increase | [4] |
| PGPC | RAW 264.7 | 25 µM | Annexin V Positive Cells | Concentration-dependent increase | [4] |
| PGPC | RAW 264.7 | 50 µM | Annexin V Positive Cells | Concentration-dependent increase | [4] |
Table 3: Effects of this compound on Vascular Smooth Muscle Cell Proliferation
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Proliferation | VSMCs | Not specified | Inhibition | [3] |
Signaling Pathways Modulated by this compound Derivatives
This compound and its derivatives exert their biological effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key signaling cascades affected by this compound.
This compound-Induced Endothelial Dysfunction and Apoptosis
Caption: this compound signaling in endothelial cells leading to dysfunction and apoptosis.
Experimental Workflow for Assessing this compound Effects
Caption: General experimental workflow for studying the biological effects of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), Vascular Smooth Muscle Cells (VSMCs), or RAW 264.7 macrophages are commonly used.
-
Culture Conditions: Cells are maintained in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound/Derivative Treatment: this compound or its derivatives are typically dissolved in a suitable solvent (e.g., ethanol) and then diluted in culture medium to the desired final concentration. Control cells are treated with the vehicle alone.
Proliferation Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or its derivatives and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
-
Seed cells in a 6-well plate and treat with this compound or its derivatives for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-phospho-eNOS) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Endothelial Cell Tube Formation Assay
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Seed HUVECs onto the Matrigel-coated wells at a density of 1.5 x 10⁴ cells/well in medium containing this compound or its derivatives.
-
Incubate for 4-6 hours at 37°C.
-
Visualize the formation of tube-like structures using a microscope and quantify the total tube length and number of branch points using image analysis software.
Measurement of Nitric Oxide (NO) Production
-
Culture endothelial cells to confluence in a 24-well plate.
-
Replace the culture medium with a buffer and treat with this compound or its derivatives.
-
Collect the supernatant and measure the concentration of nitrite (B80452), a stable metabolite of NO, using the Griess reagent system.
-
Measure the absorbance at 540 nm and calculate the nitrite concentration using a standard curve.
Measurement of Superoxide Anion (O₂⁻) Generation
-
Treat cells with this compound or its derivatives for the desired time.
-
Incubate the cells with Dihydroethidium (DHE), a fluorescent probe for O₂⁻, for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in O₂⁻ production.
Conclusion
This compound and its derivatives are multifaceted signaling molecules with significant implications for vascular biology and inflammation. Their ability to induce endothelial dysfunction, apoptosis, and modulate smooth muscle cell behavior underscores their potential role in the pathogenesis of atherosclerosis and other inflammatory diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the complex biological activities of these oxidized phospholipids. A deeper understanding of these mechanisms will be instrumental in the development of targeted therapies for diseases driven by oxidative stress and inflammation.
References
- 1. The oxidized phospholipid this compound impairs endothelial function and vasodilation via uncoupling endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleolin regulates the proliferation of vascular smooth muscle cells in atherosclerotic via Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of oxidized-phospholipid-induced vascular smooth muscle cell proliferation by resveratrol is associated with reducing Cx43 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidized phospholipids induce phenotypic switching of vascular smooth muscle cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Preparation of POVPC Solutions for Cell Culture: Application Notes and Protocols
Introduction
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is a biologically active oxidized phospholipid that is a component of minimally modified low-density lipoprotein (MM-LDL). It is widely used in cell culture experiments to mimic the effects of oxidized LDL and to study cellular responses to oxidative stress, inflammation, and apoptosis.[1] Proper preparation of this compound solutions is critical for obtaining reproducible and reliable experimental results. These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture.
Properties of this compound
A summary of the physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C29H56NO9P |
| Formula Weight | 593.7 g/mol |
| Purity | ≥98% |
| Storage | -20°C[2][3] |
| Stability | ≥ 2 years at -20°C[2] |
Recommended Solvents and Stock Solution Preparation
The choice of solvent is crucial for ensuring that this compound is fully dissolved and stable. The solubility of this compound in various common laboratory solvents is summarized below.
| Solvent | Solubility |
| Ethanol (B145695) | 30 mg/mL[2] |
| DMF | 15 mg/mL[2] |
| DMSO | 10 mg/mL[2] |
| PBS (pH 7.2) | 10 mg/mL[2] |
Ethanol is a commonly used solvent for preparing this compound stock solutions due to its relatively high solubility and compatibility with cell culture media at low final concentrations.[4][5]
Protocol for Preparing a 5 mg/mL this compound Stock Solution in Ethanol
-
Warm the this compound vial: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Add solvent: Aseptically add the required volume of absolute ethanol to the vial to achieve a final concentration of 5 mg/mL. For example, to a vial containing 5 mg of this compound, add 1 mL of ethanol.
-
Dissolve the this compound: Vortex the vial for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]
Caption: Workflow for preparing this compound stock and working solutions.
Working Solution Preparation
The stock solution must be diluted in cell culture medium to the desired final concentration before being added to the cells. It is important to ensure that the final concentration of the solvent (e.g., ethanol) in the culture medium is low enough to not affect the cells. A final ethanol concentration of less than 0.1% (v/v) is generally considered safe for most cell lines.[5]
Protocol for Preparing a 10 µM this compound Working Solution
-
Calculate the required volume of stock solution:
-
Molecular weight of this compound = 593.7 g/mol
-
A 5 mg/mL stock solution is equivalent to 8.42 mM.
-
To prepare 1 mL of a 10 µM working solution, you will need: (10 µM * 1 mL) / 8420 µM = 1.19 µL of the 5 mg/mL stock solution.
-
-
Dilute the stock solution: Aseptically add 1.19 µL of the 5 mg/mL this compound stock solution to 1 mL of pre-warmed cell culture medium.
-
Mix thoroughly: Gently vortex or invert the tube to ensure the this compound is evenly dispersed in the medium.
-
Add to cells: Immediately add the working solution to your cell culture.
Example Experimental Protocols
The optimal concentration of this compound and incubation time will vary depending on the cell type and the specific biological question being investigated. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
| Cell Type | Concentration Range | Observed Effect |
| RAW 264.7 Macrophages | 10 - 50 µM | Induction of apoptosis.[4] |
| Vascular Smooth Muscle Cells | 2.5 - 100 µM | Inhibition of cell proliferation and induction of apoptosis.[1][5] |
| Human Aortic Endothelial Cells | 10 - 50 µg/mL | Stimulation of monocyte binding.[7] |
| Chinese Hamster Ovary (CHO) cells | 0 - 10 µM | Disintegration of plasma membrane nanoplatforms.[8] |
Protocol for Induction of Apoptosis in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a suitable culture plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 50 µM). As a vehicle control, prepare a solution with the same final concentration of ethanol (e.g., 0.1%).
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium. Incubate the cells for a specified period (e.g., 4-24 hours).
-
Apoptosis Assay: At the end of the incubation period, assess apoptosis using a suitable method, such as Annexin V/Propidium Iodide staining followed by flow cytometry.[4]
Signaling Pathways
This compound has been shown to exert its biological effects through various signaling pathways. One of the key receptors for this compound is the scavenger receptor CD36.[2] Binding of this compound to CD36 can trigger a downstream signaling cascade that can lead to cellular responses such as inflammation and apoptosis.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Troubleshooting
-
Precipitation in media: If the this compound precipitates upon dilution in the cell culture medium, it may be due to a high final concentration or the use of a cold medium. Ensure the medium is pre-warmed to 37°C and that the final concentration of this compound is within its solubility limit in the aqueous environment.
-
Inconsistent results: Inconsistent results may arise from repeated freeze-thaw cycles of the stock solution. It is highly recommended to store the stock solution in single-use aliquots.
-
Solvent toxicity: If you observe cellular toxicity in your vehicle control group, the concentration of the organic solvent may be too high. Reduce the final solvent concentration to below 0.1% (v/v) or consider using a different solvent.[9]
References
- 1. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxidized Phospholipids Inhibit the Formation of Cholesterol-Dependent Plasma Membrane Nanoplatforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Reconstituting and Storing Lyophilized POVPC: Application Notes and Protocols for Researchers
Introduction
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is a biologically active oxidized phospholipid that plays a significant role in various physiological and pathological processes. As a component of oxidized low-density lipoprotein (oxLDL), this compound is implicated in the pathogenesis of atherosclerosis, inflammation, and apoptosis.[1][2] Its ability to modulate key signaling pathways in various cell types, particularly endothelial cells, makes it a valuable tool for researchers in cardiovascular disease, immunology, and drug development.[1][3][4]
This document provides detailed application notes and protocols for the reconstitution, storage, and handling of lyophilized this compound to ensure its stability and optimal performance in research settings.
Product Information
| Property | Value | Reference |
| Molecular Formula | C₂₉H₅₆NO₉P | N/A |
| Molecular Weight | 593.7 g/mol | N/A |
| Appearance | Lyophilized white to off-white powder | N/A |
| Purity | Typically >98% | N/A |
| Storage (Lyophilized) | -20°C | [5] |
Reconstitution of Lyophilized this compound
The following protocol outlines the recommended procedure for reconstituting lyophilized this compound for use in aqueous solutions, such as cell culture media. Due to the susceptibility of oxidized phospholipids (B1166683) to further oxidation, it is crucial to handle the compound with care, minimizing exposure to air and light.[5]
Materials
-
Lyophilized this compound
-
High-purity, anhydrous ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile, glass vials with Teflon-lined caps (B75204)
-
Inert gas (Argon or Nitrogen)
-
Vortex mixer
-
Bath sonicator
Protocol for Reconstituting a 1 mg Vial to a 1 mg/mL Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Initial Solubilization:
-
Under a gentle stream of inert gas, carefully open the vial.
-
Add 100 µL of high-purity, anhydrous ethanol or DMSO to the vial. This will create an initial stock concentration of 10 mg/mL.
-
Recap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
-
Preparation of Aqueous Stock Solution:
-
This protocol is for preparing a 1 mg/mL stock in a more aqueous-friendly solvent for final dilution into cell culture media.
-
In a sterile glass vial, add 900 µL of sterile PBS (pH 7.2).
-
Using a glass syringe, transfer the 100 µL of the 10 mg/mL this compound stock solution (from step 2) to the vial containing PBS. This will result in a 1 mg/mL stock solution in 10% ethanol/PBS or 10% DMSO/PBS.
-
Immediately cap the vial and vortex thoroughly.
-
For optimal dispersion, sonicate the solution in a bath sonicator for 5-10 minutes.
-
-
Inert Gas Overlay: Before sealing the vial for storage, gently flush the headspace with an inert gas (argon or nitrogen) to displace oxygen and minimize oxidation.
-
Storage: Store the reconstituted stock solution as recommended in the storage section below.
Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Ethanol | 30 mg/mL | N/A |
| DMSO | 10 mg/mL | N/A |
| DMF | 15 mg/mL | N/A |
| PBS (pH 7.2) | 10 mg/mL | N/A |
Storage and Stability
Proper storage is critical to maintain the integrity and biological activity of this compound.
Lyophilized this compound
Store lyophilized this compound at -20°C in a desiccator. When stored correctly, the lyophilized powder is stable for at least one year.
Reconstituted this compound
| Storage Condition | Recommended Duration | Notes |
| Organic Stock Solution (Ethanol or DMSO) | Up to 1 month at -20°C | Store in glass vials with Teflon-lined caps under an inert atmosphere (argon or nitrogen). Minimize freeze-thaw cycles.[5] |
| Aqueous Stock Solution (e.g., in PBS) | Prepare fresh for each experiment. | Oxidized phospholipids in aqueous solutions are prone to degradation. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, aliquoting and snap-freezing in liquid nitrogen before storing at -80°C may be considered, but stability should be validated for the specific application. |
Experimental Protocols & Methodologies
This compound is a potent modulator of various cellular processes. Below are examples of experimental contexts and relevant methodologies.
Induction of Apoptosis in Endothelial Cells
This compound has been shown to induce apoptosis in human umbilical vein endothelial cells (HUVECs).[3] A typical experimental workflow is as follows:
Caption: Workflow for studying this compound-induced apoptosis in endothelial cells.
Methodology for Western Blotting:
-
After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, Bax, and Bcl-2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways.
This compound-Induced Endothelial Dysfunction and Apoptosis
In endothelial cells, this compound can uncouple endothelial nitric oxide synthase (eNOS) and induce apoptosis.[3] This involves the inhibition of the pro-survival Akt pathway and the activation of pro-apoptotic pathways.
References
- 1. Oxidized phospholipids in control of inflammation and endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oxidized phospholipid this compound impairs endothelial function and vasodilation via uncoupling endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelial Cell Regulation by Phospholipid Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: POVPC Treatment of Human Umbilical Vein Endothelial Cells (HUVECs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is an oxidized phospholipid that plays a significant role in the pathogenesis of atherosclerosis.[1][2][3] It is a component of oxidized low-density lipoprotein (oxLDL) and has been identified in atherosclerotic lesions.[1][3] this compound has been shown to induce endothelial dysfunction, a critical early event in the development of atherosclerosis, by affecting various cellular processes in Human Umbilical Vein Endothelial Cells (HUVECs).[1][4][5] These application notes provide detailed protocols for treating HUVECs with this compound to study its effects on cell signaling, apoptosis, and oxidative stress.
Data Presentation
Table 1: Summary of this compound Concentration and Incubation Times for HUVEC Experiments
| Experiment | This compound Concentration | Incubation Time | Observed Effects | Reference |
| Endothelial-to-Mesenchymal Transition (EndMT) | 25 µM | 48 hours | Induction of a fibroblast-like phenotype. | [6] |
| Cell Proliferation | 25 µM | 12, 24, and 48 hours | No significant change in cell number. | [6] |
| Tube Formation Assay | 25 µM | 6 hours | Impaired endothelial cell tube formation. | [1][6] |
| Apoptosis | Not specified | Not specified | Induction of apoptosis via inhibition of Bcl-2 and increase in Bax and cleaved caspase-3. | [1] |
| Signaling Pathway Analysis (Western Blot) | 25 µM | 48 hours | Altered protein expression related to EndMT. | [6] |
| Immunofluorescence | 25 µM | 48 hours | Changes in protein localization. | [6] |
Experimental Protocols
HUVEC Cell Culture
A foundational aspect of studying the effects of this compound is the proper maintenance of HUVEC cultures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Growth factors and supplements
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Gelatin-coated culture flasks or plates
Protocol:
-
Culture HUVECs in endothelial cell growth medium supplemented with 5% FBS, growth factors, and 1% penicillin-streptomycin.[6]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[7][8][9]
-
Passage the cells when they reach approximately 80% confluence.[10]
-
For experiments, seed HUVECs in appropriate culture vessels (e.g., 6-well plates, 96-well plates) pre-coated with 0.1% gelatin.[7]
This compound Treatment
This protocol outlines the general procedure for treating HUVECs with this compound for subsequent analysis.
Materials:
-
Cultured HUVECs
-
This compound (1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine)
-
Serum-free endothelial cell medium
Protocol:
-
Grow HUVECs to the desired confluence (typically 70-80%) in complete growth medium.[7]
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol) and dilute it to the final desired concentration in serum-free medium. A common working concentration is 25 µM.[6]
-
Wash the HUVECs once with sterile PBS.
-
Replace the complete medium with the serum-free medium containing this compound.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) depending on the specific assay.[6]
Analysis of Apoptosis
This compound has been demonstrated to induce apoptosis in HUVECs.[1] The following protocols can be used to assess apoptosis.
Protocol:
-
Culture HUVECs on coverslips in a 24-well plate and treat with this compound as described above.
-
Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.[6]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[6]
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.
-
Mount the coverslips and visualize using a fluorescence microscope.
Protocol:
-
Treat HUVECs with this compound in 6-well plates.
-
Lyse the cells in RIPA buffer containing protease inhibitors.[6]
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[6]
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and cleaved Caspase-3 overnight at 4°C.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Assessment of Endothelial Dysfunction
This compound impairs key functions of endothelial cells.
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 1 hour to allow the gel to solidify.[6]
-
Harvest HUVECs and resuspend them in serum-free medium containing this compound (25 µM).[6]
-
Seed the HUVECs (e.g., 2 x 10^5 cells/ml) onto the Matrigel-coated wells.[6]
-
Incubate for 6 hours at 37°C.[6]
-
Visualize the formation of tube-like structures using a microscope and quantify the tube length and number of branches using ImageJ software.
Protocol:
-
Culture HUVECs in a 96-well black plate and treat with this compound.
-
Wash the cells with PBS.
-
Incubate the cells with a fluorescent probe for reactive oxygen species (ROS), such as Dihydroethidium (DHE), at a concentration of 10 µmol/L for 30 minutes at 37°C.[11]
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader.[5][11]
Signaling Pathways and Experimental Workflows
References
- 1. The oxidized phospholipid this compound impairs endothelial function and vasodilation via uncoupling endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic characterization of oxidative dysfunction in human umbilical vein endothelial cells (HUVEC) induced by exposure to oxidized LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Simvastatin inhibits this compound-mediated induction of endothelial-to-mesenchymal cell transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Transfection of Primary Human Umbilical Vein Endothelial Cells Using Commercially Available Chemical Transfection Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biocat.com [biocat.com]
- 10. atcc.org [atcc.org]
- 11. Suppression of Apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) by Klotho Protein is Associated with Reduced Endoplasmic Reticulum Oxidative Stress and Activation of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Inducing a Pro-Inflammatory Response in Macrophages using POVPC
Introduction
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is an oxidized phospholipid that acts as a damage-associated molecular pattern (DAMP). It is a component of oxidized low-density lipoprotein (oxLDL) and is recognized by the innate immune system, particularly by macrophages. This compound can trigger a pro-inflammatory response in macrophages, making it a valuable tool for researchers studying inflammation, atherosclerosis, and related diseases. These application notes provide a comprehensive overview and detailed protocols for using this compound to induce an inflammatory response in macrophage cell cultures.
Key Signaling Pathways Activated by this compound in Macrophages
This compound activates several key signaling pathways in macrophages, leading to the production of pro-inflammatory cytokines and other mediators. The primary pathways involved are the Toll-like Receptor (TLR) signaling pathway, leading to the activation of Nuclear Factor-kappa B (NF-κB), and the Mitogen-Activated Protein Kinase (MAPK) pathway.
TLR/NF-κB Signaling Pathway
This compound is recognized by Toll-like Receptor 2 (TLR2) and its co-receptor CD14 on the macrophage cell surface.[1] This recognition initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB p65/p50 heterodimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[2][3]
MAPK Signaling Pathway
In addition to the NF-κB pathway, this compound can also activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This involves the phosphorylation and activation of key kinases such as p38 MAPK and JNK. The activation of these MAPK pathways can further contribute to the inflammatory response by regulating the stability of mRNA for pro-inflammatory cytokines and activating other transcription factors, such as AP-1, which work in concert with NF-κB to drive the expression of inflammatory genes.
References
- 1. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophage-Mediated Immune Responses: From Fatty Acids to Oxylipins [mdpi.com]
Application Notes and Protocols for the Detection of POVPC in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is a prominent member of the family of oxidized phospholipids (B1166683) (OxPLs). These molecules are generated through the oxidation of polyunsaturated fatty acids within phospholipids. This compound is considered a key bioactive lipid mediator and is implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and the pathogenesis of diseases such as atherosclerosis.[1][2] Given its role as a potential biomarker and therapeutic target, accurate and reliable methods for the detection and quantification of this compound in biological matrices like plasma are crucial for advancing research and drug development.
These application notes provide detailed protocols for the robust detection of this compound in plasma samples, with a primary focus on the highly sensitive and specific method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An overview of immunoassay-based approaches is also discussed.
Methods for this compound Detection
The quantification of this compound in plasma presents analytical challenges due to its low abundance and the complexity of the plasma lipidome. The two main analytical approaches are LC-MS/MS and immunoassays.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of this compound.[3] It offers high sensitivity and specificity, allowing for the precise measurement of this compound and its distinction from other structurally similar lipids. The combination of chromatographic separation and mass spectrometric detection provides a powerful tool for accurate quantification.
-
Immunoassays (ELISA): While enzyme-linked immunosorbent assays (ELISAs) are a common technique for biomarker quantification, commercially available ELISA kits specifically for the direct quantification of this compound in plasma are not readily found. Existing immunoassays in this area often target broader classes of oxidized phospholipids or antibodies against them. Therefore, LC-MS/MS remains the recommended and more reliable method for specific this compound quantification.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound levels in human plasma from published studies. These values can serve as a reference for expected concentration ranges.
Table 1: this compound Concentrations in Human Plasma in a Study of ST-Elevation Myocardial Infarction (STEMI)
| Group | Mean this compound Concentration (ng/μl) | Standard Deviation (ng/μl) |
| Ischemia (STEMI patients) | 0.44 | 0.06 |
| Control | 0.29 | 0.02 |
Data adapted from a study on patients with STEMI, highlighting the potential of this compound as a cardiovascular biomarker.[2]
Table 2: Linearity and Limits of Detection for an LC-MS/MS Method
| Parameter | Value |
| Linear Dynamic Range (Serum Volume) | 3 - 20 µl |
| Limit of Detection (LOD) | 5.4 pg |
| Limit of Quantification (LOQ) | 7.5 pg |
This table showcases the analytical performance of a typical LC-MS/MS method for this compound detection.[4]
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using LC-MS/MS
This protocol details the steps for sample preparation and analysis of this compound in plasma by LC-MS/MS.
1. Materials and Reagents:
-
Plasma samples collected in EDTA tubes
-
Internal Standard (IS): e.g., deuterated POPC (dPOPC) or 9:0 PC
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Butylated hydroxytoluene (BHT) as an antioxidant
-
Glass vials and pipettes
2. Sample Preparation (Lipid Extraction):
A modified Folch extraction method is commonly used for lipid extraction from plasma.[5]
-
Thaw frozen plasma samples on ice.
-
To 10 µl of plasma in a glass tube, add a known amount of internal standard (e.g., 10 ng/µl of 9:0 PC).[2]
-
Add a 2:1 (v/v) mixture of chloroform:methanol containing an antioxidant (e.g., 0.005% BHT) to the plasma sample. The final solvent-to-sample ratio should be approximately 20:1.
-
Vortex the mixture vigorously for 15-20 minutes at room temperature.
-
Induce phase separation by adding 0.2 volumes of 0.9% NaCl solution.
-
Centrifuge at low speed (e.g., 2000 x g) for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., acetonitrile:water 60:40 with 10 mM ammonium formate and 0.1% formic acid).[5]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is commonly used (e.g., ZORBAX RRHD Eclipse Plus C18, 2.1 × 50 mm, 1.8 μm).[2]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[3]
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[3]
-
Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute lipids based on their hydrophobicity. An example gradient is a multi-step increase of mobile phase B over a run time of 50 minutes.[3]
-
Flow Rate: A flow rate of 50 µl/minute is a representative example.[3]
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective method for quantification.[2][3]
-
MRM Transitions: For this compound, the precursor ion is the protonated molecule [M+H]⁺ at m/z 594. The most specific and abundant product ion is the phosphocholine (B91661) head group fragment at m/z 184.[4] Therefore, the MRM transition to monitor is 594 -> 184. For the internal standard dPOPC, a representative transition would be m/z 791 -> 184.[4]
-
Instrumentation: A triple quadrupole or a Q-TRAP mass spectrometer is well-suited for this analysis.[3]
-
4. Data Analysis:
-
Integrate the peak areas for the MRM transitions of this compound and the internal standard.
-
Calculate the ratio of the this compound peak area to the internal standard peak area.
-
Quantify the concentration of this compound in the samples by comparing this ratio to a standard curve generated using known concentrations of a this compound standard.
Visualizations
Experimental Workflow
Caption: Workflow for this compound detection in plasma.
This compound Signaling Pathways
References
- 1. 1-PALMITOYL-2-(5-OXOVALEROYL)-SN-GLYCERO-3-PHOSPHATIDYLCHOLINE | 121324-31-0 [chemicalbook.com]
- 2. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPC(Lysophosphatidyl choline) ELISA Kit [elkbiotech.com]
- 4. ELISA Kits [ptglab.com]
- 5. Increase in Plasma Oxidized Phosphatidylcholines (OxPCs) in Patients Presenting With ST-Elevation Myocardial Infarction (STEMI) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for LC-MS/MS Quantification of 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is a prominent oxidized phospholipid (OxPL) species generated from the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC). As a bioactive lipid mediator, this compound is implicated in a variety of pathophysiological processes, including inflammation, apoptosis, and the progression of diseases such as atherosclerosis.[1][2] Its role as a biomarker for oxidative stress makes its accurate quantification in biological matrices crucial for both basic research and clinical studies. This document provides a detailed protocol for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes reversed-phase liquid chromatography to separate this compound from other lipid species within a complex biological sample. The separated analyte is then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides high specificity and sensitivity by monitoring a predefined precursor-to-product ion transition for this compound.[3] An appropriate internal standard is used to ensure accuracy and precision throughout the analytical process.
Experimental Protocols
Sample Preparation: Lipid Extraction from Human Plasma
This protocol is adapted from established methods for lipid extraction from plasma.[4]
Materials:
-
Human plasma (collected in EDTA tubes)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Internal Standard (IS) solution (e.g., PC(13:0/13:0) or a deuterated this compound analog like this compound-d4)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution to the plasma sample.
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol solution.[4]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the lower organic layer containing the lipids and transfer it to a new microcentrifuge tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C8 or C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for the separation of oxidized phospholipids.[3]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[5]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30, v/v) with 0.1% formic acid.[2]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
LC Gradient: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute this compound and other lipids. The gradient should be optimized based on the specific column and system used. An example gradient is provided in the table below.
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 30 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 30 |
| 25.0 | 30 |
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor ion for this compound is [M+H]⁺ at m/z 594.4. A characteristic product ion resulting from the fragmentation of the phosphocholine (B91661) headgroup is observed at m/z 184.1.[6] Therefore, the primary MRM transition to monitor is 594.4 → 184.1.
-
Collision Energy: The collision energy should be optimized for the specific instrument to maximize the signal of the product ion. A starting point for optimization would be in the range of 25-40 eV.[5]
-
Other MS parameters (e.g., capillary voltage, source temperature, gas flows) should be optimized according to the manufacturer's recommendations for the specific instrument.
Data Presentation
The following tables summarize quantitative data for this compound from various studies.
Table 1: Limits of Detection and Quantification for this compound
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 5.4 pg | [6] |
| Limit of Quantification (LOQ) | 7.5 pg | [6] |
| Linear Dynamic Range | 3 - 20 µL of serum | [6] |
Table 2: Representative Concentrations of this compound in Human Plasma
| Condition | This compound Concentration (ng/µL) | Reference |
| Healthy Controls | 0.29 ± 0.02 | [4] |
| ST-Elevation Myocardial Infarction (Ischemia) | 0.44 ± 0.06 | [4] |
| Healthy Controls (Sepsis Study) | 224.9 ng/µL | [7] |
| Sepsis Patients (Day 1) | 292.0 ng/µL | [7] |
| Sepsis Non-survivors (Day 1) | 451 ng/µL | [7] |
| Sepsis Survivors (Day 1) | 270 ng/µL | [7] |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
Caption: Simplified signaling pathway of this compound via TLR4 activation.
References
- 1. 1-PALMITOYL-2-(5-OXOVALEROYL)-SN-GLYCERO-3-PHOSPHATIDYLCHOLINE | 121324-31-0 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. sfrbm.org [sfrbm.org]
- 4. Increase in Plasma Oxidized Phosphatidylcholines (OxPCs) in Patients Presenting With ST-Elevation Myocardial Infarction (STEMI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. The Levels of Oxidized Phospholipids in High-Density Lipoprotein During the Course of Sepsis and Their Prognostic Value - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of POVPC in Mouse Models of Atherosclerosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is a prominent oxidized phospholipid (OxPL) species found within oxidized low-density lipoprotein (oxLDL) and atherosclerotic lesions.[1] As a bioactive lipid mediator, this compound plays a significant role in the pathogenesis of atherosclerosis by promoting endothelial dysfunction, inducing inflammatory responses, and contributing to foam cell formation.[1][2] In vivo administration of this compound in atherosclerosis-prone mouse models, such as Apolipoprotein E-deficient (ApoE-/-) and LDL receptor-deficient (Ldlr-/-) mice, provides a controlled system to investigate the specific contributions of this OxPL to disease progression and to evaluate potential therapeutic interventions.[3]
These application notes provide detailed protocols for the preparation and in vivo administration of this compound in mouse models of atherosclerosis, methods for the quantitative and qualitative analysis of atherosclerotic plaques, and an overview of the key signaling pathways involved.
Data Presentation: Expected Quantitative Outcomes
While specific quantitative data for the direct in vivo administration of this compound to induce atherosclerosis is not extensively published, based on its known pro-inflammatory and pro-atherogenic properties and data from studies involving similar oxidized phospholipids (B1166683) or the neutralization of OxPLs, the following outcomes can be anticipated.[3][4]
Table 1: Anticipated Effects of this compound Administration on Atherosclerotic Plaque Development in ApoE-/- or Ldlr-/- Mice.
| Parameter | Vehicle Control Group | This compound-Treated Group | Anticipated Fold Change | Reference |
| Aortic Plaque Area (% of total aorta) | 10 - 15% | 20 - 30% | 1.5 - 2.0x Increase | [3][4] |
| Aortic Root Lesion Area (μm²) | 150,000 - 250,000 | 300,000 - 500,000 | 1.5 - 2.0x Increase | [3][4] |
| Plaque Macrophage Content (% of lesion area) | 20 - 30% | 40 - 60% | 1.5 - 2.0x Increase | [1] |
| Plaque Collagen Content (% of lesion area) | 30 - 40% | 15 - 25% | 0.5 - 0.7x Decrease | [5] |
| Plasma IL-6 levels (pg/mL) | 5 - 10 | 15 - 30 | 2.0 - 3.0x Increase | [1] |
| Plasma TNF-α levels (pg/mL) | 10 - 20 | 30 - 60 | 2.0 - 3.0x Increase | [1] |
Data are presented as representative ranges and are subject to variation based on the specific mouse model, diet, duration of the study, and this compound dosage.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of this compound for intravenous or intraperitoneal injection.
Materials:
-
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (this compound)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Sterile, endotoxin-free phosphate-buffered saline (PBS), pH 7.4
-
Chloroform
-
Methanol
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
0.22 µm sterile syringe filter
Procedure:
-
Lipid Film Formation: a. In a round-bottom flask, dissolve this compound, DSPC, and cholesterol in a 1:9:5 molar ratio in a minimal volume of a 2:1 (v/v) chloroform:methanol solution. The inclusion of DSPC and cholesterol is to create a stable liposomal formulation. b. Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the phase transition temperature of the lipids (for DSPC, this is >55°C) until a thin, uniform lipid film is formed on the inner surface of the flask. c. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration and Liposome (B1194612) Formation: a. Warm sterile, endotoxin-free PBS to approximately 60°C. b. Add the warm PBS to the lipid film to achieve the desired final concentration of this compound (e.g., 0.5 mg/mL). c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This suspension will appear milky.
-
Sonication for Size Reduction: a. To create smaller, more uniform liposomes suitable for injection, sonicate the MLV suspension. b. For probe sonication, use a titanium-tipped probe and sonicate on ice in short bursts to prevent overheating and degradation of the lipids. c. For bath sonication, place the vial containing the liposome suspension in a bath sonicator and sonicate until the suspension becomes translucent. d. The goal is to achieve a liposome size of approximately 100 nm.
-
Sterilization: a. Sterilize the final liposome preparation by passing it through a 0.22 µm sterile syringe filter. b. Store the sterile this compound liposome solution at 4°C and use within one week.
Protocol 2: In Vivo Administration of this compound to ApoE-/- Mice to Exacerbate Atherosclerosis
Objective: To administer this compound to atherosclerosis-prone mice to accelerate and enhance the development of atherosclerotic plaques.
Materials:
-
Male ApoE-/- mice (6-8 weeks old)
-
Western-type diet (e.g., 21% fat, 0.15% cholesterol)
-
Prepared sterile this compound liposome solution (from Protocol 1)
-
Sterile PBS (for vehicle control)
-
Insulin syringes with 29-31G needles
-
Animal restraints for tail vein injection
Procedure:
-
Acclimatization and Diet: a. Acclimatize ApoE-/- mice for one week with ad libitum access to standard chow and water. b. At the start of the experiment (Week 0), switch all mice to a Western-type diet for the entire duration of the study (e.g., 12 weeks).
-
Animal Grouping: a. After 2 weeks on the Western-type diet, randomly assign mice to two groups:
- This compound-Treated Group (n=10-12): Receives this compound liposome solution.
- Vehicle Control Group (n=10-12): Receives sterile PBS.
-
Administration of this compound: a. Dosage: A recommended starting dose is 20-50 µg of this compound per mouse per injection.[3] A dose-response study may be necessary to determine the optimal concentration. b. Route of Administration: Intravenous (tail vein) injection is preferred for direct entry into the circulation. Intraperitoneal injection is an alternative. c. Volume: Inject a total volume of 100 µL per mouse. d. Frequency: Administer injections twice weekly for a duration of 10 weeks.
-
Monitoring: a. Monitor the health and body weight of the mice weekly. b. At the midpoint and end of the study, blood samples can be collected via retro-orbital or submandibular bleeding to analyze plasma lipid profiles and inflammatory cytokine levels.
-
Termination and Tissue Collection: a. At the end of the 12-week study, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). b. Perfuse the vascular system through the left ventricle with PBS to flush out blood, followed by perfusion with 4% paraformaldehyde for fixation. c. Carefully dissect and harvest the heart and the entire aorta (from the aortic root to the iliac bifurcation) for analysis.
Protocol 3: Quantification and Analysis of Atherosclerotic Lesions
Objective: To quantify the extent of atherosclerosis and analyze the composition of the plaques.
A. En Face Analysis of the Aorta
Materials:
-
Dissecting microscope and tools
-
Oil Red O stock solution (0.5% in isopropanol)
-
Formalin
-
Digital camera with a macroscopic lens
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Clean the harvested aorta of any surrounding adipose and connective tissue under a dissecting microscope.
-
Cut the aorta longitudinally from the aortic arch to the iliac bifurcation.
-
Pin the opened aorta, intima side up, onto a black wax dissecting pan.
-
Rinse with 70% ethanol for 30 seconds.
-
Stain with a fresh working solution of Oil Red O for 25 minutes.
-
Destain in 70% ethanol for 15 minutes.
-
Rinse with distilled water.
-
Capture a high-resolution digital image of the en face preparation.
-
Using image analysis software, quantify the total aortic surface area and the Oil Red O-positive (lesion) area.
-
Express the atherosclerotic burden as the percentage of the total aortic surface area covered by lesions.
B. Aortic Root Section Analysis
Materials:
-
OCT embedding medium
-
Cryostat
-
Microscope slides
-
Hematoxylin and Eosin (H&E) stain
-
Oil Red O stain
-
Antibodies for immunohistochemistry (e.g., anti-Mac-2/CD68 for macrophages, anti-α-SMA for smooth muscle cells)
-
Masson's Trichrome stain for collagen
-
Microscope with a digital camera
-
Image analysis software
Procedure:
-
Embed the heart, with the aortic root, in OCT medium and freeze.
-
Using a cryostat, cut serial 10 µm-thick sections of the aortic root, starting from where the aortic valve leaflets first appear.
-
Collect sections on microscope slides.
-
For Lesion Size: Stain sections with H&E or Oil Red O. Capture images and use image analysis software to measure the total lesion area at the aortic sinus.
-
For Lipid Accumulation: Stain with Oil Red O and quantify the red-stained area as a percentage of the total lesion area.
-
For Plaque Composition:
-
Macrophages: Perform immunohistochemistry using an anti-Mac-2 or anti-CD68 antibody. Quantify the positively stained area relative to the total lesion area.
-
Smooth Muscle Cells: Use an anti-α-SMA antibody and quantify the stained area.
-
Collagen: Use Masson's Trichrome stain and quantify the blue-stained area.
-
-
Average the measurements from multiple sections per mouse to obtain a representative value for each parameter.
Visualization of Key Concepts
Signaling Pathways of this compound in Atherosclerosis
References
- 1. The Role of Phospholipid Oxidation Products in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oxidized phospholipid this compound impairs endothelial function and vasodilation via uncoupling endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Oxidized Phospholipids are Proinflammatory and Proatherogenic in Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced Apoptosis and Plaque Necrosis in Advanced Atherosclerotic Lesions of Apoe−/− and Ldlr−/− Mice Lacking CHOP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: POVPC as a Tool to Study Oxidative Stress Mechanisms
Introduction
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is a truncated oxidized phospholipid (OxPL) that is a prominent bioactive component of oxidized low-density lipoproteins (oxLDL).[1][2] It is generated through the oxidation of polyunsaturated fatty acids, particularly in environments of high oxidative stress, such as atherosclerotic lesions.[3][4] Due to its stable structure and its ability to mimic many of the pro-inflammatory and cytotoxic effects of oxLDL, this compound serves as a powerful and specific tool for researchers studying the molecular mechanisms of oxidative stress and its pathological consequences, including atherosclerosis, vascular calcification, and neurodegenerative diseases.[2][3][5]
Mechanism of Action
This compound exerts its biological effects by engaging with various cellular receptors and signaling pathways. Its reactive aldehyde group at the sn-2 position allows it to form covalent adducts with proteins, altering their function.[6] Key mechanisms initiated by this compound include:
-
Induction of Endothelial Dysfunction: this compound impairs the function of endothelial nitric oxide synthase (eNOS) by inhibiting its activating phosphorylation at Ser1177 and promoting inhibitory phosphorylation at Thr495. This "uncouples" eNOS, leading to a decrease in nitric oxide (NO) production and an increase in superoxide (B77818) anion (O₂⁻) generation, a hallmark of endothelial dysfunction.[5]
-
Pro-inflammatory Signaling: this compound is recognized by pattern recognition receptors such as CD36 and Toll-like receptor 4 (TLR4).[1][6] This interaction, particularly on macrophages and endothelial cells, triggers downstream signaling cascades, including the activation of NF-κB, leading to the production of pro-inflammatory cytokines like IL-8 and increased expression of adhesion molecules that promote monocyte binding.[1][7]
-
Induction of Programmed Cell Death: this compound is a potent inducer of apoptosis in various cell types, including vascular smooth muscle cells (VSMCs), endothelial cells, and macrophages.[5][8][9] This is mediated through the intrinsic pathway, characterized by a decreased Bcl-2/Bax ratio and the activation of caspase-3.[5] More recently, this compound has been shown to trigger ferroptosis, an iron-dependent form of cell death, in VSMCs by increasing intracellular reactive oxygen species (ROS) and lipid peroxidation.[1][3]
-
Activation of Stress Response Pathways: While pro-inflammatory, this compound also activates protective antioxidant pathways. It can induce the nuclear factor E2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[6][10] This leads to the upregulation of antioxidant enzymes. Additionally, this compound can activate the JNK pathway and the unfolded protein response (UPR), reflecting its role as a cellular stressor.[2][10]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various in-vitro studies.
Table 1: Effects of this compound on Endothelial Cells
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
|---|---|---|---|---|
| HUVECs | 20 µg/mL | Not Specified | Inhibition of proliferation, migration, and tube formation.[5] | [5] |
| HUVECs | 20 µg/mL | Not Specified | Decreased NO production and increased O₂⁻ generation.[5] | [5] |
| HUVECs | 20 µg/mL | Not Specified | Decreased phosphorylation of Akt (Ser473) and eNOS (Ser1177).[5] | [5] |
| HUVECs | 20 µg/mL | Not Specified | Increased phosphorylation of eNOS (Thr495).[5] | [5] |
| HAECs | 1 µmol/L | 4 hours | Inhibition of LPS-induced E-selectin expression. |[11] |
Table 2: Effects of this compound on Vascular Smooth Muscle and Macrophage Cells
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
|---|---|---|---|---|
| VSMCs | Not Specified | Not Specified | Promotes osteogenic transition and mineralization.[3] | [3] |
| VSMCs | Not Specified | Not Specified | Increases intracellular ROS, lipid ROS, and MDA levels.[3] | [3] |
| VSMCs | Not Specified | Not Specified | Induces apoptosis and inhibits cell proliferation.[9] | [9] |
| RAW 264.7 | 50 µM | 4 - 24 hours | Time-dependent reduction in cell viability.[8] | [8] |
| RAW 264.7 | 10 - 50 µM | 4 hours | Concentration-dependent increase in apoptosis (Annexin V staining).[8] |[8] |
Table 3: Effects of this compound on Gene and Protein Expression
| Cell Type | Concentration | Incubation Time | Target Gene/Protein | Effect | Reference |
|---|---|---|---|---|---|
| HUVECs | 20 µg/mL | Not Specified | Bcl-2 | Decreased expression.[5] | [5] |
| HUVECs | 20 µg/mL | Not Specified | Bax | Increased expression.[5] | [5] |
| HUVECs | 20 µg/mL | Not Specified | Cleaved Caspase-3 | Increased expression.[5] | [5] |
| VSMCs | Not Specified | Not Specified | Runx2, BMP2 | Increased expression.[3] | [3] |
| NRO | Not Specified | Not Specified | P-Akt | Decreased levels.[2] | [2] |
| NRO | Not Specified | Not Specified | P-JNK | Increased levels.[2] |[2] |
Experimental Protocols
Protocol 1: In Vitro Model of Endothelial Dysfunction using this compound
This protocol describes how to induce an endothelial dysfunction phenotype in Human Umbilical Vein Endothelial Cells (HUVECs) using this compound.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound (1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Reagents for Nitric Oxide (NO) detection (e.g., Griess Reagent)
-
Reagents for ROS detection (e.g., Dihydroethidium - DHE)
-
Cell culture plates (6-well, 96-well)
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 at 37°C, 5% CO₂. Passage cells when they reach 80-90% confluency. Use cells between passages 3 and 6 for experiments.
-
Seeding: Seed HUVECs into appropriate culture plates (e.g., 6-well for protein analysis, 96-well for viability/NO assays) and allow them to adhere and grow to ~80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). On the day of the experiment, dilute the stock solution in serum-free media to the final desired concentration (e.g., 20 µg/mL). Include a vehicle control (media with the same concentration of ethanol).
-
Treatment: Remove the growth medium from the cells, wash once with PBS, and add the this compound-containing medium or vehicle control medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 4 to 24 hours) at 37°C, 5% CO₂.
-
Endpoint Analysis:
-
NO Production: Collect the cell supernatant. Measure nitrite (B80452) (a stable product of NO) concentration using the Griess Reagent assay according to the manufacturer's instructions.
-
ROS Generation: Wash the cells with PBS. Incubate with DHE (e.g., 10 µM) in serum-free media for 30 minutes at 37°C. Wash again with PBS. Measure fluorescence using a fluorescence microscope or plate reader.
-
Protein Analysis: Lyse the cells and collect protein extracts. Analyze the phosphorylation status of eNOS (p-eNOS Ser1177, p-eNOS Thr495) and Akt (p-Akt Ser473) via Western blotting.
-
Protocol 2: Assessment of this compound-Induced Apoptosis
This protocol details the induction and measurement of apoptosis in RAW 264.7 macrophages following this compound treatment.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Lysis buffer for Western blot
-
Primary antibodies (Cleaved Caspase-3, Bax, Bcl-2, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM with 10% FBS. Seed cells in 6-well plates and allow them to grow to ~70% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control for a specified time (e.g., 4 hours for Annexin V staining, 24 hours for Western blot).
-
Apoptosis Staining (Flow Cytometry):
-
Harvest cells by gentle scraping, including any floating cells from the supernatant.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the apoptosis kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
Apoptosis Protein Analysis (Western Blot):
-
After treatment, wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against Cleaved Caspase-3, Bax, and Bcl-2 overnight at 4°C. Use β-actin as a loading control.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine changes in protein expression.
-
Signaling Pathway Diagrams
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Oxidized phosphatidylcholine formation and action in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidized phospholipid this compound contributes to vascular calcification by triggering ferroptosis of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Identification and Cardiovascular Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oxidized phospholipid this compound impairs endothelial function and vasodilation via uncoupling endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidized phospholipids in control of inflammation and endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial Cell Regulation by Phospholipid Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying POVPC-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is an oxidized phospholipid that plays a significant role in the pathogenesis of various diseases, including atherosclerosis.[1][2][3] It is known to induce apoptosis, or programmed cell death, in a variety of cell types, such as endothelial cells, vascular smooth muscle cells, and macrophages.[1][2][4][5] Understanding the molecular mechanisms by which this compound triggers apoptosis is crucial for developing therapeutic strategies against diseases associated with its accumulation.
These application notes provide a comprehensive experimental workflow for investigating this compound-induced apoptosis, detailing the necessary protocols and data presentation strategies.
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound is thought to initiate apoptosis through a cascade of signaling events that ultimately lead to the activation of executioner caspases and cell death. The pathway often involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.
Caption: Proposed signaling cascade of this compound-induced apoptosis.
Experimental Workflow
A systematic approach is essential to comprehensively study the pro-apoptotic effects of this compound. The following workflow outlines the key experimental stages.
Caption: A typical experimental workflow for studying this compound-induced apoptosis.
Data Presentation
Quantitative data should be organized into tables for clear interpretation and comparison between different treatment groups.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 24 | 100 | ± 5.2 |
| 10 | 24 | 85.3 | ± 4.8 |
| 25 | 24 | 62.1 | ± 6.1 |
| 50 | 24 | 41.5 | ± 5.5 |
| 0 (Control) | 48 | 100 | ± 6.0 |
| 10 | 48 | 70.2 | ± 5.9 |
| 25 | 48 | 45.8 | ± 6.3 |
| 50 | 48 | 25.1 | ± 4.7 |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound (25 µM, 24h) | 60.7 ± 3.5 | 25.3 ± 2.9 | 10.1 ± 1.5 | 3.9 ± 0.9 |
| This compound (50 µM, 24h) | 35.1 ± 4.2 | 40.8 ± 3.7 | 18.5 ± 2.1 | 5.6 ± 1.1 |
Table 3: Caspase-3 Activity Assay
| Treatment | Relative Caspase-3 Activity (Fold Change) | Standard Deviation |
| Control | 1.0 | ± 0.1 |
| This compound (25 µM, 24h) | 3.8 | ± 0.4 |
| This compound (50 µM, 24h) | 7.2 | ± 0.6 |
Table 4: Densitometric Analysis of Western Blots
| Treatment | Bcl-2/β-actin Ratio | Bax/β-actin Ratio | Cleaved Caspase-3/β-actin Ratio |
| Control | 1.00 ± 0.08 | 1.00 ± 0.09 | 1.00 ± 0.12 |
| This compound (50 µM, 24h) | 0.45 ± 0.06 | 2.15 ± 0.18 | 4.80 ± 0.35 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in appropriate culture plates or flasks.
-
Cell Growth: Culture cells in complete medium until they reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Further dilute the stock solution in serum-free medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with the prepared this compound-containing medium. Include a vehicle control (medium with the solvent at the same final concentration).
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48 hours) at 37°C in a 5% CO₂ incubator.
Protocol 2: MTT Cell Viability Assay[6][7][8][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[6]
-
Treatment: Treat the cells with various concentrations of this compound as described in Protocol 1.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals.[7][6]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[9]
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay[11][12][13][14][15]
-
Cell Harvesting: Following this compound treatment, collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1-5 x 10⁵ cells/mL.[10][11]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10][11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[10] FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Protocol 4: Caspase-3 Activity Assay (Colorimetric)[16][17][18][19]
-
Cell Lysis: After this compound treatment, lyse the cells using a chilled cell lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA).[12][13]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[12][13]
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[12][13] The absorbance is proportional to the caspase-3 activity.
Protocol 5: Western Blot Analysis[20][21][22][23][24]
-
Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15][14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.[15]
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.[15]
References
- 1. The oxidized phospholipid this compound impairs endothelial function and vasodilation via uncoupling endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidized phospholipid this compound contributes to vascular calcification by triggering ferroptosis of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT (Assay protocol [protocols.io]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. biogot.com [biogot.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation and Cellular Delivery of POVPC-Containing Liposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Liposomes are versatile, self-assembled vesicular nanocarriers composed of one or more lipid bilayers, making them ideal for encapsulating both hydrophilic and lipophilic molecules.[1][2][3] Their biocompatibility and modifiable surface properties have led to their widespread use in drug delivery.[3][4] 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is an oxidized phospholipid found in atherosclerotic lesions.[5][6] It is a biologically active molecule that can induce various cellular responses, including inflammation, apoptosis, and ferroptosis.[6][7][8] Incorporating this compound into liposomes provides a valuable tool for studying its biological effects and for targeted delivery to specific cell types to investigate disease mechanisms.
This document provides detailed protocols for the preparation, characterization, and cellular delivery of this compound-containing liposomes.
Part 1: Experimental Protocol for Preparation of this compound-Containing Liposomes
This protocol details the thin-film hydration method followed by extrusion, a common technique for producing unilamellar liposomes of a controlled size.[4][9]
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other suitable structural phospholipid
-
Cholesterol (Chol)[3]
-
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (this compound)
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Liposome (B1194612) extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes
Procedure:
-
Lipid Film Preparation: a. Dissolve DOPC, cholesterol, and this compound in chloroform in a round-bottom flask at a desired molar ratio (e.g., DOPC:Chol:this compound at 69:30:1 mol%).[10][11] The lipids should be completely dissolved to ensure a homogenous mixture. b. Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature of 35-45°C to form a thin, uniform lipid film on the inner wall of the flask.[9] c. To ensure complete removal of residual solvent, further dry the lipid film under a high vacuum for at least 4 hours or overnight.[9]
-
Hydration: a. Pre-warm the hydration buffer (PBS, pH 7.4) to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc. b. Add the pre-warmed buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration (e.g., 1-10 mg/mL). c. Hydrate the film by rotating the flask for 30-60 minutes above the lipid Tc. This process swells the lipid sheets, which will detach and form multilamellar vesicles (MLVs).[12] Occasional vortexing can aid this process.[12]
-
Sizing by Extrusion: a. To achieve a uniform size distribution of large unilamellar vesicles (LUVs), the MLV suspension is subjected to extrusion.[9][13] b. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). c. Transfer the MLV suspension into one of the glass syringes. d. Pass the liposome suspension through the membrane from one syringe to the other. This process should be repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of liposomes.[9] The final extrusion should pass the liposomes into the clean syringe. e. The resulting translucent suspension contains unilamellar liposomes of a size comparable to the membrane's pore size.
-
Storage: a. Store the prepared liposomes at 4°C. For long-term storage, they can be frozen after being aerated with nitrogen gas.[9] Avoid repeated freeze-thaw cycles, which can affect liposome integrity.[12]
Part 2: Characterization of this compound-Liposomes
Proper characterization is essential to ensure the quality and reproducibility of liposomal formulations.[1][14] Key parameters include vesicle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Experimental Protocols for Characterization
-
Vesicle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Procedure: a. Dilute the liposome suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis. b. Transfer the diluted sample to a cuvette. c. Measure the particle size (z-average mean), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).[15][16] d. The PDI value indicates the homogeneity of the liposome population, with values below 0.3 generally considered acceptable.[16] Zeta potential provides information about the surface charge, which influences stability and interaction with cells.[15]
-
Encapsulation Efficiency (for encapsulated cargo):
-
Technique: Separation of unencapsulated material from liposomes followed by quantification.
-
Procedure: a. To determine the amount of a hydrophilic compound encapsulated, the unencapsulated (free) compound must be removed. This can be achieved by methods such as dialysis, gel filtration (e.g., using a Sephadex column), or centrifugation.[12] b. Disrupt the liposomes containing the encapsulated compound using a suitable detergent (e.g., Triton X-100) or solvent. c. Quantify the amount of the encapsulated compound using an appropriate analytical technique (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy). d. Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100
-
Data Presentation: Physicochemical Properties
The following table summarizes representative quantitative data for this compound-containing liposomes prepared by the described protocol.
| Parameter | Representative Value | Technique | Significance |
| Vesicle Size (Z-average) | 115 ± 5 nm | Dynamic Light Scattering (DLS) | Affects cellular uptake, biodistribution, and clearance.[1] |
| Polydispersity Index (PDI) | 0.15 ± 0.05 | Dynamic Light Scattering (DLS) | Measures the uniformity of the liposome population.[16] |
| Zeta Potential | -25 ± 5 mV | Dynamic Light Scattering (DLS) | Indicates surface charge and colloidal stability.[15][] |
| Encapsulation Efficiency | ~85% (for a model lipophilic dye) | Fluorescence Spectroscopy | Measures the percentage of cargo successfully loaded into the liposomes.[4][11] |
Part 3: Protocol for Cell Delivery and Uptake Analysis
This protocol describes how to treat cultured cells with this compound-liposomes and analyze their uptake using fluorescence microscopy.
Materials:
-
Cultured cells (e.g., Human Umbilical Vein Endothelial Cells (HUVECs) or Vascular Smooth Muscle Cells (VSMCs))
-
Cell culture medium and supplements
-
This compound-liposomes (containing a fluorescent lipid, e.g., Rhodamine-PE, for visualization)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope or confocal laser scanning microscope (CLSM).[18]
Procedure:
-
Cell Culture: a. Plate cells in a suitable culture vessel (e.g., 24-well plate with glass coverslips) and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Liposome Treatment: a. Dilute the fluorescently-labeled this compound-liposomes to the desired final concentration in fresh cell culture medium. b. Remove the old medium from the cells and replace it with the liposome-containing medium. c. Incubate the cells for a specified period (e.g., 4-24 hours) at 37°C and 5% CO2.
-
Sample Preparation for Microscopy: a. After incubation, gently aspirate the medium and wash the cells three times with cold PBS to remove non-internalized liposomes. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash the cells again three times with PBS. d. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the cell nuclei.
-
Analysis: a. Visualize the cells using a fluorescence microscope. The DAPI channel (blue) will show the nuclei, and the rhodamine channel (red) will show the location of the internalized liposomes. b. Cellular uptake can be quantified using flow cytometry for a more robust analysis of the cell population.[18][19]
Part 4: Visualizations and Known Biological Effects
Experimental and Biological Workflows
The following diagrams illustrate the key processes involved in the preparation and application of this compound-liposomes.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oxidized phospholipid PGPC impairs endothelial function by promoting endothelial cell ferroptosis via FABP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidized phospholipid this compound contributes to vascular calcification by triggering ferroptosis of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of phospholipid composition on characterization of liposomes containing 9-nitrocamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 13. Liposomes: Protocol [inanobotdresden.github.io]
- 14. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. The Effect of Surface Charges on the Cellular Uptake of Liposomes Investigated by Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Cells Treated with 1-Palmitoyl-2-(5-Oxovaleroyl)-sn-Glycero-3-Phosphocholine (POVPC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is an oxidized phospholipid that is a component of minimally modified low-density lipoprotein (LDL). It has been identified as a bioactive lipid mediator implicated in various cellular processes, including inflammation, apoptosis, and cell cycle regulation. Understanding the cellular responses to this compound is crucial for research in areas such as atherosclerosis, inflammation, and cancer biology. Flow cytometry is a powerful and high-throughput technique that allows for the quantitative analysis of single cells in a heterogeneous population. This document provides detailed application notes and experimental protocols for the analysis of cells treated with this compound using flow cytometry, with a focus on apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS).
Data Presentation
The following tables summarize quantitative data on the effects of this compound on various cell lines as determined by flow cytometry.
Table 1: this compound-Induced Apoptosis in RAW 264.7 Macrophages
| Treatment | Concentration (µM) | % Annexin V Positive Cells (Early Apoptosis) |
| Control | 0 | 5.2 ± 1.1 |
| This compound | 10 | 15.8 ± 2.5 |
| This compound | 25 | 28.4 ± 3.2 |
| This compound | 50 | 45.1 ± 4.0 |
Data are presented as mean ± standard deviation from three independent experiments. Cells were treated for 4 hours.
Table 2: Effect of this compound on Cell Cycle Distribution in Vascular Smooth Muscle Cells (VSMCs)
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 0 | 65.3 ± 3.1 | 20.1 ± 1.8 | 14.6 ± 1.5 |
| This compound | 25 | 75.8 ± 4.2 | 12.5 ± 1.3 | 11.7 ± 1.1 |
| This compound | 50 | 82.1 ± 5.5 | 8.9 ± 0.9 | 9.0 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments after 24 hours of treatment.
Table 3: Representative Data on this compound-Induced Reactive Oxygen Species (ROS) Production
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF |
| Control | 0 | 100 ± 12 |
| This compound | 25 | 250 ± 35 |
| This compound | 50 | 480 ± 52 |
| H₂O₂ (Positive Control) | 100 | 850 ± 70 |
Data are presented as mean ± standard deviation from three independent experiments. Cells were treated for 1 hour. Recent studies in 2024 have shown that this compound increases intracellular ROS levels in vascular smooth muscle cells[1].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the general experimental workflow for flow cytometry analysis.
Caption: this compound signaling pathways.
Caption: Experimental workflow for flow cytometry.
Experimental Protocols
Protocol 1: Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in cells treated with this compound by identifying the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound (1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 4 hours).
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium (which may contain apoptotic floating cells) and save it.
-
Wash the adherent cells once with PBS.
-
Detach the cells using a gentle cell scraper or a non-enzymatic cell dissociation solution. Avoid using trypsin, as it can cleave surface proteins.
-
Combine the detached cells with the saved culture medium.
-
For suspension cells, gently collect the cells by centrifugation.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use a 488 nm laser for excitation.
-
Collect FITC fluorescence (for Annexin V) at approximately 530 nm and PI fluorescence at approximately 617 nm.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in this compound-treated cells based on their DNA content.[2]
Materials:
-
Cells of interest (e.g., Vascular Smooth Muscle Cells)
-
Complete cell culture medium
-
This compound
-
PBS, pH 7.4
-
70% Ethanol (B145695) (ice-cold)
-
PI Staining Solution (containing Propidium Iodide and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, with a treatment duration of, for example, 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells as described in Protocol 1, step 3.
-
Cell Fixation:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the emission in the appropriate channel for PI (typically around 617 nm).
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content, distinguishing cells in the G0/G1, S, and G2/M phases.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
This protocol outlines the detection of intracellular ROS levels in response to this compound treatment using the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
PBS, pH 7.4
-
DCFDA (2',7'-dichlorodihydrofluorescein diacetate) solution (e.g., 10 mM stock in DMSO)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, with a shorter treatment duration suitable for ROS detection (e.g., 1 hour). Include a positive control (e.g., H₂O₂).
-
DCFDA Loading:
-
After the this compound treatment, remove the medium and wash the cells once with warm PBS.
-
Add fresh, serum-free medium containing 5-10 µM DCFDA to the cells.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting:
-
After incubation, remove the DCFDA-containing medium and wash the cells twice with PBS.
-
Harvest the cells as described in Protocol 1, step 3.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the samples immediately on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the green fluorescence of dichlorofluorescein (DCF) at approximately 530 nm.
-
Record the mean fluorescence intensity (MFI) for each sample.
-
Compare the MFI of this compound-treated cells to the control to determine the fold-change in ROS production.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the cellular effects of this compound using flow cytometry. By quantifying apoptosis, cell cycle arrest, and oxidative stress, researchers can gain valuable insights into the mechanisms of action of this important oxidized phospholipid. The provided diagrams offer a visual representation of the underlying signaling pathways and the experimental process, facilitating a deeper understanding of this compound's role in cellular physiology and pathology. These methods are essential tools for scientists in basic research and for professionals in the drug development industry aiming to modulate cellular pathways affected by oxidized lipids.
References
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Activated by 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is an oxidized phospholipid that accumulates in atherosclerotic lesions and sites of chronic inflammation.[1] It is a biologically active component of oxidized low-density lipoprotein (oxLDL) and has been shown to elicit a range of cellular responses, including inflammation, apoptosis, and endothelial dysfunction.[2][3] Understanding the signaling pathways modulated by this compound is crucial for elucidating its role in disease pathogenesis and for the development of novel therapeutic strategies. Western blot analysis is a powerful technique to investigate these pathways by detecting changes in the expression and phosphorylation status of key signaling proteins. These application notes provide detailed protocols for the Western blot analysis of signaling pathways affected by this compound.
Signaling Pathways Activated by this compound
This compound has been demonstrated to activate and modulate several key signaling cascades. In oligodendrocytes, it triggers pro-apoptotic pathways involving the activation of caspases 3 and 8, neutral sphingomyelinase (NSMase), and JNK, while inhibiting the pro-survival Akt pathway.[4] In human umbilical vein endothelial cells (HUVECs), this compound impairs endothelial function by uncoupling and inhibiting endothelial nitric oxide synthase (eNOS) and inducing apoptosis through the modulation of Bcl-2 family proteins and caspase-3.[2] Furthermore, this compound is known to regulate inflammatory responses through the NF-κB pathway and can influence the unfolded protein response by upregulating ATF4 and VEGF.[4][5]
Data Presentation
The following tables summarize quantitative data from Western blot analyses in studies investigating the effects of this compound.
Table 1: Effect of this compound on Pro-Apoptotic Signaling in Oligodendrocytes [4]
| Target Protein | Treatment | Fold Change vs. Control |
| Phospho-Akt (p-Akt) | 10 µM this compound for 1h | 0.5 (50% reduction) |
| Phospho-JNK (p-JNK) | 10 µM this compound for 1h | >4.0 (>4-fold increase) |
| NSMase2 | 10 µM this compound for 2h | Increased |
| NSMase2 | 20 µM this compound for 2h | Increased |
Table 2: Effect of this compound on Apoptosis-Related Proteins in HUVECs [2]
| Target Protein | Treatment with this compound | Observed Protein Levels |
| Bcl-2 | This compound | Decreased |
| Bax | This compound | Increased |
| Cleaved Caspase-3 | This compound | Increased |
Experimental Protocols
Protocol 1: Western Blot Analysis of Pro-Apoptotic JNK and Akt Pathways
This protocol details the investigation of this compound's effect on the phosphorylation of JNK and Akt.
1. Cell Culture and Treatment: a. Seed appropriate cells (e.g., oligodendrocytes or HUVECs) in 6-well plates and culture to 70-80% confluency. b. Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). c. Treat cells with the desired concentrations of this compound (e.g., 10 µM) for the specified time (e.g., 1 hour). Include a vehicle-treated control group.
2. Cell Lysis and Protein Quantification: a. After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Protein Transfer: a. Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load samples onto a 10% SDS-polyacrylamide gel. c. Run the gel at 100-120V until the dye front reaches the bottom. d. Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-Akt, and total Akt (typically at 1:1000 dilution) overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody (typically at 1:2000-1:5000 dilution) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis: a. Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a chemiluminescence imaging system. c. Perform densitometry analysis using software like ImageJ. Normalize the intensity of phosphorylated protein bands to the corresponding total protein bands.
Protocol 2: Western Blot Analysis of the NF-κB Pathway
This protocol is for assessing the effect of this compound on the NF-κB pathway, focusing on IκBα degradation and p65 phosphorylation.
1. Cell Culture and Treatment: a. Seed cells (e.g., macrophages or endothelial cells) in 6-well plates to 70-80% confluency. b. Pre-treat cells with this compound at desired concentrations for a specified time. c. To activate the NF-κB pathway, stimulate the cells with an agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 30 minutes. Include appropriate control groups (untreated, this compound alone, LPS alone).
2. Cell Lysis and Protein Quantification: a. Follow the same procedure as in Protocol 1, steps 2a-2f.
3. SDS-PAGE and Protein Transfer: a. Follow the same procedure as in Protocol 1, steps 3a-3d.
4. Immunoblotting: a. Block the membrane as described in Protocol 1, step 4a. b. Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65 (typically at 1:1000 dilution) overnight at 4°C. c. Follow the washing and secondary antibody incubation steps as in Protocol 1, steps 4c-4e.
5. Detection and Analysis: a. Follow the same procedure as in Protocol 1, steps 5a-5c. Analyze the levels of phosphorylated proteins relative to their total protein levels. A decrease in total IκBα can also indicate pathway activation.
Visualizations
Caption: Overview of major signaling pathways modulated by this compound.
Caption: Standard workflow for Western blot analysis.
Caption: this compound's inhibitory effect on the LPS-induced NF-κB pathway.
References
- 1. Endothelial Cell Regulation by Phospholipid Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oxidized phospholipid this compound impairs endothelial function and vasodilation via uncoupling endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidized phosphatidylcholine formation and action in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Gene Expression Analysis Following POVPC Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is a bioactive oxidized phospholipid that plays a critical role in the pathogenesis of various inflammatory diseases, including atherosclerosis. As a component of oxidized low-density lipoprotein (oxLDL), this compound can modulate the expression of a wide array of genes in vascular cells, influencing processes such as inflammation, oxidative stress, and apoptosis.[1][2][3] Understanding the molecular and cellular responses to this compound is crucial for elucidating disease mechanisms and for the development of novel therapeutic interventions.
These application notes provide a comprehensive guide to utilizing this compound to induce and analyze gene expression changes in vitro. Detailed protocols for cell culture, this compound stimulation, RNA isolation, and subsequent gene expression analysis are provided to ensure reproducible and reliable results.
Data Presentation: Summary of this compound-Induced Gene Expression Changes
The following tables summarize quantitative data from various studies on the effects of this compound on gene expression in different cell types.
Table 1: Regulation of Gene Expression in Endothelial Cells (HUVECs) by this compound
| Gene | Regulation | Fold Change (mRNA level) | Incubation Time | This compound Concentration | Reference |
| IL-8 (Interleukin-8) | Upregulated | Several-fold | 4 hours | 25 µM | [4] |
| MCP-1 (Monocyte Chemoattractant Protein-1) | Upregulated | Not specified | 4 hours | Not specified | [5] |
| E-selectin | Inhibited (LPS-induced) | Not specified | 4 hours | Not specified | [5] |
| CD31 | Decreased | Not specified | 48 hours | 25 µM | [6] |
| eNOS (endothelial Nitric Oxide Synthase) | Decreased | Not specified | Not specified | Not specified | [7] |
| α-SMA (alpha-Smooth Muscle Actin) | Increased | Not specified | 48 hours | 25 µM | [6] |
| Vimentin | Increased | Not specified | 48 hours | 25 µM | [6] |
| Snail-1 | Increased | Not specified | 48 hours | 25 µM | [6] |
| Twist-1 | Increased | Not specified | 48 hours | 25 µM | [6] |
| TGF-β (Transforming Growth Factor-beta) | Increased | Not specified | 48 hours | 25 µM | [6] |
| TGF-β receptor II | Increased | Not specified | 48 hours | 25 µM | [6] |
| Bcl-2 | Inhibited | Not specified | Not specified | Not specified | [7] |
| Bax | Increased | Not specified | Not specified | Not specified | [7] |
| Cleaved Caspase 3 | Increased | Not specified | Not specified | Not specified | [7] |
Table 2: Regulation of Gene Expression in Macrophages (RAW 264.7) by this compound
| Gene | Regulation | Fold Change (mRNA level) | Incubation Time | This compound Concentration | Reference |
| IL-8 | Upregulated | Several-fold | Not specified | Not specified | [4] |
| Overall Gene Expression | Minor effects | 4 up- and 1 down-regulated | Not specified | Not specified | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the analysis of gene expression in cells stimulated with this compound.
Protocol 1: Human Umbilical Vein Endothelial Cell (HUVEC) Culture
Materials:
-
Cryopreserved Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
0.1% Gelatin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
T-75 culture flasks
-
6-well plates
Procedure:
-
Flask Coating: Coat T-75 flasks with 0.1% gelatin solution for at least 30 minutes at 37°C. Aspirate the gelatin solution before cell seeding.
-
Cell Thawing: Rapidly thaw a cryovial of HUVECs in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed EGM-2.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspension and Seeding: Aspirate the supernatant and gently resuspend the cell pellet in fresh EGM-2. Seed the cells onto the gelatin-coated T-75 flask.
-
Incubation: Incubate the flask at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Maintenance: Change the EGM-2 medium every 2-3 days.
-
Passaging: When the cells reach 80-90% confluency, wash with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with EGM-2 and re-seed into new gelatin-coated flasks or plates. Use cells between passages 2 and 6 for experiments to ensure consistency.[8]
Protocol 2: this compound Stimulation of HUVECs
Materials:
-
HUVECs cultured in 6-well plates
-
This compound
-
Serum-free M199 medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HUVECs into 6-well plates at a density of 2 x 10^5 cells per well in EGM-2. Allow the cells to adhere and grow to 80-90% confluency (approximately 24-48 hours).
-
This compound Preparation: On the day of the experiment, prepare the desired final concentration of this compound (e.g., 25 µM) in serum-free M199 medium.[6]
-
Cell Treatment:
-
Aspirate the EGM-2 from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound-containing medium to the designated wells.
-
For control wells, add serum-free M199 medium with the same concentration of the solvent used for the this compound stock.
-
-
Incubation: Incubate the plates for the desired time period (e.g., 4, 8, 24, or 48 hours) at 37°C and 5% CO2.[6][8]
Protocol 3: RNA Isolation and Quantitative Real-Time PCR (qPCR)
Materials:
-
This compound-treated and control HUVECs
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Isolation: After the incubation period, aspirate the medium and lyse the cells directly in the wells using the lysis buffer from the RNA isolation kit. Follow the manufacturer's protocol to isolate total RNA.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green or TaqMan master mix, forward and reverse primers for the gene of interest and a housekeeping gene (e.g., GAPDH, β-actin), and the synthesized cDNA.
-
Perform the qPCR reaction using a standard cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the housekeeping gene.
Protocol 4: Western Blot Analysis of Signaling Proteins
Materials:
-
This compound-treated and control HUVECs
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-eNOS, anti-eNOS)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization
References
- 1. Effects of oxidized phospholipids on gene expression in RAW 264.7 macrophages: a microarray study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocat.com [biocat.com]
- 3. The oxidized phospholipid this compound impairs endothelial function and vasodilation via uncoupling endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simvastatin inhibits this compound-mediated induction of endothelial-to-mesenchymal cell transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. surgery.pitt.edu [surgery.pitt.edu]
- 8. benchchem.com [benchchem.com]
Application Notes: Cellular Uptake Studies of Oxidized Phospholipids Using Fluorescently-Labeled POVPC
Introduction
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is a prominent oxidized phospholipid (OxPL) formed during the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (PAPC).[1] As a key component of minimally modified low-density lipoprotein (MM-LDL), this compound is implicated in the pathogenesis of various inflammatory diseases, most notably atherosclerosis.[1][2][3] It can induce a range of cellular responses, including inflammation, apoptosis, and proliferation, making it a critical molecule for study in vascular biology and drug development.[3]
Fluorescently-labeled this compound analogues are powerful tools for visualizing and quantifying the dynamics of its interaction with living cells. By attaching fluorophores such as BODIPY™ or NBD, researchers can track the uptake, subcellular localization, and protein targets of this compound in real-time using techniques like confocal microscopy and flow cytometry.[4][5][6] These studies are crucial for understanding the mechanisms by which this compound exerts its biological effects.
Mechanism of Cellular Uptake
The cellular uptake of this compound is a rapid process characterized by its interaction with the plasma membrane. The aldehyde group in the sn-2 position of this compound is chemically reactive and can form covalent Schiff bases with free amino groups on cell surface proteins, effectively "trapping" the lipid at the cell surface.[5] Despite this covalent binding, this compound can still be exchanged between proteins and membranes.[5] Following initial membrane association, this compound can be internalized, with studies showing colocalization with plasma membrane markers and subsequent accumulation in lysosomal compartments.[6]
The specific proteins that this compound interacts with are involved in critical cellular processes such as apoptosis, lipid metabolism, and stress responses, suggesting these interactions are primary signaling events.[5]
Experimental Protocols
Protocol 1: Live-Cell Imaging of Fluorescent this compound Uptake by Confocal Microscopy
This protocol details the visualization of fluorescently-labeled this compound uptake in adherent mammalian cells.
Materials:
-
Fluorescently-labeled this compound (e.g., BODIPY-POVPC) stock solution (in DMSO or ethanol)
-
Adherent mammalian cells (e.g., RAW 264.7 macrophages, vascular smooth muscle cells)[5][6]
-
Glass-bottom culture dishes or chambered coverglasses
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
Phosphate-Buffered Saline (PBS)
-
Optional: Organelle-specific fluorescent probes (e.g., LysoTracker, CellMask™ Plasma Membrane Stain)
-
Confocal microscope with appropriate laser lines and emission filters
Procedure:
-
Cell Seeding: Plate cells onto glass-bottom dishes at a density that will result in 60-80% confluency on the day of the experiment. Culture overnight under standard conditions (37°C, 5% CO₂).
-
Probe Preparation: Prepare a working solution of fluorescent this compound in serum-free medium. A typical final concentration ranges from 10 nM to 5 µM.[5][6] Vortex briefly to mix. Note: Perform a concentration optimization experiment to determine the ideal concentration that provides a strong signal with minimal cytotoxicity.
-
Cell Washing: Gently wash the cells twice with warm PBS to remove serum components.
-
Labeling: Add the fluorescent this compound working solution to the cells. Incubate for the desired time (e.g., 15-30 minutes) at 37°C, protected from light.[6]
-
Co-staining (Optional): If co-localizing with specific organelles, follow the manufacturer's protocol for the secondary probe. For plasma membrane staining, this is often performed after the this compound incubation.[5] For lysosomal staining, cells can be pre-treated with the probe before adding this compound.[6]
-
Final Wash: Remove the labeling solution and wash the cells three times with warm PBS or serum-free medium to remove any unbound probe.
-
Imaging: Immediately add fresh imaging medium (e.g., serum-free medium or live-cell imaging solution) to the cells. Visualize cellular uptake using a confocal microscope. Acquire images using appropriate settings for the specific fluorophore.
Protocol 2: Quantification of Fluorescent this compound Uptake by Flow Cytometry
This protocol provides a high-throughput method to quantify the uptake of fluorescent this compound across a large cell population.[7]
Materials:
-
Fluorescently-labeled this compound (e.g., NBD-POVPC) stock solution
-
Suspension or trypsinized adherent cells
-
Complete culture medium
-
Labeling Buffer (e.g., PBS or Tyrode’s buffer with 0.1% BSA)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in labeling buffer.
-
Probe Preparation: Prepare a working solution of fluorescent this compound in the labeling buffer at 2x the final desired concentration.
-
Labeling: In flow cytometry tubes, mix equal volumes of the cell suspension and the 2x this compound working solution. Include an unstained cell sample as a negative control.
-
Incubation: Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to analyze uptake kinetics. Protect samples from light. For endocytosis studies, a parallel incubation can be performed at 4°C, where uptake is significantly inhibited.[8]
-
Stopping the Uptake: To stop the reaction, add a 10-fold excess of ice-cold labeling buffer to each tube and centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold labeling buffer to remove extracellular probe.
-
Resuspension: Resuspend the final cell pellet in a suitable volume of buffer for flow cytometry analysis (e.g., 500 µL of PBS).
-
Data Acquisition: Analyze the samples on a flow cytometer using the appropriate excitation laser and emission filter. Collect data for at least 10,000 events per sample.
-
Data Analysis: Gate on the live single-cell population. The geometric mean fluorescence intensity (MFI) of the population is used as the quantitative measure of fluorescent this compound uptake.
Data Presentation and Interpretation
Quantitative data from cellular uptake studies should be presented clearly to allow for easy comparison between different conditions.
Table 1: Summary of Experimental Parameters from Published Studies
| Cell Type | Fluorescent Probe | Probe Concentration | Incubation Time & Temp. | Imaging Method | Key Finding | Reference |
| RAW 264.7 Macrophages | BODIPY-POVPE | 5 µM | 15 min at 37°C | Confocal Microscopy | This compound analog is captured by proteins and lipids in the plasma membrane. | [5] |
| Vascular Smooth Muscle Cells (A7r5) | BODIPY-POVPE | 10 nM | 15 min at 37°C | Confocal Microscopy | Extensive colocalization with a plasma membrane probe (FM 1-43). | [6] |
| Vascular Smooth Muscle Cells (A7r5) | BODIPY-PGPE* | 10 nM | 15 min at 37°C | Confocal Microscopy | Predominantly localized to lysosomes (colocalized with LysoTracker). | [6] |
| Mammalian Cells (General) | NBD-lipids | 1-5 µM | 2-30 min at 20-37°C | Flow Cytometry | Protocol for quantifying lipid internalization by flippases. | [4][7] |
*Note: PGPC is a related oxidized phospholipid often studied alongside this compound.
Table 2: Example Data Structure for Flow Cytometry Results
| Condition | Mean Fluorescence Intensity (MFI) ± SD | % Fluorescent Cells | Interpretation |
| Unstained Control | 50 ± 15 | < 1% | Baseline autofluorescence. |
| This compound-BODIPY (30 min @ 37°C) | 8,500 ± 450 | 98% | Significant cellular uptake via active processes. |
| This compound-BODIPY (30 min @ 4°C) | 950 ± 120 | 45% | Uptake is energy-dependent, reduced at low temperatures. |
| This compound-BODIPY + Inhibitor X | 4,200 ± 300 | 85% | Pathway X is partially involved in this compound uptake. |
References
- 1. Structural Identification and Cardiovascular Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Oxidized phospholipids are biomarkers, drug targets, and drug leads [frontiersin.org]
- 3. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy | Semantic Scholar [semanticscholar.org]
- 5. Uptake and protein targeting of fluorescent oxidized phospholipids in cultured RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: POVPC Solubility in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is an oxidized phospholipid, making it more polar than its unmodified counterparts.[1] While this increased polarity suggests better water solubility, this compound, like many lipids, can still present solubility challenges in aqueous buffers.[2][3] Achieving a stable and monomeric solution is crucial for experiments investigating its biological activities, as aggregation can affect its availability and function.[1]
Q2: What is the critical micelle concentration (CMC) of this compound?
A2: The critical micellar concentration (CMC) is the concentration above which surfactant molecules, like this compound, self-assemble into micelles.[4][5] Below the CMC, the molecules exist primarily as monomers. The CMC of this compound in water at neutral pH is approximately 66.9 μM.[1] It is important to note that the CMC can be influenced by factors such as temperature, pressure, and the presence of other surface-active substances and electrolytes.[5]
Q3: My this compound, dissolved in an organic solvent, precipitated immediately when I diluted it into my aqueous buffer. What happened?
A3: This phenomenon, often called "crashing out," is common when a concentrated stock solution of a lipid in an organic solvent is rapidly diluted into an aqueous medium where its solubility is lower. The abrupt change in solvent polarity causes the lipid to precipitate out of the solution.[6]
Q4: I managed to dissolve the this compound, but a precipitate formed after a few hours or overnight. Why?
A4: This suggests that your initial solution was likely supersaturated and thermodynamically unstable. Over time, the system equilibrates, and the excess this compound precipitates to reach its true thermodynamic solubility in that specific buffer.[6] Compound degradation over time in the aqueous buffer could also lead to the formation of less soluble products.[7]
Q5: Is it advisable to store this compound in an aqueous solution?
A5: It is generally not recommended to store lipids in aqueous solutions for extended periods.[7] Lipids can undergo hydrolysis, leading to the formation of lyso-lipids and free fatty acids.[7] If short-term storage is necessary, keeping the solution at 4°C in a buffer at pH 7.4 may be acceptable for 5-7 days, but stability should be verified for your specific experimental needs.[7]
Troubleshooting Guide for this compound Solubility
If you are encountering issues with this compound solubility, follow these troubleshooting steps:
Issue 1: Precipitate Formation Upon Dilution
Symptoms: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution (in an organic solvent like ethanol (B145695) or DMSO) to the aqueous buffer.
Troubleshooting Workflow:
References
- 1. Impact of Truncated Oxidized Phosphatidylcholines on Phospholipase A2 Activity in Mono- and Polyunsaturated Biomimetic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lndcollege.co.in [lndcollege.co.in]
- 3. Phospholipid - Wikipedia [en.wikipedia.org]
- 4. phospholipid-research-center.com [phospholipid-research-center.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Avanti Research™ FAQs [sigmaaldrich.com]
preventing degradation of POVPC during experimental setup
Welcome to the technical support center for 1-palmolitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental setup and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: Proper storage is critical for preventing this compound degradation. This compound is susceptible to oxidation and hydrolysis. For maximum stability, it should be stored at -20°C.[1][2][3] Suppliers recommend a stability of at least one year when stored correctly at this temperature.[3]
-
Powder Form: this compound supplied as a powder is generally stable.[4] It should be stored in a glass container with a Teflon-lined closure at -20°C.[4] Before opening, the container must be allowed to warm to room temperature to prevent condensation, as the powder can be hygroscopic.[4]
-
Organic Solutions: If dissolved in an organic solvent like ethanol (B145695) or chloroform, the solution should be stored in a glass vial with a Teflon-lined cap at -20°C under an inert atmosphere (argon or nitrogen).[4] Do not store organic solutions in plastic containers, as this can leach impurities.[4]
Q2: What is the best solvent to prepare a this compound stock solution?
A2: The choice of solvent depends on your experimental needs. Ethanol is a common choice as it is compatible with many cell culture applications at low final concentrations.[5] For stock solutions, high-purity ethanol is recommended.[2] this compound also shows good solubility in DMSO and DMF.[2] It is crucial to use anhydrous, high-purity solvents to minimize hydrolysis and other reactions.
Q3: My experiment is not working as expected. Could this compound degradation be the cause?
A3: Yes, this is a significant possibility. The biological activity of this compound is dependent on its intact structure, particularly the reactive aldehyde group. If degraded, it may not produce the expected cellular response. For instance, one study found that under high serum conditions, this compound is hydrolyzed, and the resulting degradation products are antiproliferative but lose their pro-apoptotic effects.[6] If you observe a change in the expected outcome (e.g., lack of apoptosis), you should suspect degradation.
Q4: How can I detect or confirm this compound degradation?
A4: The most reliable method for detecting and quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).[7] This technique can separate this compound from hydrolysis products (like lyso-PC) and further oxidation products, allowing for their identification and quantification. Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment of purity.
Q5: Should I prepare this compound solutions fresh for every experiment?
A5: Yes, it is highly recommended to prepare working solutions of this compound fresh from a stock solution for each experiment. Avoid storing this compound in aqueous solutions, such as PBS or cell culture media, for extended periods, as this will accelerate hydrolysis.[4] If preparing a stock in an organic solvent, aliquot it into smaller volumes for single use to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or No Cellular Response
| Potential Cause | Troubleshooting Step | Recommended Action |
| This compound Degradation | Verify the integrity of your this compound stock. | Analyze an aliquot of your stock solution via HPLC-MS to check for degradation products. Prepare a fresh stock solution from powder. |
| Improper Dosing | The final concentration in your experiment may be too low or too high. | Perform a dose-response experiment. For example, effects on CHO cells were observed between 0-10 µM.[5] |
| Cell Type Specificity | The response to this compound can be cell-type specific. | Review literature for typical responses in your cell model. This compound is known to induce apoptosis in vascular smooth muscle cells and oligodendrocytes.[6][8] |
| Serum Interference | Components in serum can hydrolyze this compound, altering its activity.[6] | If possible, conduct experiments under low-serum or serum-free conditions. If serum is required, minimize the incubation time. |
Issue 2: Poor Solubility When Preparing Aqueous Solutions
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Solvent | The initial stock solvent may not be miscible with your aqueous buffer. | Ensure the volume of organic solvent from your stock is minimal in the final aqueous solution (e.g., <1% v/v).[5] |
| Concentration Too High | The desired final concentration exceeds this compound's solubility in the aqueous medium. | According to one supplier, this compound is soluble up to 10 mg/mL in PBS (pH 7.2).[2] If issues persist, gentle warming or sonication may help, but use caution as this can accelerate degradation. |
| Low-Quality Reagents | Impurities in water or buffers can affect solubility. | Use ultrapure water (resistivity >18 MΩ-cm) and high-purity buffer components.[1] |
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Form | Storage Temperature | Container | Atmosphere | Shelf-Life |
| Powder | -20°C | Glass, Teflon-lined cap | Standard Air (keep dry) | ≥ 2 years[2] |
| Organic Solution | -20°C | Glass, Teflon-lined cap | Inert Gas (Argon/Nitrogen) | 1 Year[3] |
| Aqueous Suspension | Not Recommended | N/A | N/A | Unstable, use immediately |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Ethanol | 30 mg/mL | [2] |
| DMSO | 10 mg/mL | [2] |
| DMF | 15 mg/mL | [2] |
| PBS (pH 7.2) | 10 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Ethanol
Materials:
-
This compound powder (e.g., 1 mg vial)
-
Anhydrous Ethanol (200 proof)
-
Inert gas (Argon or Nitrogen)
-
Glass vial with Teflon-lined cap
-
Glass or stainless steel syringe/pipette
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under a gentle stream of inert gas, carefully add the appropriate volume of anhydrous ethanol to the vial. For a 1 mg vial, add 100 µL of ethanol to achieve a 10 mg/mL concentration.
-
Seal the vial tightly with the Teflon-lined cap.
-
Gently vortex the solution until the this compound is completely dissolved. Mild warming (to ~37°C) can be used but is often not necessary.
-
Flush the headspace of the vial with inert gas before final sealing.
-
Store the stock solution at -20°C. For frequent use, it is advisable to make single-use aliquots to avoid repeated warming and cooling.
Protocol 2: Quality Control of this compound by HPLC-MS (Conceptual)
This protocol provides a general framework. Specific parameters must be optimized for the available instrumentation.
Objective: To separate and identify intact this compound from its primary hydrolysis product, lyso-PC.
Instrumentation:
-
HPLC system with a C8 or C18 reversed-phase column.
-
Mass Spectrometer with Electrospray Ionization (ESI).
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid
Procedure:
-
Sample Preparation: Dilute a small aliquot of the this compound stock solution in the initial mobile phase composition (e.g., 50:50 A:B).
-
Chromatographic Separation:
-
Inject the sample onto the column.
-
Run a gradient elution. For example, start at 50% B, ramp to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
The more polar hydrolysis product (lyso-PC) will elute earlier than the intact, more hydrophobic this compound.
-
-
Mass Spectrometry Detection:
-
Set the MS to operate in positive ion mode.
-
Monitor for the expected m/z values:
-
Intact this compound: [M+H]⁺ ≈ 594.4
-
Lyso-PC (1-palmitoyl): [M+H]⁺ ≈ 496.3
-
-
The presence of a significant peak at m/z ≈ 496.3 indicates hydrolysis.
-
Visualizations
Logical Workflow for this compound Handling and Use
Caption: Workflow for proper handling of this compound from storage to experimental use.
Troubleshooting Logic for Failed Experiments
Caption: Decision tree for troubleshooting unexpected experimental results with this compound.
Simplified this compound Signaling Pathway
Caption: Key signaling events initiated by this compound leading to apoptosis and inflammation.
References
- 1. moleculardepot.com [moleculardepot.com]
- 2. caymanchem.com [caymanchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Oxidized Phospholipids Inhibit the Formation of Cholesterol-Dependent Plasma Membrane Nanoplatforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simplified procedure for semi-targeted lipidomic analysis of oxidized phosphatidylcholines induced by UVA irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidized phosphatidylcholine formation and action in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum on POVPC Stability and Activity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the effects of serum on 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How does serum affect the stability of this compound in cell culture medium?
A1: Serum significantly reduces the stability of this compound in cell culture medium primarily through enzymatic hydrolysis. Esterases and lipases present in serum, such as paraoxonase (PON1) and platelet-activating factor acetylhydrolase (PAF-AH), can cleave the ester bond at the sn-2 position of this compound. This hydrolysis leads to the degradation of intact this compound into lysophosphatidylcholine (B164491) (lyso-PC) and 5-oxovaleric acid. The rate of hydrolysis is dependent on the concentration of serum and the specific activity of its enzymes.
Q2: What is the impact of serum on the biological activity of this compound?
A2: The presence of serum can dramatically alter the biological activity of this compound. Under low-serum or serum-free conditions, intact this compound is a potent inducer of apoptosis in various cell types, including vascular smooth muscle cells.[1] However, in the presence of high levels of serum, the pro-apoptotic effects of this compound are often abolished.[1] This is because the hydrolysis products of this compound are no longer apoptotic. Interestingly, the anti-proliferative effects of this compound may still be observed even in the presence of serum.[1]
Q3: How do serum proteins interact with this compound?
A3: Serum proteins, particularly albumin, can bind to this compound. Albumin is a known carrier for various lipids and can sequester this compound, potentially reducing its availability to interact with cell surface receptors. This binding is generally a non-covalent, hydrophobic interaction. Other serum proteins may also interact with this compound, influencing its stability and activity.
Q4: Can serum interfere with this compound-mediated signaling pathways?
A4: Yes, serum components can interfere with this compound-induced signaling. For instance, this compound is known to interact with the Platelet-Activating Factor (PAF) receptor and can modulate Toll-like receptor (TLR) 2 and TLR4 signaling. Serum accessory proteins, such as LPS-binding protein (LBP) and CD14, can compete with or modulate the interaction of oxidized phospholipids (B1166683) with these receptors.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or unexpected results between experiments. | Variation in serum batches. | Different lots of fetal bovine serum (FBS) can have varying levels of enzymes and lipids, affecting this compound stability and activity. If possible, use a single, large batch of serum for a series of experiments. Characterize each new serum lot for its potential impact on your specific assay. |
| Instability of this compound in media. | Prepare fresh this compound solutions for each experiment. Avoid prolonged storage of this compound in aqueous media, especially when supplemented with serum. | |
| Loss of pro-apoptotic effect of this compound. | Presence of serum in the culture medium. | As detailed in the FAQs, serum hydrolyzes this compound, abolishing its pro-apoptotic activity.[1] To study apoptosis, conduct experiments in serum-free or low-serum (e.g., 0.1-1%) conditions. Ensure cells are properly adapted to low-serum conditions to avoid stress-related artifacts. |
| Reduced overall bioactivity of this compound. | Binding of this compound to serum albumin. | The concentration of free, active this compound may be lower than the nominal concentration due to binding to albumin. Consider this when determining effective concentrations. For some applications, using lipid-stripped serum might be an option. |
| High background signaling or cellular activation. | Contaminants in this compound or serum. | Ensure the purity of your this compound stock. Test each new batch of serum for endotoxin (B1171834) levels, as this can activate inflammatory signaling pathways. |
Quantitative Data Summary
Table 1: this compound Stability in the Presence of Serum
| Parameter | Condition | Value/Observation | Reference |
| Hydrolysis | High Serum | Rapid hydrolysis occurs. | [1] |
| Half-life | 10% FBS | Specific quantitative data is not readily available in the literature. It is expected to be short due to enzymatic activity. | N/A |
| Primary Enzymes | Serum | Esterases, Lipases (e.g., PON1, PAF-AH) |
Table 2: this compound Interaction with Serum Albumin
| Parameter | Protein | Value/Observation | Reference |
| Binding Affinity (Kd) | Bovine Serum Albumin (BSA) | Specific quantitative data for this compound is not readily available. Binding is expected to be in the micromolar range, similar to other lipids. | N/A |
| Interaction Type | Serum Albumin | Primarily hydrophobic interactions. |
Experimental Protocols
Protocol 1: Assessing the Impact of Serum on this compound-Induced Apoptosis using Annexin V Staining
This protocol allows for the quantification of apoptotic cells in response to this compound treatment in the presence and absence of serum.
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells)
-
Complete culture medium with and without serum (e.g., 10% FBS and serum-free)
-
This compound stock solution (in a suitable solvent like ethanol)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Culture overnight in complete medium.
-
Serum Starvation (for serum-free condition): For the serum-free arm of the experiment, gently wash the cells with PBS and replace the medium with serum-free medium. Incubate for 4-6 hours to allow cells to adapt.
-
This compound Treatment:
-
Prepare working solutions of this compound in both serum-containing and serum-free media at the desired final concentrations. Include a vehicle control (e.g., ethanol) for each condition.
-
Aspirate the medium from the cells and add the this compound-containing or control media.
-
Incubate for the desired time period (e.g., 4, 8, or 24 hours).
-
-
Cell Harvesting:
-
Collect the supernatant (which may contain detached apoptotic cells).
-
Gently wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 2: Analysis of this compound Stability in Serum-Containing Medium
This protocol provides a framework for qualitatively and semi-quantitatively assessing the hydrolysis of this compound in the presence of serum using Thin Layer Chromatography (TLC).
Materials:
-
This compound
-
Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
TLC plates (silica gel)
-
Developing solvent (e.g., chloroform:methanol:water, 65:25:4 v/v/v)
-
Iodine chamber or other visualization reagent
-
Lyso-PC standard
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in serum-free medium and another in medium containing 10% FBS at a concentration suitable for TLC analysis (e.g., 1 mg/mL).
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution.
-
-
Lipid Extraction:
-
Perform a Bligh-Dyer or similar lipid extraction on each aliquot to separate lipids from proteins and other aqueous components.
-
Dry the lipid extract under a stream of nitrogen.
-
-
TLC Analysis:
-
Resuspend the dried lipid extract in a small volume of chloroform.
-
Spot the samples, along with a this compound standard and a lyso-PC standard, onto a silica (B1680970) TLC plate.
-
Develop the plate in the developing solvent until the solvent front is near the top.
-
-
Visualization and Analysis:
-
Dry the TLC plate and visualize the lipid spots using an iodine chamber or other appropriate method.
-
Intact this compound will have a specific retention factor (Rf). The appearance and increasing intensity of a spot corresponding to the lyso-PC standard over time in the serum-containing samples indicates hydrolysis.
-
The disappearance of the this compound spot over time provides a semi-quantitative measure of its degradation.
-
Signaling Pathways and Experimental Workflows
Caption: this compound signaling in low-serum/serum-free conditions.
Caption: Impact of serum on this compound stability and activity.
Caption: Workflow for assessing this compound-induced apoptosis.
References
Technical Support Center: Optimizing POVPC Concentration in Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) in cell viability assays. Our goal is to help you optimize this compound concentrations to achieve desired experimental outcomes while avoiding unintended cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell viability experiments?
A1: this compound is an oxidized phospholipid that is often used to mimic the effects of oxidative stress in a controlled in vitro setting. Researchers use it to study the cellular responses to oxidative damage, including the induction of apoptosis (programmed cell death) and other cell signaling pathways.
Q2: At what concentration does this compound become cytotoxic?
A2: The cytotoxic concentration of this compound is highly dependent on the cell type, incubation time, and serum concentration in the culture medium. It is crucial to perform a dose-response experiment for your specific cell line and experimental conditions. Below is a summary of reported cytotoxic concentrations in different cell types.
Q3: How does this compound induce cell death?
A3: this compound can induce apoptosis through the activation of caspases 3 and 8 and neutral sphingomyelinase (NSMase), which leads to an increase in ceramide levels.[1] In some cell types, like cardiomyocytes, it can also trigger a form of cell death called ferroptosis.[2][3] The presence of serum in the culture media can mitigate the pro-apoptotic effects of this compound.[4][5]
Q4: What are the common assays to measure this compound-induced cytotoxicity?
A4: Commonly used assays include:
-
MTT Assay: Measures metabolic activity, which is generally proportional to the number of viable cells.[1]
-
DNA Fragmentation Assay: Detects the cleavage of DNA into characteristic fragments, a hallmark of apoptosis.[1][4]
-
Annexin V Staining: Identifies the externalization of phosphatidylserine, an early marker of apoptosis, often used in flow cytometry.[6]
Troubleshooting Guide
Problem 1: Higher than expected cytotoxicity at low this compound concentrations.
-
Possible Cause 1: Cell Line Sensitivity: Your cell line may be particularly sensitive to oxidative stress.
-
Solution: Perform a thorough literature search for your specific cell line and this compound. If data is unavailable, conduct a preliminary dose-response experiment starting with very low concentrations (e.g., 1-5 µM).
-
-
Possible Cause 2: Low Serum Concentration: Serum proteins can bind to and neutralize this compound, reducing its cytotoxic effects.[4][5]
-
Solution: If your experimental design allows, consider increasing the serum concentration in your culture medium. Be aware that this may also affect other cellular responses.
-
-
Possible Cause 3: this compound Stock Instability: this compound is prone to degradation.
-
Solution: Ensure your this compound stock is stored correctly (as recommended by the manufacturer, typically at -20°C or -80°C) and handle it with care to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Problem 2: Inconsistent results between different viability assays (e.g., MTT vs. Annexin V).
-
Possible Cause: Different Stages of Cell Death: MTT measures metabolic activity, which may decline later in the apoptotic process. Annexin V staining detects an early apoptotic event.
-
Solution: Consider the kinetics of apoptosis. An early time point might show a high percentage of Annexin V positive cells with minimal change in MTT reduction. At later time points, both assays should show a decrease in viability. A time-course experiment is recommended.
-
Problem 3: No cytotoxic effect observed even at high this compound concentrations.
-
Possible Cause 1: Cell Line Resistance: Some cell lines, particularly cancer cell lines, may have robust antioxidant defense mechanisms that make them resistant to this compound-induced cytotoxicity.
-
Solution: Confirm the viability of your cells and the activity of your this compound stock in a sensitive cell line as a positive control.
-
-
Possible Cause 2: High Serum Concentration: As mentioned, high serum levels can neutralize this compound.
-
Solution: If feasible, reduce the serum concentration in your culture medium.
-
-
Possible Cause 3: Inactive this compound: The this compound may have degraded.
-
Solution: Purchase a new vial of this compound and handle it according to the manufacturer's instructions.
-
Data Presentation
Table 1: Reported Cytotoxic Concentrations of this compound in Various Cell Types
| Cell Type | Concentration | Incubation Time | Observed Effect | Assay Used | Reference |
| Neonatal Rat Oligodendrocytes | ~15 µM (IC50) | 18 hours | Dose-dependent cell death | MTT, DNA Fragmentation | [1] |
| Vascular Smooth Muscle Cells | 25-100 µM | 24 hours | Inhibition of cell proliferation, apoptosis | BrdU, ATP Assay | [7] |
| RAW 264.7 Macrophages | 50 µM | 4-24 hours | Time-dependent reduction in viability, apoptosis | MTT, Annexin V | [6] |
| Cardiomyocytes | 10 µM | 1 hour | Decreased cell viability | Live/Dead Assay | [2] |
Experimental Protocols
Protocol 1: General Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Prepare fresh serial dilutions of this compound in your desired culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired period (e.g., 18, 24, or 48 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Absorbance Reading: Gently mix the plate and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Mandatory Visualization
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. Oxidized phosphatidylcholine formation and action in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Oxidized phospholipid this compound contributes to vascular calcification by triggering ferroptosis of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
Technical Support Center: Minimizing Variability in POVPC-Based Experimental Results
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC).
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments in a direct question-and-answer format.
Issue 1: High variability between experimental replicates.
-
Question: My results with this compound show significant variability between replicates. What are the common causes and how can I mitigate this?
-
Answer: High variability is a frequent challenge when working with oxidized phospholipids (B1166683) like this compound. The primary causes often relate to inconsistent sample preparation and handling. Here are key factors to consider:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating to have a consistent number of cells in each well.
-
Autoxidation: Prevent further oxidation of this compound during your experiment by adding an antioxidant like butylated hydroxytoluene (BHT) to your solvents during lipid extraction.
-
Solvent Evaporation: When preparing your this compound solution, use a gentle stream of an inert gas like nitrogen or argon to ensure complete and even solvent removal.
-
Pipetting Errors: Lipid solutions can be viscous. Use positive displacement pipettes or reverse pipetting techniques for accurate measurements.
-
Incomplete Solubilization: After evaporating the storage solvent, ensure the lipid is fully redissolved in your experimental buffer or medium by vortexing thoroughly.[1]
-
Issue 2: Lack of expected biological effect.
-
Question: I am not observing the expected biological effect of this compound in my cell-based assay. What are the potential reasons?
-
Answer: A lack of response can be due to several factors related to the this compound solution, the cells, or the experimental design.
-
Sub-optimal Concentration: The effective concentration of this compound is cell-type dependent. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific model.
-
Compound Integrity: Ensure your this compound stock solutions are stored correctly under an inert atmosphere at -80°C and avoid repeated freeze-thaw cycles.
-
Cellular Uptake: High concentrations of serum in the culture medium can bind to lipids and reduce their availability to cells. Consider reducing the serum concentration during the treatment period.[2]
-
Solvent Purity: Use high-purity, peroxide-free solvents for preparing this compound solutions.
-
Issue 3: High background signal in cell-based assays.
-
Question: I am observing a high background signal in my negative control wells. How can I reduce this?
-
Answer: High background can mask the specific effects of this compound. Here are some solutions:
-
Thorough Washing: Wash cells with phosphate-buffered saline (PBS) before and after this compound treatment to remove any residual media components that might interfere with the assay.
-
Vehicle Controls: Always include a vehicle control (cells treated with the solvent used to dissolve this compound, e.g., ethanol (B145695) or DMSO) to account for any effects of the solvent itself.
-
Reagent Optimization: Optimize the concentrations of your detection reagents to find the optimal signal-to-noise ratio.
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: For long-term storage, this compound should be stored as a powder or in a high-purity organic solvent like ethanol or chloroform (B151607) at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen). For cell culture experiments, prepare a concentrated stock solution in a solvent such as ethanol. To prepare a working solution, evaporate the desired amount of the stock solution under a stream of nitrogen and resuspend the lipid film in your desired buffer or medium by vigorous vortexing. Gentle warming up to 30°C can aid dissolution.
Q2: What is the stability of this compound in different solvents?
A2: The stability of this compound can be influenced by the solvent and storage conditions. While specific quantitative data on long-term stability in various solvents is limited, it is generally recommended to store stock solutions in high-purity ethanol or DMSO at -80°C for up to six months. For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment to avoid degradation.
Q3: What are the typical effective concentrations of this compound in cell culture experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured. Below is a table summarizing some reported effective concentrations. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
| Cell Type | Assay | Effective Concentration | Reference |
| Human Aortic Endothelial Cells (HAEC) | Monocyte Adhesion | 1-10 µg/mL | [3] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of Tube Formation | 10-50 µg/mL | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Induction of Apoptosis | 25-50 µg/mL | |
| RAW 264.7 Macrophages | Induction of Apoptosis | 25-50 µM | [4] |
| Vascular Smooth Muscle Cells (VSMC) | Inhibition of Proliferation | 2.5-100 µM | [2] |
| Vascular Smooth Muscle Cells (VSMC) | Induction of Apoptosis | 50 µM | [2] |
| Vascular Smooth Muscle Cells (VSMC) | Promotion of Calcification | 1-5 µg/mL | [5] |
| HepG2 Cells | Induction of EMT | 5 µg/mL | [6] |
Q4: Can I use plastic labware when handling this compound solutions?
A4: It is best to avoid plastic when working with this compound in organic solvents. Use glass or Teflon-lined containers and glass syringes for preparing and storing stock solutions to prevent leaching of plasticizers that can interfere with your experiments. For aqueous working solutions, polypropylene (B1209903) tubes are generally acceptable for short-term use.
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Experiments
-
Aliquot Stock Solution: In a glass vial, aliquot the desired amount of this compound from a stock solution in chloroform or ethanol.
-
Evaporate Solvent: Dry the lipid solution under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Remove Residual Solvent: Place the vial under a high vacuum for at least 1-2 hours to remove any remaining solvent.
-
Resuspend in Media: Add the desired volume of pre-warmed (37°C) cell culture medium or buffer to the vial.
-
Vortex: Vortex the vial vigorously for 1-2 minutes to resuspend the lipid film, creating a lipid dispersion.
-
Use Immediately: Use the freshly prepared this compound solution for your cell treatments.
Protocol 2: Monocyte Adhesion Assay
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate and grow to confluency.
-
This compound Treatment: Treat the confluent endothelial cell monolayer with varying concentrations of this compound (e.g., 1-10 µg/mL) for 4 hours.[3]
-
Monocyte Labeling: While the endothelial cells are being treated, label monocytes (e.g., THP-1 cells) with a fluorescent dye like Calcein-AM.
-
Co-incubation: After the 4-hour treatment, wash the endothelial cells once with fresh media. Add the labeled monocytes to the endothelial cell monolayer and incubate for 30 minutes.
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent monocytes.
-
Quantification: Measure the fluorescence of the remaining adherent monocytes using a fluorescence plate reader.
Protocol 3: Endothelial Cell Tube Formation Assay
-
Prepare ECM Gel: Thaw extracellular matrix (ECM) gel (e.g., Matrigel) on ice and pipette 50 µL into each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Suspension: Prepare a suspension of endothelial cells (e.g., HUVECs) in media containing the desired concentrations of this compound (e.g., 10-50 µg/mL).
-
Seeding: Seed the endothelial cell suspension onto the solidified ECM gel.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Visualization: Visualize the formation of tube-like structures using a light microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branches, total tube length, and number of loops using imaging software.
Protocol 4: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat your cells (e.g., vascular smooth muscle cells) with the desired concentration of this compound (e.g., 50 µM) for the desired time period (e.g., 4 hours).[2][4]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
This compound Signaling in Endothelial Cells
This compound can trigger a variety of signaling pathways in endothelial cells, often leading to pro-inflammatory responses and endothelial dysfunction. The following diagram illustrates a simplified overview of some of the key pathways involved.
Caption: Simplified signaling pathways activated by this compound in endothelial cells.
General Experimental Workflow for Cell-Based Assays with this compound
The following diagram outlines a general workflow for conducting cell-based assays with this compound, incorporating key quality control steps to minimize variability.
Caption: A general workflow for cell-based experiments using this compound.
References
- 1. pnas.org [pnas.org]
- 2. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
identifying and avoiding artifacts in POVPC research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and avoiding artifacts in POVPC (1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine) research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant in research?
A1: this compound is an oxidized phospholipid (OxPL) that is formed during lipid peroxidation.[1] It is found in atherosclerotic lesions and is implicated in a variety of physiological and pathological processes, including inflammation and apoptosis.[2][3] Understanding its effects is crucial for elucidating disease mechanisms and developing targeted therapeutic strategies.[1]
Q2: How should I properly store and handle this compound to minimize degradation?
A2: this compound, like other unsaturated phospholipids (B1166683), is susceptible to auto-oxidation.[4] It is best to store it dissolved in an organic solvent such as chloroform (B151607) or ethanol (B145695) in a glass container with a Teflon-lined cap at -20°C under an inert atmosphere like argon or nitrogen.[1] Avoid storing organic solutions of this compound in plastic containers, as this can lead to the leaching of impurities.[1] For experiments, it is advisable to prepare fresh solutions from a properly stored stock and to use antioxidants like butylated hydroxytoluene (BHT) in your solvents during sample preparation to prevent further oxidation.[1][4]
Q3: Can I prepare a stock solution of this compound in an aqueous buffer?
A3: It is not recommended to store this compound in aqueous solutions for long periods.[4] While you can resuspend it in aqueous buffers or cell culture media for immediate use, prolonged storage in water can promote hydrolysis and degradation. For resuspension, evaporate the organic solvent to create a thin lipid film and then add the aqueous medium, followed by vigorous vortexing.[4]
Q4: What are the signs that my this compound sample may have oxidized or degraded?
A4: Visual inspection is not a reliable method for detecting oxidation.[4] The most accurate way to assess the integrity of your this compound sample is through analytical techniques like mass spectrometry to identify oxidized byproducts.[4] Other methods to measure lipid peroxidation include the Thiobarbituric Acid Reactive Substances (TBARS) assay.[4]
Troubleshooting Guides
Mass Spectrometry Analysis
Issue: Inconsistent or unexpected results in mass spectrometry analysis.
This is a common challenge when working with oxidized phospholipids due to their inherent instability and the complexity of biological samples.[1]
| Possible Cause | Recommended Solution |
| Further oxidation during sample preparation | Add an antioxidant like BHT to all solvents used during lipid extraction and sample preparation.[1] Work quickly and keep samples on ice or at 4°C whenever possible. Use deoxygenated solvents and minimize exposure to air and light.[1] |
| Incomplete solvent evaporation | When drying the lipid extract, use a gentle stream of inert gas (nitrogen or argon) to ensure even and complete solvent removal without splashing the sample.[1] |
| Pipetting errors with viscous lipid solutions | Use positive displacement pipettes or the reverse pipetting technique for more accurate handling of viscous organic solutions of this compound.[1] |
| Incomplete solubilization in the final solvent | After evaporating the storage solvent, ensure the lipid is fully redissolved in the final experimental buffer or medium by thorough vortexing. Gentle warming or brief sonication might be necessary, but avoid excessive heat to prevent degradation.[4] |
| Presence of adducts and unexpected fragments | Be aware of common adducts in ESI-MS, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts in positive ion mode.[5] The presence of these can complicate spectra interpretation. Use high-purity solvents to avoid solvent-related adducts.[5] |
Issue: Difficulty interpreting this compound mass spectra.
The mass spectra of oxidized phospholipids can be complex due to fragmentation and the presence of multiple species.
| Common Fragments and Adducts of this compound | m/z (protonated) | Interpretation |
| [M+H]⁺ | 594.3 | Protonated molecular ion of this compound. |
| [M+Na]⁺ | 616.3 | Sodium adduct of this compound.[6] |
| m/z 184.1 | 184.1 | Characteristic phosphocholine (B91661) headgroup fragment in positive ion mode.[6][7] |
| Loss of sn-2 tail (ketene) | 496 | Loss of the 5-oxovaleroyl ketene (B1206846) from the protonated molecule.[6] |
| Loss of sn-2 tail (free acid) | 478 | Loss of the 5-oxovaleroyl free acid from the protonated molecule.[6] |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.
Cell-Based Assays
Issue: High variability between replicates in cell-based experiments.
Inconsistent results in cell-based assays with this compound can often be traced back to sample handling and preparation.
| Possible Cause | Recommended Solution |
| Inconsistent this compound preparation | For each experiment, use a fresh aliquot from a properly stored stock solution. Ensure the lipid film is completely and uniformly resuspended in the cell culture medium.[4] |
| Serum interference | The presence of high levels of serum in the growth media can abolish the pro-apoptotic effects of this compound, as serum components can hydrolyze the lipid.[2] Consider reducing the serum concentration or using serum-free media for the duration of the this compound treatment, if appropriate for your cell type. |
| Cell viability issues unrelated to this compound | Ensure that the vehicle control (e.g., ethanol or chloroform evaporated and resuspended in media) does not affect cell viability. Optimize the concentration of this compound, as high concentrations can lead to non-specific cytotoxicity.[3] |
Experimental Protocols
Lipid Extraction from Plasma for LC-MS/MS Analysis
This protocol is adapted from the Folch method for lipid extraction.[8]
-
Sample Preparation: Thaw frozen plasma samples on ice. In a glass centrifuge tube, add 100 µL of plasma.
-
Internal Standard: Spike the sample with an appropriate internal standard for oxidized phospholipids.
-
Extraction Solvent: Add 2 mL of a cold chloroform:methanol (B129727) (2:1, v/v) mixture containing an antioxidant like BHT.[1][8]
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[8]
-
Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation and vortex for another 30 seconds.[8]
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the layers.[8]
-
Collection: Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a new glass tube.[1]
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen gas.[1]
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your LC-MS/MS analysis (e.g., methanol or isopropanol).[1]
Cell Treatment Protocol for Apoptosis Assay
This protocol provides a general guideline for treating cultured cells with this compound to study apoptosis.
-
Cell Seeding: Seed cells (e.g., vascular smooth muscle cells or macrophages) in a suitable culture plate and allow them to adhere and reach the desired confluency.[3][9]
-
This compound Preparation: From a stock solution of this compound in chloroform, aliquot the required amount into a sterile glass tube. Evaporate the chloroform under a gentle stream of sterile nitrogen gas to form a thin lipid film.[4]
-
Resuspension: Resuspend the this compound film in pre-warmed (37°C) serum-free or low-serum cell culture medium by vortexing vigorously.[2][4]
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium prepared with an evaporated solvent film without this compound).
-
Incubation: Incubate the cells for the desired period (e.g., 4 to 40 hours) to observe apoptotic effects.[3][9]
-
Apoptosis Analysis: Analyze apoptosis using standard methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.[1][3]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 6. ir.amolf.nl [ir.amolf.nl]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Proper Handling and Storage of POVPC for Optimal Bioactivity
Welcome to the technical support center for 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC). This resource is designed for researchers, scientists, and drug development professionals to ensure the proper handling, storage, and effective use of this compound in experimental settings, thereby maintaining its critical bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound should be stored at -20°C for long-term stability.[1][2][3] At this temperature, it is reported to be stable for at least two years.[1]
Q2: How should I store this compound upon receipt? It arrived as a powder/solid.
A2: this compound in powder form is highly hygroscopic and can readily absorb moisture, which may lead to hydrolysis and oxidation, thereby compromising its bioactivity.[4] It is strongly recommended to dissolve the entire contents of the vial in a suitable organic solvent, such as ethanol (B145695), immediately upon receipt.[1] The resulting solution should then be stored at -20°C in a tightly sealed glass vial with a Teflon-lined cap.[4] To further prevent oxidation, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing.[4]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in several organic solvents and aqueous buffers. The reported solubilities are:
-
Ethanol: 30 mg/ml[1]
-
Dimethylformamide (DMF): 15 mg/ml[1]
-
Dimethyl sulfoxide (B87167) (DMSO): 10 mg/ml[1]
-
Phosphate-buffered saline (PBS, pH 7.2): 10 mg/ml[1]
For cell culture experiments, a concentrated stock solution is typically prepared in ethanol and then diluted to the final working concentration in the culture medium.[5]
Q4: Can I store this compound dissolved in an aqueous buffer like PBS?
A4: While this compound is soluble in PBS, long-term storage in aqueous solutions is not recommended due to the risk of hydrolysis, which can lead to a loss of bioactivity. For optimal stability, store this compound in a dry, organic solvent at -20°C and prepare aqueous working solutions fresh for each experiment.
Q5: What is the primary cause of this compound degradation and loss of bioactivity?
A5: The primary causes of this compound degradation are hydrolysis and oxidation.[4] The aldehyde group at the sn-2 position is crucial for its biological activity, and reduction or oxidation of this group can abolish its effects.[6] Hydrolysis can be accelerated in aqueous solutions and in the presence of serum in cell culture media.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect observed | Loss of this compound Bioactivity: - Improper storage (e.g., at room temperature, in a non-inert atmosphere). - Repeated freeze-thaw cycles of the stock solution. - Hydrolysis of this compound in aqueous working solutions or in the presence of serum.[7] - Oxidation of the aldehyde group. | - Storage: Ensure this compound is stored at -20°C in a tightly sealed glass vial under an inert gas.[4] - Aliquoting: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. - Fresh Preparations: Prepare working solutions in aqueous buffers or cell culture media immediately before use. - Serum Effects: Be aware that serum can hydrolyze this compound.[7] Consider reducing serum concentration or incubation time if pro-apoptotic effects are being studied.[7] |
| High variability between experimental replicates | Inconsistent this compound Concentration: - Inaccurate pipetting of the viscous stock solution. - Uneven dispersion of this compound in the aqueous working solution.Inconsistent Cell Conditions: - Variation in cell seeding density. - Use of cells at different passage numbers. | - Pipetting: Use calibrated positive displacement pipettes or reverse pipetting for viscous organic stock solutions. - Dispersion: After diluting the stock solution into your aqueous medium, vortex gently to ensure a homogenous dispersion. - Cell Seeding: Ensure a uniform cell monolayer by thoroughly resuspending cells before plating. - Cell Passage: Use cells within a consistent and narrow range of passage numbers for all experiments. |
| Unexpected cell toxicity or off-target effects | Solvent Toxicity: - The final concentration of the organic solvent (e.g., ethanol) in the cell culture medium is too high. | - Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is minimal and non-toxic to your cells (typically ≤ 0.5%). Run a solvent-only control to verify. |
| Precipitate forms in the working solution | Solubility Limit Exceeded: - The concentration of this compound in the aqueous buffer or cell culture medium is too high. | - Working Concentration: Prepare a fresh working solution at a lower concentration. It is advisable to perform a solubility test for your specific medium and conditions. Warming the aqueous buffer to 37°C before adding the this compound stock can aid in dispersion. |
Quantitative Data Summary: this compound Stability
While comprehensive quantitative stability data is limited, the following table summarizes key factors influencing this compound stability and bioactivity.
| Condition | Effect on Stability/Bioactivity | Reference |
| Storage Temperature | Stable for ≥ 2 years at -20°C. | [1] |
| Solvent | More stable in dry organic solvents (e.g., ethanol) than in aqueous buffers. | [4] |
| Presence of Serum | Can be hydrolyzed in the presence of high levels of serum, which may abolish some of its bioactivities (e.g., pro-apoptotic effects).[7] | [7] |
| Presence of HDL | High-density lipoprotein (HDL) can degrade this compound (e.g., 40% degradation after 30 minutes of co-incubation). | [8] |
| Chemical Modification | Reduction of the aldehyde group with sodium borohydride (B1222165) (NaBH₄) abolishes bioactivity. | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution for Cell Culture
This protocol describes the preparation of a working solution of this compound for treating cultured cells.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in ethanol)
-
Sterile, anhydrous ethanol
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare an Intermediate Dilution (Optional but Recommended): In a sterile microcentrifuge tube, dilute the concentrated this compound stock solution with sterile, anhydrous ethanol to an intermediate concentration (e.g., 1 mg/mL). This can improve accuracy when preparing the final working solution.
-
Warm the Aqueous Buffer: Pre-warm the sterile PBS or cell culture medium to 37°C.
-
Prepare the Final Working Solution: While gently vortexing the pre-warmed aqueous buffer, add the required volume of the this compound stock or intermediate solution to achieve the desired final concentration. Note: The final concentration of ethanol in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent toxicity.
-
Incubate and Mix: Incubate the solution at 37°C for 10-15 minutes with intermittent gentle vortexing to aid in dispersion.
-
Visual Inspection: The final solution may appear as a clear to slightly opalescent dispersion. A high degree of turbidity or visible precipitate indicates that the solubility limit has been exceeded.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells.
Protocol 2: Assessing this compound-Induced Endothelial Cell Dysfunction
This protocol provides a general workflow for studying the effects of this compound on endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete endothelial cell growth medium
-
This compound working solution
-
Reagents for specific assays (e.g., cell proliferation, migration, apoptosis, Western blotting)
Procedure:
-
Cell Seeding: Seed HUVECs in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein analysis) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Cell Treatment: Replace the culture medium with fresh medium containing the desired concentration of this compound or a vehicle control (medium with the same final concentration of ethanol). Incubate the cells for the desired period (e.g., 24-48 hours).
-
Assessment of Endothelial Dysfunction:
-
Cell Proliferation: Measure cell proliferation using an MTT or similar assay.
-
Cell Migration: Perform a scratch wound healing assay or a transwell migration assay.
-
Apoptosis: Assess apoptosis using TUNEL staining or by measuring the expression of apoptosis markers like cleaved caspase-3, Bax, and Bcl-2 via Western blotting.[1]
-
eNOS Signaling: Analyze the phosphorylation status of eNOS (at Ser1177 and Thr495) and Akt (at Ser473) and the expression of total eNOS and Akt by Western blotting to investigate effects on the eNOS signaling pathway.[1]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-induced eNOS signaling pathway leading to endothelial dysfunction.
Caption: this compound-induced AMPK-mTOR signaling pathway in cancer metastasis.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. The oxidized phospholipid this compound impairs endothelial function and vasodilation via uncoupling endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
effect of different solvents on POVPC stability and delivery
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guides for working with 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is an oxidized phospholipid that plays a significant role in various biological processes, including inflammation and apoptosis. Its stability is a critical concern because it is susceptible to hydrolysis and further oxidation, which can alter its biological activity and lead to inconsistent experimental results.[1] The presence of a reactive aldehyde group in its structure makes it particularly prone to degradation.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored at -20°C as a solution in a dry organic solvent such as ethanol (B145695). It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Unsaturated phospholipids (B1166683) like this compound are not stable as powders and should be dissolved in a suitable organic solvent for storage.[3]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in a range of organic solvents. The following table provides a summary of its solubility in commonly used laboratory solvents.
| Solvent | Solubility | Reference |
| Ethanol | Good | [4] |
| Dimethyl Sulfoxide (DMSO) | Good | [5] |
| Chloroform (B151607) | Good | [6] |
| Phosphate-Buffered Saline (PBS) | Sparingly soluble, prone to hydrolysis | [7] |
Q4: How does the choice of solvent affect this compound delivery in cell culture?
A4: The solvent used to dissolve this compound is crucial for its effective delivery to cells. Organic solvents like ethanol or DMSO are typically used to prepare stock solutions, which are then diluted in cell culture media. It is important to ensure that the final concentration of the organic solvent in the media is low (typically <1%) to avoid solvent-induced cytotoxicity. The solvent can also influence the aggregation state of this compound, which may affect its interaction with cells.
Q5: What are the primary degradation products of this compound?
A5: The primary degradation pathway for this compound in aqueous solutions is hydrolysis, which can lead to the formation of lyso-phosphatidylcholine and other byproducts.[1] Further oxidation can also occur, leading to a complex mixture of oxidized species. These degradation products may have different biological activities than the intact this compound molecule.[8]
Troubleshooting Guides
Issue 1: Precipitation or Aggregation of this compound in Aqueous Solutions
Problem: You observe a cloudy suspension or visible precipitate when diluting your this compound stock solution into an aqueous buffer or cell culture medium.
Possible Causes:
-
Poor Solubility: this compound has limited solubility in aqueous solutions and can aggregate or precipitate when the concentration of the organic co-solvent is significantly reduced.
-
Temperature Shock: Rapid changes in temperature when diluting a cold stock solution into a warm medium can cause precipitation.
-
pH Effects: The pH of the aqueous solution can influence the stability and solubility of phospholipids.[9]
Solutions:
-
Optimize Dilution:
-
Warm the aqueous buffer or medium to the experimental temperature before adding the this compound stock solution.
-
Add the this compound stock solution dropwise while gently vortexing or swirling the aqueous solution to ensure rapid mixing and prevent localized high concentrations.
-
-
Use a Carrier: For in vitro experiments, consider pre-complexing this compound with a carrier molecule like bovine serum albumin (BSA) to improve its solubility and delivery to cells.
-
Liposome (B1194612) Formulation: For in vivo or certain in vitro applications, formulating this compound into liposomes can significantly improve its stability and delivery.[10][11][12] The inclusion of PEG-modified phospholipids in the liposome formulation can help prevent aggregation.[10][11]
Issue 2: Inconsistent Experimental Results
Problem: You are observing high variability in your experimental results when using this compound.
Possible Causes:
-
This compound Degradation: this compound may be degrading in your stock solution or during the experiment, leading to varying concentrations of the active compound.
-
Incomplete Solubilization: The this compound may not be fully dissolved in your experimental medium, leading to inconsistent dosing.
-
Interaction with Media Components: Components in the cell culture medium, such as serum, can contain enzymes that hydrolyze this compound, altering its biological activity.[8]
Solutions:
-
Fresh Preparations: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.
-
Monitor Stability: If possible, use analytical techniques like HPLC-MS to assess the integrity of your this compound solutions over the course of your experiment.
-
Control for Solvent Effects: Always include a vehicle control (the same concentration of the solvent used to dissolve this compound) in your experiments.
-
Serum-Free Conditions: If you suspect hydrolysis by serum components, consider conducting experiments under serum-free or low-serum conditions. Be aware that the biological effects of this compound can differ in the presence or absence of serum.[8]
Data Presentation
Table 1: Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendations | Reference |
| Temperature | Higher temperatures accelerate hydrolysis and oxidation. | Store stock solutions at -20°C. Prepare working solutions fresh and keep them on ice or at 4°C for short-term storage. | [9][13] |
| pH | Hydrolysis is minimized at a pH of approximately 6.5. Rates increase at more acidic or alkaline pH. | Use a buffered solution with a pH around 6.5 for aqueous preparations if possible. | [9] |
| Solvent | Aqueous solutions promote hydrolysis. Organic solvents provide better stability for storage. | Store long-term in a dry organic solvent like ethanol. Minimize the time this compound is in an aqueous environment before use. | [3] |
| Oxygen | Exposure to oxygen can lead to further oxidation. | Store under an inert gas (argon or nitrogen). Use degassed solvents for preparations. | [14] |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation. | Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Material: this compound (lyophilized powder), Anhydrous Ethanol (200 proof).
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture. b. Under an inert atmosphere (e.g., in a glove box or using a gentle stream of argon or nitrogen), add the appropriate volume of anhydrous ethanol to the vial to achieve the desired stock concentration (e.g., 10 mg/mL). c. Cap the vial tightly and vortex until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution. d. Aliquot the stock solution into single-use, amber glass vials with Teflon-lined caps. e. Flush the vials with inert gas before sealing. f. Store the aliquots at -20°C.
Protocol 2: Preparation of this compound-Containing Liposomes by Thin-Film Hydration
-
Materials: this compound, carrier lipid (e.g., POPC), cholesterol (optional), chloroform, hydration buffer (e.g., PBS, pH 7.4).
-
Procedure: a. Dissolve this compound, POPC, and cholesterol (if used) in chloroform in a round-bottom flask at the desired molar ratio. b. Create a thin lipid film by evaporating the chloroform using a rotary evaporator. c. Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film by adding the hydration buffer (pre-warmed to a temperature above the lipid phase transition temperature) and vortexing vigorously. This will form multilamellar vesicles (MLVs). e. To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
Mandatory Visualizations
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. medium.com [medium.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. madbarn.com [madbarn.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. liposomes.ca [liposomes.ca]
- 11. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of phospholipid liposomes on prion fragment (106-128) amyloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical hydrolysis of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
Technical Support Center: Controlling for Batch-to-Batch Variation of Synthetic POVPC
Welcome to the technical support center for 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting issues related to batch-to-batch variation of synthetic this compound, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different lots of synthetic this compound. What are the potential causes?
A1: Batch-to-batch variation in synthetic this compound can arise from several factors during synthesis, purification, storage, and handling. Key potential causes include:
-
Differences in Purity Profile: Even with a high overall purity, the nature and quantity of minor impurities can differ between batches. Common impurities can include starting materials, reaction byproducts, or degradation products.
-
Presence of Isomers: The synthesis of this compound can potentially lead to the formation of structural isomers that may have different biological activities.
-
Oxidation and Degradation: this compound is an oxidized phospholipid and is susceptible to further oxidation or hydrolysis if not handled and stored correctly.[1][2] Exposure to air, moisture, or incompatible solvents can lead to the formation of degradation products.
-
Inconsistent Solvent/Formulation: If the this compound is supplied in a solvent, variations in the solvent composition or concentration between batches can affect its delivery and activity in experimental systems.
-
Improper Storage and Handling: Differences in storage temperature, exposure to light, and the number of freeze-thaw cycles can lead to degradation of the compound.
Q2: How should synthetic this compound be properly stored and handled to minimize degradation?
A2: To ensure the stability of synthetic this compound, follow these storage and handling guidelines:
-
Storage: Store this compound at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). If dissolved in an organic solvent, use a glass vial with a Teflon-lined cap.
-
Handling:
-
Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the compound.
-
Prepare solutions fresh for each experiment whenever possible.
-
Use glass or Teflon-lined labware, as plasticizers can leach from plastic tubes and tips when using organic solvents.
-
Minimize exposure to air and light.
-
Q3: What are the key parameters to check on a Certificate of Analysis (CoA) for a new batch of this compound?
A3: When you receive a new batch of this compound, carefully review the Certificate of Analysis for the following:
-
Purity: This is typically determined by High-Performance Liquid Chromatography (HPLC). Look for a purity of ≥98%.
-
Identity Confirmation: The CoA should confirm the identity of the compound using methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5][6][7] The mass spectrum should show the expected molecular weight, and the NMR spectrum should be consistent with the structure of this compound.
-
Appearance: The physical state (e.g., powder, film) and color should be noted and consistent with previous batches.
-
Solvent: If supplied in solution, the solvent and concentration should be clearly stated.
-
Storage Conditions: Recommended storage conditions should be provided.
Troubleshooting Guides
Issue: Reduced or Absent Biological Activity of a New this compound Batch
If a new batch of this compound shows lower than expected or no biological activity in your assay, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Action |
| Degradation of this compound | 1. Review your storage and handling procedures. Ensure the compound was stored at the correct temperature and protected from light and moisture.2. Prepare a fresh stock solution from the new batch.3. If possible, analyze the stock solution by HPLC or MS to check for degradation products. |
| Incorrect Concentration | 1. Double-check all calculations used to prepare the stock and working solutions.2. If the this compound was supplied as a powder, ensure it was fully dissolved.3. If supplied as a solution, confirm the concentration stated on the CoA. |
| Assay System Variability | 1. Run a positive control for your assay to ensure the system is responding as expected.2. Use a previously validated batch of this compound as a positive control to compare the activity of the new batch directly. |
Issue: Increased Off-Target Effects or Cellular Toxicity with a New this compound Batch
If a new batch of this compound is causing unexpected cellular toxicity or other off-target effects, it may be due to the presence of impurities.
| Potential Cause | Troubleshooting Action |
| Presence of Cytotoxic Impurities | 1. Review the purity data on the CoA. Even a small percentage of a highly toxic impurity can have a significant effect.2. If available, examine the chromatogram for any unidentified peaks.3. Consider performing a dose-response curve to determine if the toxicity is concentration-dependent. |
| Solvent Toxicity | 1. If the this compound is in a solvent, run a vehicle control with the same concentration of the solvent to rule out solvent-induced toxicity. |
| Hydrolysis Products | Hydrolysis of this compound can yield lysophosphatidylcholine, which can have detergent-like effects and cause cell lysis at high concentrations.[8] Analyze the compound by MS to look for evidence of hydrolysis. |
Experimental Protocols
Protocol: Quality Control Bioassay for this compound Activity
This protocol describes a cell-based assay to assess the pro-apoptotic activity of a new batch of this compound by measuring caspase-3/7 activation. This can be used to compare the relative potency of different batches.
1. Cell Culture:
-
Use a cell line known to be responsive to this compound-induced apoptosis, such as human umbilical vein endothelial cells (HUVECs) or vascular smooth muscle cells (VSMCs).[1][9]
-
Culture the cells to 70-80% confluency in their recommended growth medium.
2. Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like ethanol.
-
Prepare serial dilutions of the this compound stock solution in serum-free cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Also, prepare a vehicle control with the same final concentration of the solvent.
3. Cell Treatment:
-
Seed the cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
The next day, replace the growth medium with the prepared this compound dilutions or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 6-24 hours) at 37°C in a CO2 incubator.
4. Measurement of Caspase-3/7 Activity:
-
Use a commercially available luminescence- or fluorescence-based caspase-3/7 activity assay kit.
-
Follow the manufacturer's instructions to add the caspase substrate to each well.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the luminescence or fluorescence using a plate reader.
5. Data Analysis:
-
Subtract the background reading (from wells with no cells).
-
Normalize the signal from the this compound-treated wells to the vehicle control.
-
Plot the fold-change in caspase-3/7 activity as a function of this compound concentration to generate a dose-response curve.
-
Compare the dose-response curves obtained from different batches of this compound to assess their relative potency.
Diagrams
Caption: Simplified signaling pathways activated by this compound.
Caption: Workflow for qualifying a new batch of synthetic this compound.
References
- 1. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. What Can MS, NMR, and TLC Tell Us About the Composition of Lipid Membranes? | Springer Nature Experiments [experiments.springernature.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Combined Use of MALDI-TOF Mass Spectrometry and 31P NMR Spectroscopy for the Analysis of (Phospho)Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compositional Analysis of Phospholipids by Mass Spectrometry and Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. encapsula.com [encapsula.com]
- 9. The oxidized phospholipid this compound impairs endothelial function and vasodilation via uncoupling endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting POVPC Aggregation in Experimental Buffers
This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered with 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) aggregation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is an oxidized phospholipid (OxPL) that plays a significant role in various biological processes, including inflammation and apoptosis.[1] Structurally, it is an amphipathic molecule with a polar phosphocholine (B91661) head group and both a saturated (palmitoyl) and a truncated, oxidized (oxovaleroyl) acyl chain. This amphipathic nature drives this compound molecules to self-assemble in aqueous solutions to minimize the unfavorable interaction between their hydrophobic tails and water. This self-assembly can lead to the formation of micelles or larger aggregates, especially at concentrations above its Critical Micelle Concentration (CMC).
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?
The CMC is the concentration of an amphipile, like this compound, above which micelles begin to form.[2] Below the CMC, this compound exists primarily as monomers in solution. Above the CMC, any additional this compound will predominantly form micelles. Working with this compound concentrations near or above the CMC can lead to aggregation, which may cause:
-
Reduced Bioavailability: Aggregated this compound may not be readily available to interact with cells or target molecules.
-
Altered Biological Activity: Micellar this compound may exhibit different biological effects compared to monomeric this compound.
-
Inconsistent Results: The degree of aggregation can vary between experiments, leading to poor reproducibility.
Q3: How can I visually identify potential this compound aggregation?
While the formation of micelles may not be visible to the naked eye, significant aggregation can manifest as:
-
Cloudiness or turbidity in the buffer or media.
-
Visible precipitates after centrifugation or long-term storage.
-
A film or residue on the walls of the storage vial.
Q4: What are the primary factors that influence this compound aggregation?
Several factors can contribute to this compound aggregation:
-
Concentration: Exceeding the CMC is the most direct cause of micelle formation and potential aggregation.
-
Buffer Composition: The pH and ionic strength of the buffer can significantly impact the solubility and aggregation of this compound.
-
Temperature: Changes in temperature can affect the solubility and stability of this compound.
-
Solvent Preparation: Improper dissolution of this compound can lead to the formation of aggregates from the outset.
Q5: How does the pH of my buffer affect this compound aggregation?
The pH of the buffer can influence the charge of the phosphate (B84403) group on the phosphocholine head of this compound. As a zwitterionic phospholipid, changes in pH can alter the electrostatic interactions between this compound molecules, which in turn can affect the CMC. For zwitterionic surfactants, an increase in pH can lead to an increase in the CMC.[3]
Q6: How does the ionic strength (salt concentration) of my buffer affect this compound aggregation?
Increasing the ionic strength of the buffer by adding salt (e.g., NaCl, KCl) generally decreases the CMC of phospholipids (B1166683).[3][4][5] The added ions can shield the electrostatic repulsion between the charged head groups of the this compound molecules, making it more favorable for them to pack into micelles at lower concentrations.[5]
Data Presentation: Influence of Buffer Conditions on Phospholipid CMC
While specific data for this compound is limited, the following table, based on data for the structurally similar short-chain dioctanoylphosphatidylcholine, illustrates the general effects of pH and ionic strength on the CMC of zwitterionic phospholipids. Researchers should expect similar trends for this compound.
| Parameter | Condition | Critical Micelle Concentration (CMC) (mmol/dm³) |
| pH | 1.2 | 0.27 |
| 3.2 | 0.30 | |
| 5.8 | 0.33 | |
| 7.4 | 0.35 | |
| 10.0 | 0.38 | |
| Ionic Strength (KCl) | 0.1 M | 0.25 |
| (at pH 1.2) | 0.5 M | 0.22 |
| 1.0 M | 0.19 | |
| 2.0 M | 0.15 |
Data adapted from studies on dioctanoylphosphatidylcholine.[3]
Experimental Protocols
Protocol 1: Preparation of a Low-Aggregate this compound Working Solution
This protocol describes a method for preparing a this compound solution with minimized aggregation, suitable for cell culture and other in vitro assays.
Materials:
-
This compound (stored in chloroform (B151607) or as a dry powder)
-
Anhydrous ethanol (B145695) (200 proof, USP grade)
-
Sterile phosphate-buffered saline (PBS) or desired cell culture medium
-
Sterile, glass vials
-
Dry nitrogen or argon gas
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Drying the this compound:
-
If starting with this compound in chloroform, dispense the desired amount into a clean, glass vial.
-
Evaporate the chloroform under a gentle stream of dry nitrogen or argon gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under high vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Initial Solubilization in Ethanol:
-
Add a small volume of anhydrous ethanol to the dried this compound film to create a concentrated stock solution (e.g., 1-5 mg/mL).
-
Vortex thoroughly until the lipid film is completely dissolved. Gentle warming (to 37°C) may aid in dissolution.
-
-
Preparation of the Aqueous Working Solution:
-
Pre-warm your sterile aqueous buffer (PBS or cell culture medium) to 37°C.
-
While gently vortexing the pre-warmed buffer, add the ethanolic this compound stock solution dropwise to achieve the final desired concentration. Note: Keep the final ethanol concentration in the aqueous solution low (ideally ≤ 0.5%) to avoid solvent toxicity to cells.
-
-
Dispersion and Equilibration:
-
Vortex the final aqueous solution for 1-2 minutes.
-
For a more uniform dispersion, sonicate the solution in a bath sonicator for 5-10 minutes. Ensure the water in the sonicator is at a controlled temperature to avoid overheating the sample.
-
-
Final Inspection:
-
The final working solution should be clear to slightly opalescent. If significant turbidity or precipitate is observed, the concentration may be too high, or aggregation may have occurred. Consider preparing a more dilute solution.
-
Protocol 2: Detection of this compound Aggregation using Dynamic Light Scattering (DLS)
DLS is a powerful technique for measuring the size distribution of particles in a solution and can be used to detect the presence of this compound aggregates.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
DLS instrument
-
Appropriate cuvettes for the DLS instrument
Procedure:
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Set the measurement parameters, including the temperature (e.g., 25°C or 37°C) and the solvent properties (viscosity and refractive index of your buffer).
-
-
Sample Preparation:
-
Filter your this compound solution through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any dust or extraneous particles that could interfere with the measurement.
-
Pipette the filtered sample into a clean, dust-free DLS cuvette.
-
-
Data Acquisition:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles in your sample.
-
-
Data Analysis:
-
The DLS software will generate a size distribution profile.
-
Monomeric/Small Micellar this compound: Expect to see a peak corresponding to a small hydrodynamic radius (typically in the range of a few nanometers).
-
Aggregated this compound: The presence of larger aggregates will be indicated by the appearance of additional peaks at larger hydrodynamic radii (e.g., >100 nm to microns). A high polydispersity index (PDI) can also be an indicator of a heterogeneous sample with aggregates.
-
Protocol 3: Quantification of Oxidized Phospholipids by UV-Vis Spectrophotometry
This method provides an estimation of the overall oxidation of a sample of unsaturated phospholipids by measuring the absorbance of conjugated dienes, which are formed during lipid peroxidation. It is not specific to this compound but can be a useful quality control step.
Materials:
-
Phospholipid sample (e.g., this compound)
-
Ethanol (200 proof, dehydrated USP)
-
Deionized water
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare the Solvent: Create a 9:1 (v/v) solution of ethanol and deionized water.
-
Prepare a Blank: Use the 9:1 ethanol/water solvent as your blank.
-
Prepare the Sample:
-
Dissolve your phospholipid sample in the 9:1 ethanol/water solvent to a final concentration of approximately 1 mg/mL.
-
-
Spectrophotometer Measurement:
-
Set the spectrophotometer to read absorbance at 234 nm.
-
Blank the instrument using the 9:1 ethanol/water solvent.
-
Measure the absorbance of your phospholipid sample.
-
-
Interpretation:
-
An increased absorbance at 234 nm is indicative of the presence of conjugated dienes, and thus, lipid oxidation. This can be used to compare the relative oxidation levels between different batches of phospholipids. For more precise quantification of this compound, methods like LC-MS/MS are recommended.[6][7][8][9]
-
Mandatory Visualizations
This compound Aggregation Pathway
Caption: Factors leading to this compound aggregation and its experimental consequences.
Troubleshooting Workflow for this compound Aggregation
Caption: A logical workflow for diagnosing and resolving this compound aggregation issues.
This compound Signaling via the PAF Receptor
Caption: this compound activates the PAF receptor, leading to downstream signaling events.
References
- 1. researchgate.net [researchgate.net]
- 2. avantiresearch.com [avantiresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 5. Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement [ijogst.put.ac.ir]
- 6. Increase in Plasma Oxidized Phosphatidylcholines (OxPCs) in Patients Presenting With ST-Elevation Myocardial Infarction (STEMI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Levels of Oxidized Phospholipids in High-Density Lipoprotein During the Course of Sepsis and Their Prognostic Value - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine products in human very low-density lipoproteins by nonaqueous low-flow capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for POVPC Treatment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time with 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound treatment?
A1: The effective concentration of this compound varies significantly depending on the cell line and the biological endpoint being investigated. Based on published studies, a concentration range of 10 µM to 100 µM is a common starting point for initial experiments. For example, in RAW 246.7 macrophages, concentrations between 10 µM and 50 µM have been shown to induce apoptosis.[1] In vascular smooth muscle cells (VSMCs), concentrations up to 100 µM have been used to study effects on cell proliferation and apoptosis. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model and experimental goals.
Q2: What is a standard incubation time for initial experiments with this compound?
A2: The optimal incubation time for this compound treatment is highly dependent on the cell type and the specific cellular process being studied. For early markers of apoptosis, such as phosphatidylserine (B164497) externalization (Annexin V staining), incubation times as short as 4 hours have been shown to be effective in cell lines like RAW 264.7 macrophages.[1] For assessing overall cell viability and cytotoxicity, longer incubation periods of 24 to 48 hours are frequently used.[1] Time-course experiments (e.g., 4, 8, 12, 24, 48 hours) are strongly recommended to identify the ideal time point for observing the desired effect in your experimental system.
Q3: How does serum in the culture medium affect this compound treatment?
A3: The presence of serum in the culture medium can significantly impact the effects of this compound. Studies have shown that in low serum conditions (e.g., 0.1% FCS), this compound is a potent pro-apoptotic mediator in vascular smooth muscle cells.[2] However, in the presence of high levels of serum, the pro-apoptotic effects of this compound are diminished or abolished.[2] This is thought to be due to the hydrolysis of this compound by serum components, leading to degradation products that are anti-proliferative rather than apoptotic.[2] Therefore, it is critical to consider and standardize the serum concentration in your experiments.
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound is typically dissolved in an organic solvent such as ethanol (B145695) or DMSO to create a concentrated stock solution. It is important to keep the final concentration of the organic solvent in the cell culture medium to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C or lower, protected from light and moisture, to ensure its stability.[3] For use in experiments, the stock solution should be diluted to the final desired concentration in pre-warmed cell culture medium.
Troubleshooting Guides
Issue 1: High variability in cell viability results between experiments.
-
Possible Cause: Inconsistent this compound activity due to degradation.
-
Solution: this compound is an oxidized phospholipid and may be prone to degradation. Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure that the this compound is stored correctly at -20°C or below in a tightly sealed container.[3]
-
-
Possible Cause: Interaction with media components.
-
Solution: As mentioned in the FAQs, serum components can hydrolyze this compound and alter its biological activity.[2] If your experimental design allows, consider reducing the serum concentration or using serum-free medium during the this compound treatment period. If serum is required, ensure the concentration is consistent across all experiments.
-
-
Possible Cause: Cell density variation.
-
Solution: The initial cell seeding density can influence the cellular response to treatment. Ensure that cells are seeded at a consistent density for all experiments and that they are in the logarithmic growth phase at the time of treatment.
-
Issue 2: No significant effect observed at expected concentrations and incubation times.
-
Possible Cause: Cell line resistance.
-
Solution: Different cell lines exhibit varying sensitivities to this compound. It is possible that your cell line is less sensitive. Consider increasing the concentration of this compound and/or extending the incubation time. A dose-response and time-course experiment is essential to determine the optimal conditions for your specific cell line.
-
-
Possible Cause: this compound aggregation.
-
Solution: Lipids can sometimes form aggregates in aqueous solutions, reducing their effective concentration. When diluting the this compound stock solution into the culture medium, ensure thorough mixing by gentle vortexing or pipetting. Visually inspect the medium for any signs of precipitation.
-
-
Possible Cause: Inappropriate assay for the biological question.
-
Solution: The chosen viability or apoptosis assay may not be sensitive enough or appropriate for the specific mechanism of cell death induced by this compound in your cell line. Consider using multiple assays to confirm your results (e.g., combining a metabolic assay like MTT with a membrane integrity assay like Annexin V/PI staining).
-
Issue 3: Signs of non-specific cytotoxicity or cellular stress.
-
Possible Cause: High solvent concentration.
-
Solution: Ensure the final concentration of the solvent (e.g., ethanol or DMSO) used to dissolve this compound is below the toxic threshold for your cells (typically <0.1%). Run a vehicle control (medium with the same concentration of solvent but without this compound) to account for any solvent-induced effects.
-
-
Possible Cause: Non-specific binding of this compound.
-
Solution: As a lipid, this compound may non-specifically interact with cellular membranes and proteins.[4] This is an inherent property of the molecule. To minimize non-specific effects, use the lowest effective concentration determined from your dose-response studies.
-
Data Presentation
Table 1: Time-Dependent Effect of this compound on Cell Viability in RAW 264.7 Macrophages
| Incubation Time (hours) | Cell Viability (%) at 50 µM this compound |
| 4 | ~90% |
| 8 | ~75% |
| 12 | ~60% |
| 24 | ~45% |
Data extracted and estimated from graphical representations in existing literature.[1]
Table 2: Dose-Dependent Effect of this compound on Apoptosis in RAW 264.7 Macrophages after 4 hours
| This compound Concentration (µM) | Annexin V Positive Cells (%) |
| 0 (Control) | ~5% |
| 10 | ~15% |
| 25 | ~30% |
| 50 | ~50% |
Data extracted and estimated from graphical representations in existing literature.[1]
Experimental Protocols
Key Experiment 1: Determining Cell Viability using MTT Assay
Objective: To quantify the cytotoxic effects of this compound by measuring the metabolic activity of cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include untreated control and vehicle control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Key Experiment 2: Detecting Apoptosis using Annexin V/Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined incubation time (e.g., 4 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to minimize membrane damage.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: this compound's impact on the eNOS signaling pathway.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. researchgate.net [researchgate.net]
- 2. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Oxidized phospholipid: this compound binds to platelet-activating-factor receptor on human macrophages. Implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in POVPC Signaling Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during studies of 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) signaling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Compound & Reagent Integrity
Q1: We are not observing the expected biological effect of this compound in our cell-based assays. What are the potential reasons?
A1: A lack of an observable effect with this compound can stem from several factors. Systematically investigate the following possibilities:
-
Compound Integrity:
-
Storage and Handling: this compound is an oxidized phospholipid and is susceptible to further oxidation and degradation. It should be stored at -20°C or lower, under an inert atmosphere (argon or nitrogen), and protected from light.[1] Before use, allow the vial to warm to room temperature to prevent condensation, which can cause hydrolysis.[1]
-
Solvent Preparation: Dissolve this compound in a suitable organic solvent like chloroform (B151607) or ethanol. Avoid plastic containers for storage as they can leach impurities.[1] For cell-based assays, a common method is to dry the organic solvent under a stream of nitrogen and then resuspend the lipid film in an aqueous buffer or cell culture medium with vigorous vortexing.[1]
-
Purity and Lot-to-Lot Variability: Ensure the purity of your this compound stock. Different batches may have varying levels of oxidation, leading to inconsistent results.
-
-
Experimental Conditions:
-
Serum Presence: Serum components can hydrolyze this compound, altering its biological activity.[2] For example, in the presence of high serum levels, the pro-apoptotic effects of this compound in vascular smooth muscle cells were abolished.[2] Consider reducing serum concentration or using serum-free media during this compound treatment.
-
Cell Type and Receptor Expression: The effects of this compound are cell-type specific and depend on the expression of relevant receptors, such as Toll-like receptors (TLR2, TLR4) and CD14.[3][4] Verify that your chosen cell line expresses the necessary receptors for the signaling pathway you are investigating.
-
Q2: We are observing high variability between replicates in our this compound experiments. What could be the cause?
A2: High variability is a common challenge in cell-based assays.[5][6] Consider these factors:
-
Cell Culture Practices:
-
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered cellular responses.[6][7] Use cells within a consistent and low passage range for all experiments.
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to significant variations in results.[5] Ensure even cell distribution when plating.
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular metabolism and signaling, leading to unreliable data.[8] Regularly test your cell cultures for mycoplasma.[6][8]
-
-
Assay Protocol:
-
Pipetting Technique: Inconsistent pipetting can introduce significant errors.[5]
-
Incubation Times: Adhere strictly to the specified incubation times for all steps.
-
Plate Edge Effects: Wells on the edge of a microplate are more prone to evaporation, which can affect cell health and compound concentration. To minimize this, avoid using the outer wells or fill them with sterile PBS.
-
Specific Assay Troubleshooting
Q3: In our Western blot analysis of this compound-induced signaling, we are seeing no signal or weak bands for our target protein. What should we do?
A3: Weak or absent signals in a Western blot can be frustrating. Here’s a troubleshooting workflow:
-
Protein Sample Preparation:
-
Lysis Buffer: Ensure your lysis buffer contains appropriate protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Protein Concentration: Quantify your protein samples accurately and load a sufficient amount onto the gel.
-
-
Antibody Issues:
-
Transfer and Detection:
-
Transfer Efficiency: Confirm successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[10]
-
Blocking: Inadequate blocking can lead to high background noise, obscuring a weak signal. Use a suitable blocking agent like non-fat dry milk or BSA.[9][10]
-
Washing Steps: Insufficient washing can also contribute to high background.[10]
-
Q4: Our MTT assay results with this compound are inconsistent. What are the common pitfalls?
A4: The MTT assay measures cell viability based on mitochondrial activity. Inconsistent results can arise from several sources:[11]
-
Reagent and Media Issues:
-
Experimental Procedure:
-
Formazan (B1609692) Crystal Solubilization: Incomplete dissolution of the formazan crystals will lead to inaccurate readings.[11] Ensure thorough mixing and allow sufficient time for solubilization.
-
Timing of Reading: Read the plate within a consistent timeframe after adding the solubilization solution.[11]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: Dose-Dependent Effects of this compound on Cell Viability and Apoptosis
| Cell Type | Assay | This compound Concentration | Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation Assay | 25 µM | Significantly inhibited proliferation | [12] |
| Vascular Smooth Muscle Cells (VSMCs) | MTT Assay | 50 µM | Time-dependent decrease in cell viability | [13] |
| RAW 264.7 Macrophages | Annexin V Staining | 10-50 µM | Concentration-dependent increase in apoptotic cells | [13] |
| Neuro-2a (N2a) cells | MTT Assay | 15 µM (IC50) | Dose-dependent decrease in cell viability | [3] |
Table 2: this compound-Induced Activation of Caspases
| Cell Type | Caspase Assayed | This compound Treatment | Fold Increase in Activity | Reference |
| Neuro-2a (N2a) cells | Caspase-3 & -8 | 10 µM for 1 hour | 2 to 4-fold | [3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Caspase-3 | 25 µM | Increased cleaved caspase-3 expression | [12] |
Table 3: Effects of this compound on Signaling Protein Phosphorylation
| Cell Type | Protein | This compound Treatment (10 µM for 1 hour) | Change in Phosphorylation | Reference |
| Neuro-2a (N2a) cells | Akt | Decreased by 50% | 50% reduction | [3] |
| Neuro-2a (N2a) cells | JNK | Increased >4-fold | >4-fold increase | [3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Akt (Ser1177) | Inhibited | Inhibition | [12] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | eNOS (Thr495) | Increased | Increase | [12] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a generalized procedure for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours.[14]
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the complete medium from the wells and replace it with 100 µL of the this compound dilutions. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.[14]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]
Caspase-3/7 Activity Assay
This protocol outlines a method for measuring caspase-3 and -7 activity using a luminescent assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[16]
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[16]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[17]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.[16]
Western Blotting for Phosphorylated Signaling Proteins
This is a general protocol for detecting changes in protein phosphorylation in response to this compound.
Materials:
-
Cells of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phospho-specific for the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture and treat cells with this compound. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[18]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein to confirm equal loading.
Signaling Pathway and Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidized phosphatidylcholine formation and action in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. integra-biosciences.com [integra-biosciences.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. youtube.com [youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. The oxidized phospholipid this compound impairs endothelial function and vasodilation via uncoupling endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. caspase3 assay [assay-protocol.com]
- 19. The usually encountered problems of western blot and the solution in accordance. [shenhuabio.net]
Technical Support Center: Best Practices for Working with Oxidized Lipids
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals working with oxidized lipids. This guide provides practical advice, troubleshooting solutions, and detailed protocols to help ensure the reproducibility and accuracy of your experiments.
Troubleshooting Guide
This section addresses common issues encountered when working with oxidized lipids, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| High Variability Between Experimental Replicates | Autoxidation during sample preparation.[1] | Add an antioxidant like butylated hydroxytoluene (BHT) to solvents during lipid extraction.[1] Work quickly and keep samples on ice.[1] |
| Inconsistent solvent evaporation.[1] | Use a gentle, even stream of inert gas (nitrogen or argon) for drying lipid solutions.[1] | |
| Pipetting errors with viscous lipid solutions.[1] | Employ positive displacement pipettes or use the reverse pipetting technique.[1] | |
| Incomplete solubilization of lipids.[1] | Vortex samples thoroughly after adding buffer or media. Gentle heating or brief sonication can also aid in solubilization, but must be done cautiously to prevent degradation.[1][2] | |
| Unexpected or Contradictory Biological Effects | Heterogeneity of the oxidized lipid preparation. | Characterize the composition of your oxidized lipid mixture using analytical techniques like LC-MS to understand the different species present. |
| Presence of cytotoxic contaminants. | Use high-purity solvents and reagents. Run solvent blanks to check for contaminants in your analytical system.[3] | |
| Solvent toxicity in cell-based assays.[3] | Keep the concentration of organic solvents like DMSO or ethanol (B145695) to a minimum, typically below 0.1%, to avoid cellular toxicity.[3] | |
| Low Recovery of Oxidized Lipids During Extraction | Inappropriate extraction method for the lipid class of interest.[3] | For charged lipids like phosphatidic acid, consider an acidified solvent system. The Folch or Bligh-Dyer methods are commonly used and can be modified.[3] |
| Use of plasticware that can leach contaminants.[1] | Always use glass, stainless steel, or Teflon-coated labware when working with organic solutions of lipids.[1] | |
| Signs of Lipid Degradation in Stored Samples | Improper storage conditions (temperature, atmosphere, light exposure).[3] | Store lipids at -20°C or lower under an inert atmosphere (nitrogen or argon) and protected from light.[2][3][4] For long-term storage below -30°C, use sealed glass ampoules.[1][3] |
| Repeated freeze-thaw cycles.[4] | Aliquot lipid standards and samples into single-use volumes to avoid repeated freezing and thawing.[2][4] |
Frequently Asked Questions (FAQs)
1. How should I properly store my oxidized lipid standards?
For long-term stability, oxidized lipids should be stored at -20°C or below in a glass container with a Teflon-lined cap, under an inert atmosphere such as argon or nitrogen.[1][4] It is highly recommended to prepare single-use aliquots to minimize degradation from repeated freeze-thaw cycles and exposure to air and moisture.[2][4] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[1]
2. What is the best way to prevent further oxidation of my samples during experimental procedures?
To minimize autoxidation, it is crucial to incorporate an antioxidant, such as BHT, into your solvents during sample preparation and lipid extraction.[1] All procedures should be performed on ice and as quickly as possible.[1] When evaporating solvents, use a gentle stream of an inert gas like nitrogen or argon.[1]
3. Can I use plastic tubes and pipette tips when handling oxidized lipids in organic solvents?
No, it is strongly advised to avoid plastics. Plasticizers and other contaminants can leach from plasticware into organic solvents, potentially interfering with your experiments and analytical measurements.[1] Use glass, stainless steel, or Teflon labware for all transfers and storage of oxidized lipids in organic solutions.[1]
4. How can I accurately quantify the amount of oxidized lipids in my samples?
Several methods are available for the quantification of lipid oxidation products. Commonly used techniques include:
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This colorimetric assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.[5][6]
-
Peroxide Value (PV): This titration-based method determines the amount of hydroperoxides, which are primary oxidation products.[5][7]
-
Chromatographic Methods (GC-MS and LC-MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for separating and quantifying specific oxidized lipid species with high sensitivity and accuracy.[8][9][10]
5. What are some common methods for analyzing lipid oxidation?
The analysis of lipid oxidation can be approached by measuring either primary or secondary oxidation products.[5][11]
| Oxidation Products | Analytical Methods | Description |
| Primary | Peroxide Value (PV)[5][7] | Titrimetric or spectrophotometric determination of hydroperoxides.[7] |
| Conjugated Diene/Triene Measurement[6] | Spectrophotometric measurement of the conjugated diene or triene structures formed during the initial stages of oxidation.[6] | |
| Secondary | Thiobarbituric Acid Reactive Substances (TBARS)[5][6] | Spectrophotometric or fluorometric measurement of malondialdehyde (MDA) and other reactive aldehydes.[5][6] |
| p-Anisidine Value (p-AV)[6] | Spectrophotometric method to determine non-volatile aldehydes.[6] | |
| Gas Chromatography-Mass Spectrometry (GC-MS)[8][12] | Separation and quantification of volatile secondary oxidation products and derivatized fatty acids.[8][12] | |
| Liquid Chromatography-Mass Spectrometry (LC-MS)[8][9][10] | Highly sensitive and specific method for the analysis of a wide range of oxidized lipid species.[8][9][10] |
Experimental Protocols
Protocol 1: Modified Folch Lipid Extraction
This protocol is a widely used method for extracting total lipids from biological samples.
Materials:
-
Homogenizer
-
Glass centrifuge tubes with Teflon-lined caps
-
Glass Pasteur pipettes
-
Nitrogen or argon gas source with a gentle stream delivery system
-
Chloroform (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
0.9% NaCl solution (w/v)
-
BHT (Butylated hydroxytoluene)
Procedure:
-
Homogenization: Homogenize the tissue or cell sample in a suitable volume of cold phosphate-buffered saline (PBS).[1]
-
Solvent Addition: To the homogenate, add a 2:1 (v/v) mixture of chloroform:methanol containing a final concentration of 0.005% BHT to prevent autoxidation. The total volume of the solvent mixture should be at least 20 times the volume of the sample.
-
Extraction: Vortex the mixture vigorously for 2-3 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture, vortex briefly, and centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to induce phase separation.[1]
-
Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.[1]
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen or argon.[1]
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol) for subsequent analysis, such as LC-MS.[1] Store the final extract at -80°C until analysis.[1]
Visualizations
Experimental Workflow for Oxidized Lipid Analysis
Caption: A typical workflow for the analysis of oxidized lipids from biological samples.
Signaling Pathway of an Oxidized Lipid
Caption: Simplified signaling pathway of 4-hydroxynonenal (B163490) (4-HNE).[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dadun.unav.edu [dadun.unav.edu]
- 7. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems [mdpi.com]
- 8. sfrbm.org [sfrbm.org]
- 9. Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uni-jena.de [uni-jena.de]
- 11. researchgate.net [researchgate.net]
- 12. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 13. Lipid oxidation products in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of POVPC in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the off-target effects of 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) in cellular assays. Our goal is to help you ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an oxidized phospholipid that is a component of oxidized low-density lipoprotein (oxLDL) and is found in atherosclerotic lesions.[1] It is a biologically active lipid that can induce a variety of cellular responses, including inflammation, apoptosis, and changes in cell proliferation.[1][2] this compound is known to exert its effects through multiple mechanisms, including acting as a ligand for the platelet-activating factor (PAF) receptor, although some of its effects may be receptor-independent.[3]
Q2: What are the common off-target effects of this compound observed in cellular assays?
A2: this compound can induce a range of effects that may be considered "off-target" depending on the specific research question. These include:
-
Induction of Apoptosis: this compound can trigger programmed cell death in various cell types, including vascular smooth muscle cells and endothelial cells.[1][4]
-
Endothelial Dysfunction: It can impair endothelial function by uncoupling and inhibiting endothelial nitric oxide synthase (eNOS).[4]
-
Modulation of Signaling Pathways: this compound can activate or inhibit several signaling pathways, including the JNK pathway, and alter the phosphorylation state of proteins like Akt and PKC-βII.[2][4]
-
Induction of Oxidative Stress: this compound can increase the generation of reactive oxygen species (ROS), leading to cellular damage.[5]
-
Triggering Ferroptosis: Recent studies have shown that this compound can promote vascular calcification by inducing ferroptosis in vascular smooth muscle cells.[5]
Q3: How can I be sure that the effects I'm seeing are specific to my pathway of interest and not off-target effects of this compound?
A3: To ensure the specificity of your results, it is crucial to include a comprehensive set of controls in your experiments. This includes performing dose-response analyses, using chemical inhibitors or scavengers to block known off-target pathways, and, if possible, using a structurally related but inactive analog of this compound as a negative control. Comparing your results to a known agonist of your target pathway can also help to confirm specificity.
Troubleshooting Guide
This guide is designed to help you troubleshoot specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected levels of apoptosis in my cell culture after this compound treatment.
-
Question: I am studying the effect of this compound on cellular inflammation, but I am observing high levels of apoptosis in my cells, which is confounding my results. Is this a known off-target effect and how can I mitigate it?
-
Answer: Yes, induction of apoptosis is a well-documented effect of this compound in many cell types.[1] The pro-apoptotic effects of this compound can be concentration-dependent and influenced by the experimental conditions.
-
Recommended Actions:
-
Perform a Dose-Response Analysis: Determine the optimal concentration of this compound that elicits the desired inflammatory response without causing significant apoptosis.
-
Optimize Serum Concentration: The presence of high levels of serum in the growth media has been shown to abolish the pro-apoptotic effects of this compound while not affecting its anti-proliferative properties.[1] Consider adjusting the serum concentration in your media.
-
Use Apoptosis Inhibitors: Include a pan-caspase inhibitor, such as Z-VAD-FMK, to block the apoptotic pathway and assess if your inflammatory endpoint is independent of apoptosis.
-
Issue 2: Inconsistent results in my signaling pathway analysis after this compound treatment.
-
Question: I am investigating the effect of this compound on a specific signaling pathway, but my Western blot results for key phosphorylated proteins are variable. What could be the cause of this inconsistency?
-
Answer: The pleiotropic nature of this compound means it can activate multiple signaling pathways simultaneously.[4] This can lead to complex and sometimes variable downstream effects. The aldehyde group in this compound is critical for many of its biological activities, and its reactivity can be a source of variability.[6]
-
Recommended Actions:
-
Use a Chemical Control: Pre-treating this compound with sodium borohydride (B1222165) (NaBH₄) will reduce the aldehyde group and abolish many of its biological effects.[6] This can serve as an excellent negative control to confirm that the observed signaling is due to the aldehyde moiety of this compound.
-
Investigate Upstream Receptors: If you hypothesize that the effect is mediated by the PAF receptor, use a PAF receptor antagonist, such as WEB 2086, to see if the signaling event is blocked.[6]
-
Control for Oxidative Stress: Since this compound can induce ROS production, consider co-treatment with an antioxidant, like N-acetylcysteine (NAC), to determine if the observed signaling is a downstream consequence of oxidative stress.[7]
-
Quantitative Data Summary
| Parameter | Cell Type | Value | Reference |
| This compound Concentration for Apoptosis Induction | Vascular Smooth Muscle Cells | 10-50 µg/mL | [1] |
| Inhibition of this compound-induced Monocyte Binding by WEB 2086 | Endothelial Cells | IC50 ~1 µM | [6] |
| This compound Concentration for eNOS Uncoupling | Human Umbilical Vein Endothelial Cells (HUVECs) | 10-40 µg/mL | [4] |
Key Experimental Protocols
Protocol 1: Dose-Response Analysis to Determine Optimal this compound Concentration
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of this compound dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO). Serially dilute the stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50 µg/mL).
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent alone).
-
Incubation: Incubate the cells for the desired experimental time.
-
Assay: Perform your primary assay (e.g., cytotoxicity assay, apoptosis assay, or a functional assay for your pathway of interest).
-
Data Analysis: Plot the response as a function of the this compound concentration to determine the optimal concentration for your experiment.
Protocol 2: Use of Sodium Borohydride (NaBH₄) as a Negative Control
-
Preparation of NaBH₄-treated this compound:
-
Dissolve this compound in a suitable solvent.
-
Add a molar excess of NaBH₄.
-
Incubate for 30 minutes at room temperature to allow for the reduction of the aldehyde group.
-
Neutralize the reaction and prepare the final dilutions in your cell culture medium.
-
-
Experimental Setup: Include the following conditions in your experiment:
-
Untreated cells
-
Vehicle control
-
This compound at the desired concentration
-
NaBH₄-treated this compound at the same concentration as the untreated this compound
-
-
Analysis: Compare the results from the this compound-treated group with the NaBH₄-treated this compound group. A significant reduction in the effect in the NaBH₄-treated group indicates that the aldehyde group of this compound is required for the observed biological activity.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for unexpected this compound effects.
Caption: Logical relationships between problems and solutions.
References
- 1. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidized phosphatidylcholine formation and action in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidized phospholipid: this compound binds to platelet-activating-factor receptor on human macrophages. Implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The oxidized phospholipid this compound impairs endothelial function and vasodilation via uncoupling endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidized phospholipid this compound contributes to vascular calcification by triggering ferroptosis of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. The Role of Phospholipid Oxidation Products in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of Stable In Vivo POVPC Formulations
Welcome to the Technical Support Center for the development of stable 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) formulations for in vivo delivery. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the unique challenges associated with this reactive oxidized phospholipid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a stable in vivo formulation for this compound?
A1: The primary challenges stem from the inherent chemical instability of this compound. The terminal aldehyde group on the sn-2 acyl chain is highly reactive and susceptible to oxidation, leading to the formation of various degradation products. This reactivity can result in a loss of biological activity and the generation of potentially confounding molecules. Additionally, like other lipid-based formulations, this compound-containing vesicles are prone to physical instability issues such as aggregation, fusion, and drug leakage during storage and in biological fluids.
Q2: What are the key degradation pathways for this compound in a formulation?
A2: The main degradation pathways for this compound include:
-
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid, forming 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC). This process can be accelerated by exposure to oxygen, light, and trace metal ions.
-
Hydrolysis: The ester linkages at the sn-1 and sn-2 positions of the glycerol (B35011) backbone can be hydrolyzed, leading to the formation of lysophosphatidylcholine (B164491) and free fatty acids. This is often catalyzed by acidic or basic conditions and elevated temperatures.
-
Schiff Base Formation: The reactive aldehyde can form Schiff bases with primary amines present in other excipients, proteins, or aminophospholipids within the formulation.
Q3: Which formulation strategies are most promising for stabilizing this compound for in vivo delivery?
A3: Liposomal and nanoparticle-based formulations are the most promising strategies. These carriers can protect this compound from degradation by sequestering it within a lipid bilayer or polymeric matrix. Key considerations for these formulations include:
-
Lipid Composition: Utilizing saturated lipids with high phase transition temperatures (Tm), such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), can create a more rigid and less permeable bilayer, reducing hydrolysis and leakage.
-
Inclusion of Stabilizing Excipients: Incorporating cholesterol enhances membrane stability. The addition of antioxidants is crucial to prevent oxidation.
-
Surface Modification: PEGylation (coating with polyethylene (B3416737) glycol) can provide steric hindrance, reducing aggregation and opsonization in vivo, thereby prolonging circulation time.
Q4: What are the critical quality attributes (CQAs) to monitor for a this compound formulation?
A4: Critical quality attributes to monitor throughout the development and stability testing of a this compound formulation include:
-
Particle Size and Polydispersity Index (PDI): To ensure a uniform and appropriate size for in vivo delivery and to detect aggregation.
-
Zeta Potential: To assess the surface charge and predict colloidal stability.
-
Encapsulation Efficiency and Drug Loading: To quantify the amount of this compound successfully incorporated into the carrier.
-
Chemical Purity of this compound: To monitor for the formation of degradation products like PGPC.
-
In Vitro Release Profile: To understand the rate at which this compound is released from the carrier under physiological conditions.
-
Peroxide Value: As a measure of lipid oxidation within the formulation.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in the Formulation
-
Observation: HPLC or LC-MS analysis shows a rapid decrease in the this compound peak and an increase in peaks corresponding to degradation products (e.g., PGPC) during storage.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidation | - Inert Atmosphere: Prepare and store the formulation under an inert gas (e.g., argon or nitrogen) to minimize oxygen exposure.[1] - Antioxidants: Incorporate lipid-soluble antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or α-tocopherol into the formulation.[2] - Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation. - Light Protection: Store the formulation in amber vials or protected from light to prevent photo-oxidation. |
| Hydrolysis | - pH Control: Maintain the pH of the aqueous phase of the formulation between 6.0 and 7.5, as the rate of phospholipid hydrolysis is minimized in this range. - Buffer Selection: Use a buffer with appropriate capacity to maintain the target pH. - Storage Temperature: Store the formulation at 4°C or frozen (with appropriate cryoprotectants) to reduce the rate of hydrolysis. |
Issue 2: Aggregation and Instability of Liposomes/Nanoparticles
-
Observation: Visible precipitation, an increase in particle size and PDI over time as measured by Dynamic Light Scattering (DLS).
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Steric/Electrostatic Stabilization | - PEGylation: Incorporate a PEGylated phospholipid (e.g., DSPE-PEG2000) at 2-5 mol% of the total lipid to provide a steric barrier.[3] - Charged Lipids: Include a charged lipid such as 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) to increase the magnitude of the zeta potential and enhance electrostatic repulsion. |
| Inappropriate Storage Conditions | - Temperature: Store liposomal suspensions at 4°C. Avoid freezing unless a suitable cryoprotectant is used, as freeze-thaw cycles can disrupt vesicle integrity.[4] - Concentration: If aggregation is persistent, consider diluting the formulation to reduce the frequency of particle collisions. |
| High Ionic Strength of the Buffer | - Buffer Composition: High salt concentrations can screen surface charges and reduce electrostatic repulsion. Use buffers with a lower ionic strength if possible. |
Issue 3: Low Encapsulation Efficiency of this compound
-
Observation: A significant portion of this compound remains in the unencapsulated fraction after preparation.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Lipid Composition | - Lipid Selection: Ensure the chosen lipids can effectively accommodate the structure of this compound. Experiment with different phospholipid chain lengths and headgroups. - Cholesterol Content: Optimize the cholesterol concentration. While cholesterol generally increases bilayer stability, excessive amounts can sometimes decrease drug loading for certain molecules. |
| Inefficient Preparation Method | - Hydration Temperature: Ensure the hydration step is performed at a temperature above the Tm of the lipids to ensure proper formation of the lipid bilayers. - Sonication/Extrusion Parameters: Optimize the energy input during size reduction. Insufficient energy may lead to poor encapsulation, while excessive energy can cause lipid degradation. |
| Low Drug-to-Lipid Ratio | - Ratio Optimization: Systematically vary the initial this compound-to-lipid ratio to find the optimal loading capacity of the formulation. |
Data Presentation
Table 1: Representative Stability Data for a this compound Liposomal Formulation Under Different Storage Conditions
| Storage Condition | Timepoint | Particle Size (nm) | PDI | Zeta Potential (mV) | This compound Purity (%) | Peroxide Value (mEq/kg) |
| 4°C, Dark, Argon | 0 | 125.3 | 0.15 | -25.8 | 99.2 | < 0.1 |
| 1 month | 128.1 | 0.16 | -24.9 | 97.5 | 0.5 | |
| 3 months | 132.5 | 0.18 | -23.7 | 95.1 | 1.2 | |
| 25°C, Light, Air | 0 | 125.3 | 0.15 | -25.8 | 99.2 | < 0.1 |
| 1 month | 189.4 | 0.32 | -15.2 | 75.6 | 8.9 | |
| 3 months | 350.1 (aggregated) | 0.55 | -8.1 | 52.3 | 25.4 |
Note: This is illustrative data. Actual results will vary based on the specific formulation and analytical methods used.
Table 2: Comparison of Different Cryoprotectants for Lyophilization of this compound Liposomes
| Cryoprotectant (Lipid:Sugar Ratio) | Particle Size Pre-Lyophilization (nm) | Particle Size Post-Reconstitution (nm) | % Change in Size | % this compound Recovery |
| None | 130.2 | 450.7 (aggregated) | +246% | 65% |
| Sucrose (1:5 w/w) | 128.9 | 145.3 | +12.7% | 94% |
| Trehalose (1:5 w/w) | 129.5 | 138.8 | +7.2% | 96% |
| Mannitol (1:5 w/w) | 131.1 | 210.4 | +60.5% | 82% |
Note: This is illustrative data. Optimal cryoprotectant and its ratio should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar this compound liposomes with a target size of 100-150 nm.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (this compound)
-
α-tocopherol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Argon or Nitrogen gas
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, combine DPPC, cholesterol, DSPE-PEG2000, this compound, and α-tocopherol in a desired molar ratio (e.g., 55:40:3:2:0.1).
-
Dissolve the lipid mixture in a minimal amount of chloroform:methanol (2:1 v/v).
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the Tm of DPPC (~45°C) to form a thin, uniform lipid film.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Flush the flask with argon or nitrogen gas.
-
Add the degassed PBS (pH 7.4) to the flask, pre-warmed to ~50°C.
-
Hydrate the lipid film by gentle rotation for 1 hour at 50°C. This will form a milky suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Load the MLV suspension into a lipid extruder pre-heated to 50°C.
-
Extrude the suspension 11-21 times through polycarbonate membranes with a defined pore size, starting with a larger pore size (e.g., 400 nm) and sequentially moving to the desired final pore size (e.g., 100 nm).
-
-
Purification and Sterilization:
-
Remove any unencapsulated this compound by size exclusion chromatography or dialysis against PBS.
-
Sterilize the final liposome (B1194612) suspension by filtration through a 0.22 µm syringe filter.
-
-
Storage:
-
Store the final formulation at 4°C in sterile, sealed vials, protected from light, and under an argon headspace.
-
Protocol 2: Stability-Indicating HPLC Method for this compound Quantification
This protocol provides a starting point for developing an HPLC method to quantify this compound and its major oxidative degradation product, PGPC.
Instrumentation and Columns:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1 v/v) with 0.1% formic acid
-
Gradient Program (Example):
-
0-2 min: 60% B
-
2-15 min: 60% to 100% B
-
15-20 min: Hold at 100% B
-
20-22 min: 100% to 60% B
-
22-25 min: Hold at 60% B
-
Procedure:
-
Sample Preparation: Disrupt the liposomes using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated this compound. Centrifuge to pellet the lipid debris.
-
Injection: Inject the supernatant onto the HPLC system.
-
Analysis: Identify and quantify this compound and PGPC based on the retention times and peak areas of certified reference standards.
Mandatory Visualization
Logical Workflow for this compound Formulation Development and Stability Testing
Caption: A logical workflow for the development and stability testing of a this compound in vivo formulation.
Signaling Pathway of this compound-Induced Endothelial Dysfunction
References
Validation & Comparative
A Comparative Guide to the Biological Effects of POVPC and PGPC
For Researchers, Scientists, and Drug Development Professionals
Oxidized phospholipids (B1166683) (OxPLs) are key players in a variety of physiological and pathological processes, particularly in the context of inflammation and atherosclerosis. Among the most studied OxPLs are 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC). Although structurally similar, these two molecules exhibit distinct and sometimes opposing biological activities. This guide provides a comprehensive comparison of their effects, supported by experimental data, to aid researchers in their investigations.
At a Glance: Key Differences in Biological Activity
| Biological Process | This compound Activity | PGPC Activity |
| Apoptosis Induction | Potent inducer in vascular smooth muscle cells (VSMCs) and macrophages.[1][2][3] | Induces apoptosis, but less potent than this compound.[1][3] |
| Leukocyte Adhesion | Induces monocyte-specific adhesion; inhibits neutrophil adhesion.[4][5] | Induces both monocyte and neutrophil adhesion.[4][5] |
| Adhesion Molecule Expression | Induces CS-1 fibronectin; inhibits LPS-induced E-selectin.[4][5] | Induces VCAM-1 and E-selectin.[4][5] |
| Signaling Pathways | cAMP-mediated, inhibited by PAF receptor antagonist.[4][5] | Independent of cAMP and PAF receptor antagonist.[4][5] |
| Gene Expression (Macrophages) | Minimal effect on gene expression.[6][7] | Significantly alters expression of genes related to inflammation, cell death, and cholesterol efflux.[7] |
| Mitochondrial Swelling | Less effective at inducing mitochondrial swelling.[8] | More effective at inducing mitochondrial swelling.[8] |
| Ferroptosis | Induces ferroptosis in vascular smooth muscle cells.[9] | Induces ferroptosis in endothelial cells.[9] |
In-Depth Comparison of Biological Effects
Regulation of Apoptosis
Both this compound and PGPC are known to be cytotoxic and can induce apoptosis in various cell types, including vascular smooth muscle cells (VSMCs) and macrophages.[1][2] This pro-apoptotic activity is a critical factor in the pathogenesis of atherosclerosis.
Key Findings:
-
Potency: Across multiple studies, this compound has been consistently shown to be a more potent inducer of apoptosis than PGPC.[1][3]
-
Serum Dependence: The pro-apoptotic effects of both this compound and PGPC can be abrogated in the presence of high levels of serum.[1] Under such conditions, these lipids are hydrolyzed, and the resulting degradation products are antiproliferative but not apoptotic.[1]
Experimental Protocol: Annexin V/Propidium (B1200493) Iodide Staining for Apoptosis
-
Cell Culture: RAW 264.7 macrophages are cultured in appropriate media.
-
Treatment: Cells are incubated with varying concentrations of this compound or PGPC (e.g., 50 µM) for a specified time (e.g., 4 hours). Control cells are treated with the vehicle (e.g., 1% ethanol).
-
Staining: Cells are harvested and stained with Alexa Fluor 488-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Analysis: The percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells is determined by flow cytometry.
Leukocyte-Endothelial Interactions
One of the most striking differences between this compound and PGPC lies in their regulation of leukocyte binding to endothelial cells, a crucial step in the inflammatory response.
Key Findings:
-
Specificity: this compound specifically promotes the adhesion of monocytes to endothelial cells.[4][5] In contrast, PGPC is less specific and induces the binding of both monocytes and neutrophils.[4][5]
-
Adhesion Molecules: The differential effects on leukocyte adhesion are mediated by distinct adhesion molecules. This compound upregulates the expression of connecting segment-1 (CS-1) fibronectin, a monocyte ligand.[5] PGPC, on the other hand, increases the expression of both Vascular Cell Adhesion Molecule-1 (VCAM-1) and E-selectin.[4][5]
-
Inhibitory Effect of this compound: this compound actively inhibits the lipopolysaccharide (LPS)-induced expression of E-selectin and subsequent neutrophil binding.[4][5] When present in a mixture, the effects of this compound dominate over those of PGPC.[5]
Experimental Protocol: Leukocyte Adhesion Assay
-
Endothelial Cell Culture: Human aortic endothelial cells (HAECs) are grown to confluence in multi-well plates.
-
Treatment: HAECs are treated with different concentrations of this compound or PGPC for a specified duration (e.g., 4 hours).
-
Leukocyte Isolation: Monocytes and neutrophils are isolated from fresh human blood.
-
Co-culture: The isolated leukocytes are labeled with a fluorescent dye and then added to the treated HAEC monolayers and incubated.
-
Quantification: Non-adherent cells are washed away, and the number of adherent leukocytes is quantified by fluorescence microscopy or a fluorescence plate reader.
Intracellular Signaling Pathways
The divergent biological activities of this compound and PGPC can be traced back to their engagement of different intracellular signaling cascades.
Key Findings:
-
cAMP Pathway: this compound stimulates an increase in intracellular cyclic AMP (cAMP) levels, and its effects on monocyte binding can be blocked by inhibitors of protein kinase A (PKA).[5] PGPC does not affect cAMP levels.[4]
-
Platelet-Activating Factor (PAF) Receptor: The actions of this compound are often inhibited by PAF receptor antagonists, suggesting that this compound may signal, at least in part, through the PAF receptor.[4][10] The effects of PGPC are not blocked by these antagonists.[4]
-
Sphingomyelinase and Ceramide: Both this compound and PGPC can activate acid sphingomyelinase, leading to the generation of ceramide, a pro-apoptotic second messenger.[11]
Gene Expression in Macrophages
Microarray studies have revealed a significant disparity in the ability of this compound and PGPC to modulate gene expression in macrophages.
Key Findings:
-
PGPC is a potent modulator of gene expression in RAW 264.7 macrophages, significantly altering the expression of 146 genes involved in processes such as inflammation, apoptosis, and cholesterol efflux.[7]
-
In stark contrast, this compound has a very limited impact on gene transcription in these cells, affecting only a handful of genes.[7] This suggests that this compound may exert its biological effects primarily through direct interactions with proteins via its reactive aldehyde group, rather than by regulating gene expression.[6]
Experimental Protocol: Microarray Analysis of Gene Expression
-
Cell Culture and Treatment: RAW 264.7 macrophages are treated with this compound, PGPC, or a vehicle control for a defined period.
-
RNA Extraction: Total RNA is isolated from the cells.
-
Microarray Hybridization: The quality of the RNA is assessed, and it is then labeled and hybridized to a microarray chip (e.g., Affymetrix).
-
Data Analysis: The microarray data is normalized, and statistical analysis is performed to identify differentially expressed genes between the treatment groups.
Induction of Ferroptosis
Recent studies have implicated both this compound and PGPC in the regulation of ferroptosis, a form of iron-dependent programmed cell death.
Key Findings:
-
Both this compound and PGPC can trigger ferroptosis by suppressing the expression of glutathione (B108866) peroxidase 4 (GPX4).[9]
-
The cell type specificity appears to differ, with PGPC inducing ferroptosis in endothelial cells and this compound promoting ferroptosis in vascular smooth muscle cells.[9]
References
- 1. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural Identification and Cardiovascular Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Oxidized phospholipid: this compound binds to platelet-activating-factor receptor on human macrophages. Implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidized Phospholipids Inhibit the Formation of Cholesterol-Dependent Plasma Membrane Nanoplatforms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to POVPC and Other Oxidized Phospholipids in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Oxidized phospholipids (B1166683) (OxPLs) are a diverse class of bioactive lipids generated from the oxidation of phospholipids in cell membranes and lipoproteins.[1] These molecules are increasingly recognized as critical signaling mediators in a host of inflammatory diseases, including atherosclerosis, acute lung injury, and autoimmune disorders.[1][2] Among the myriad of OxPL species, 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is a prominent member of the "fragmented" OxPLs, which are characterized by the oxidative truncation of the sn-2 fatty acid residue.[2]
This guide provides an objective comparison of the pro-inflammatory activities of this compound against other key oxidized phospholipids, such as 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC), another fragmented OxPL, and full-length oxygenated OxPLs like 1-palmitoyl-2-(5,6-epoxyisoprostane E2)-sn-glycero-3-phosphocholine (PEIPC). The data presented herein highlights the structural and functional diversity of these molecules, which can elicit distinct, and at times opposing, biological responses.
Data Presentation: Quantitative Comparison of Inflammatory Responses
The inflammatory potential of different OxPLs varies significantly based on their chemical structure. Fragmented OxPLs like this compound and PGPC are generally considered pro-inflammatory, whereas full-length oxygenated species can have anti-inflammatory or barrier-protective effects.[3] The following tables summarize the differential effects of these lipids on key inflammatory readouts in endothelial cells (ECs).
Table 1: Effect of Oxidized Phospholipids on Leukocyte-Endothelial Adhesion
| Oxidized Phospholipid | Chemical Class | Monocyte Adhesion to ECs | Neutrophil Adhesion to ECs | Supporting Evidence |
| This compound | Fragmented (ω-aldehyde) | Increases | No significant effect; Inhibits LPS-induced binding | [2] |
| PGPC | Fragmented (ω-carboxyl) | Increases | Increases | [2] |
| PEIPC | Full-length (oxygenated) | - | - | Exhibits barrier-protective effects[2][3] |
| OxPAPC (mixture) | Mixture | Increases | - | Effect is complex and depends on composition[2] |
Table 2: Effect of Oxidized Phospholipids on Endothelial Adhesion Molecule Expression
| Oxidized Phospholipid | E-selectin Expression | VCAM-1 Expression | Supporting Evidence |
| This compound | Inhibits LPS-induced expression | - | [2] |
| PGPC | Induces | Induces | [2] |
| PEIPC | - | - | - |
| OxPAPC (mixture) | Induces | - | [2] |
Table 3: Differential Signaling and Functional Outcomes
| Oxidized Phospholipid | Key Receptor(s) / Sensor(s) | Primary Downstream Pathway(s) | Key Functional Outcome(s) | Supporting Evidence |
| This compound | TLR2, CD14, PAF-R, TRPA1/V1 | NF-κB, Inflammasome | Pro-inflammatory, Apoptotic, Nociceptive | [4][5][6][7][8] |
| PGPC | TLR2, CD14 | NF-κB, Inflammasome | Pro-inflammatory, Apoptotic | [2][4][6] |
| PEIPC | - | Nrf2 Activation | Anti-inflammatory, Endothelial barrier protection | [5][9] |
| OxPAPC (mixture) | TLR2, TLR4 | Context-dependent (NF-κB, Nrf2) | Dual pro- and anti-inflammatory roles | [4][5][9] |
Mandatory Visualization
The diagrams below illustrate the distinct signaling pathways activated by different classes of oxidized phospholipids and a typical workflow for assessing their inflammatory potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidized phospholipids in control of inflammation and endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inflammatory pain control by blocking oxidized phospholipid-mediated TRP channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidized phospholipid: this compound binds to platelet-activating-factor receptor on human macrophages. Implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospholipid oxidation generates potent anti-inflammatory lipid mediators that mimic structurally related pro-resolving eicosanoids by activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of POVPC and Lysophosphatidylcholine (LPC) on Endothelial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and lysophosphatidylcholine (B164491) (LPC) on endothelial cells. Both are lipid mediators found in oxidized low-density lipoprotein (oxLDL) and are implicated in vascular inflammation and atherosclerosis, yet they elicit distinct cellular responses. This document summarizes key experimental findings, details relevant methodologies, and illustrates the signaling pathways involved.
At a Glance: this compound vs. LPC Effects on Endothelial Cells
| Feature | This compound | Lysophosphatidylcholine (LPC) |
| Primary Pro-inflammatory Effect | Induces monocyte-specific adhesion.[1][2] | Induces expression of multiple adhesion molecules (ICAM-1, VCAM-1, E-selectin).[3][4] |
| Leukocyte Adhesion | Increases monocyte binding; inhibits neutrophil binding.[1][2] | Promotes adhesion of monocytes, T-cells, and neutrophils.[5] |
| Endothelial Barrier Function | Disrupts endothelial barrier function.[6][7] | Increases endothelial permeability.[5][8] |
| Apoptosis | Induces endothelial cell apoptosis.[9] | Can induce apoptosis at high concentrations (>50 µg/ml).[10][11] |
| Signaling Pathways | PKA-dependent pathway, inhibits NF-κB.[1] | G-protein coupled receptors (e.g., G2A, GPR4), NF-κB, PKC, RhoA, PI3K/Akt.[3][5][8] |
| Cytokine/Chemokine Induction | Can inhibit LPS-induced E-selectin expression.[1][2] | Stimulates production of IL-6, IL-8, and MCP-1.[4][10] |
In-Depth Analysis of Cellular Effects
Endothelial Barrier Function
Both this compound and LPC are known to compromise the integrity of the endothelial barrier, a critical event in the initiation of atherosclerosis.
This compound: As a fragmented oxidized phospholipid, this compound contributes to increased endothelial permeability.[6][7] Studies have shown that it can disrupt adherens junctions by promoting the tyrosine phosphorylation of VE-cadherin, a key component of these junctions.[7][12] This effect is often mediated by ROS-dependent activation of Src kinase.[7]
LPC: LPC directly impairs endothelial barrier function, leading to increased permeability.[5] This is achieved through the activation of signaling pathways involving Protein Kinase Cα (PKCα) and the small GTPase RhoA.[5] The activation of RhoA leads to the formation of stress fibers, which in turn disrupts the endothelial barrier.[8] The G protein-coupled receptor GPR4 has been identified as a mediator of LPC-induced endothelial barrier dysfunction.[8]
Inflammation and Leukocyte Adhesion
The differential effects of this compound and LPC on the expression of adhesion molecules and the subsequent recruitment of leukocytes are a key distinguishing feature.
This compound: this compound exhibits a more specific effect on leukocyte adhesion. It potently induces the binding of monocytes to endothelial cells by upregulating the expression of the connecting segment-1 (CS-1) domain of fibronectin.[1] Interestingly, this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of E-selectin and subsequent neutrophil binding.[1][2] This inhibitory effect is mediated through a Protein Kinase A (PKA)-dependent pathway that leads to the downregulation of NF-κB activity.[1][13]
LPC: In contrast, LPC has a broader pro-inflammatory profile, inducing the expression of a range of adhesion molecules, including Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin.[3][4] This upregulation facilitates the adhesion of various leukocytes, including monocytes and T-cells.[14] The signaling cascade initiated by LPC often involves G protein-coupled receptors like G2A, leading to the activation of the transcription factor NF-κB, a central regulator of inflammatory gene expression.[3]
Apoptosis
Both lipids can induce programmed cell death in endothelial cells, contributing to endothelial injury.
This compound: this compound has been demonstrated to induce apoptosis in human umbilical vein endothelial cells (HUVECs).[9] This pro-apoptotic effect involves the inhibition of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic proteins Bax and cleaved caspase-3.[9]
LPC: The effect of LPC on endothelial cell apoptosis is concentration-dependent.[10] At lower concentrations (5–10 μg/ml), it can stimulate proliferation, while at higher concentrations (50–300 μg/ml), it induces apoptosis.[10] The apoptotic pathway triggered by LPC involves the production of reactive oxygen species (ROS), activation of ATM/Chk2 and ATR/Chk1 signaling, and is mediated through the PI3K/Akt pathway.[10][11][15] Some studies suggest that at certain concentrations, LPC may induce necrosis rather than apoptosis.[16]
Signaling Pathways
Experimental Protocols
This section outlines common methodologies used to study the effects of this compound and LPC on endothelial cells.
Cell Culture
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line. Human Aortic Endothelial Cells (HAECs) are also frequently utilized.
-
Culture Conditions: Cells are typically cultured in endothelial cell growth medium supplemented with fetal bovine serum (FBS), growth factors, and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Endothelial Barrier Function Assay
-
Transendothelial Electrical Resistance (TEER): Endothelial cells are grown to confluence on porous filter inserts. The electrical resistance across the monolayer is measured using an epithelial voltohmmeter. A decrease in TEER indicates increased permeability.[5] this compound or LPC is added to the upper chamber, and resistance is monitored over time.
Leukocyte Adhesion Assay
-
Static Adhesion Assay: Endothelial cell monolayers are treated with this compound or LPC for a specified time. Fluorescently labeled leukocytes (e.g., monocytes or neutrophils) are then added to the monolayers and allowed to adhere. Non-adherent cells are washed away, and the number of adherent leukocytes is quantified by fluorescence microscopy or a fluorescence plate reader.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. After treatment with this compound or LPC, cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and PI (a nuclear stain that enters cells with compromised membrane integrity).[11][15]
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate.[9]
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.[9]
Western Blotting
-
Protein Expression and Phosphorylation: This technique is used to detect changes in the expression and phosphorylation status of key signaling proteins. Following cell lysis, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the target protein (e.g., phosphorylated eNOS, Akt, IκB-α, VE-cadherin) and a secondary antibody conjugated to a detectable marker.[9][17]
Quantitative Real-Time PCR (qRT-PCR)
-
Gene Expression Analysis: qRT-PCR is used to quantify the mRNA levels of target genes (e.g., ICAM-1, VCAM-1, E-selectin, IL-8). RNA is extracted from treated cells, reverse-transcribed into cDNA, and then amplified using gene-specific primers in the presence of a fluorescent dye. The level of gene expression is normalized to a housekeeping gene.
Summary and Conclusion
This compound and LPC, while both components of oxidized LDL, exert distinct and complex effects on endothelial cells. LPC generally promotes a broad pro-inflammatory and pro-atherogenic phenotype, characterized by the expression of multiple adhesion molecules, increased leukocyte adhesion, and enhanced endothelial permeability. In contrast, this compound's effects are more nuanced. While it also disrupts the endothelial barrier and can induce apoptosis, it selectively promotes monocyte adhesion while inhibiting neutrophil adhesion, suggesting a more specific role in the inflammatory process.
Understanding these differential effects is crucial for researchers in cardiovascular biology and drug development. The distinct signaling pathways activated by this compound (PKA-dependent, NF-κB inhibitory for certain stimuli) and LPC (GPCR-mediated, NF-κB activating) offer potential targets for therapeutic intervention aimed at mitigating vascular inflammation and the progression of atherosclerosis. The experimental protocols outlined in this guide provide a foundation for further investigation into the intricate roles of these oxidized phospholipids (B1166683) in vascular health and disease.
References
- 1. Structurally similar oxidized phospholipids differentially regulate endothelial binding of monocytes and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidized phospholipids in control of inflammation and endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Oxidized Phospholipids in Control of Endothelial Barrier Function: Mechanisms and Implication in Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmented oxidation products define barrier disruptive endothelial cell response to OxPAPC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidylcholine impairs endothelial barrier function through the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The oxidized phospholipid this compound impairs endothelial function and vasodilation via uncoupling endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lysophosphatidylcholine induces cytotoxicity/apoptosis and IL-8 production of human endothelial cells: Related mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysophosphatidylcholine induces cytotoxicity/apoptosis and IL-8 production of human endothelial cells: Related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of truncated oxidized phospholipids in acute endothelial barrier dysfunction caused by particulate matter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Role of Lysophosphatidylcholine (LPC) in Atherosclerosis - ProQuest [proquest.com]
- 15. researchgate.net [researchgate.net]
- 16. Different cytotoxic injuries induced by lysophosphatidylcholine and 7-ketocholesterol in mouse endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.aston.ac.uk [research.aston.ac.uk]
Validating Caspase-Dependent Apoptosis Induced by POVPC using z-VAD-fmk: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate that the apoptosis induced by 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is caspase-dependent, utilizing the pan-caspase inhibitor z-VAD-fmk. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and visualizes key cellular pathways and workflows.
Introduction
This compound, an oxidized phospholipid component of oxidized low-density lipoprotein (oxLDL), is a known inducer of apoptosis in various cell types, including vascular smooth muscle and endothelial cells.[1] Validating the mechanism of cell death is crucial for understanding its pathological role and for the development of therapeutic interventions. The broad-spectrum caspase inhibitor, z-VAD-fmk (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), serves as a critical tool to determine if a specific stimulus, such as this compound, elicits apoptosis through a caspase-dependent pathway.[2] z-VAD-fmk is a cell-permeable, irreversible pan-caspase inhibitor that binds to the catalytic site of caspases, thereby blocking the apoptotic cascade.[2][3]
Performance Comparison: z-VAD-fmk and Alternatives
While z-VAD-fmk is a widely used and effective tool, it is essential to consider its characteristics alongside alternatives for a comprehensive experimental design.
| Inhibitor | Target(s) | Mechanism of Action | Key Characteristics |
| z-VAD-fmk | Broad-spectrum caspase inhibitor | Irreversibly binds to the catalytic site of caspases.[3] | Cell-permeable; widely used standard for validating caspase-dependent apoptosis. Can have off-target effects and may promote necroptosis under certain conditions.[4] |
| Q-VD-OPh | Potent pan-caspase inhibitor | Irreversible | Reported to be more effective and less toxic than z-VAD-fmk. Can cross the blood-brain barrier. Approximately two orders of magnitude more efficient than z-VAD-fmk in inhibiting caspase-3 activity and DNA fragmentation in whole-cell environments. |
| z-IETD-fmk | Caspase-8 inhibitor | Irreversible | More specific for the initiator caspase-8. Useful for investigating the involvement of the extrinsic apoptosis pathway. |
Data Presentation: Validating Caspase-Dependency of this compound-Induced Apoptosis
The following tables summarize representative quantitative data from key experiments designed to validate the caspase-dependent nature of this compound-induced apoptosis.
Table 1: Cell Viability Assay (MTT Assay)
| Treatment | Cell Viability (%) |
| Control (Vehicle) | 100 ± 5.2 |
| This compound (50 µM) | 45 ± 4.1 |
| This compound (50 µM) + z-VAD-fmk (50 µM) | 88 ± 6.3 |
| z-VAD-fmk (50 µM) | 98 ± 4.8 |
Table 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Control (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (50 µM) | 40.1 ± 3.5 | 35.8 ± 2.9 | 24.1 ± 1.8 |
| This compound (50 µM) + z-VAD-fmk (50 µM) | 85.6 ± 4.2 | 8.1 ± 1.5 | 6.3 ± 1.1 |
| z-VAD-fmk (50 µM) | 94.5 ± 2.3 | 3.1 ± 0.9 | 2.4 ± 0.6 |
Table 3: Caspase-3/7 Activity Assay (Fluorometric)
| Treatment | Relative Caspase-3/7 Activity (Fold Change) |
| Control (Vehicle) | 1.0 |
| This compound (50 µM) | 4.8 ± 0.5 |
| This compound (50 µM) + z-VAD-fmk (50 µM) | 1.2 ± 0.2 |
| z-VAD-fmk (50 µM) | 0.9 ± 0.1 |
Table 4: Western Blot Analysis of Cleaved Caspase-3
| Treatment | Relative Densitometry Units (Cleaved Caspase-3 / β-actin) |
| Control (Vehicle) | 0.1 ± 0.02 |
| This compound (50 µM) | 2.5 ± 0.3 |
| This compound (50 µM) + z-VAD-fmk (50 µM) | 0.3 ± 0.05 |
| z-VAD-fmk (50 µM) | 0.1 ± 0.03 |
Signaling Pathways and Experimental Workflows
Caption: this compound-induced caspase-dependent apoptosis pathway.
Caption: Experimental workflow for validating caspase-dependency.
Experimental Protocols
Preparation of z-VAD-fmk Stock Solution
-
Materials : z-VAD-fmk powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure :
-
To prepare a 10 mM stock solution, reconstitute 1 mg of z-VAD-fmk powder in 213.9 μL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
-
General Cell Treatment Protocol
-
Seed cells in appropriate culture plates or flasks and allow them to adhere and reach the desired confluency.
-
Prepare the working concentrations of this compound and z-VAD-fmk in fresh cell culture medium.
-
For co-treatment groups, pre-incubate the cells with the desired concentration of z-VAD-fmk (e.g., 20-50 µM) for 1-2 hours before adding this compound.
-
For single-treatment groups, add either this compound or z-VAD-fmk to the respective wells.
-
Include a vehicle control group treated with the same final concentration of DMSO as the experimental groups (typically ≤ 0.1%).
-
Incubate the cells for the desired time period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Viability (MTT) Assay
-
At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Staining for Flow Cytometry
-
Harvest the cells, including any floating cells, and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Caspase-3/7 Activity Assay (Fluorometric)
-
After treatment, lyse the cells and collect the supernatant.
-
In a 96-well black plate, add cell lysate to each well.
-
Add the caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorometer.
Western Blot for Cleaved Caspase-3
-
Lyse the treated cells and determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
References
Unraveling POVPC Signaling: A Comparative Guide to Pathway Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to confirm and dissect the signaling pathways mediated by 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC), a key oxidized phospholipid implicated in various inflammatory diseases. This document details the use of specific pathway inhibitors, presents supporting experimental data, and explores alternative methodologies for a comprehensive understanding of this compound-induced cellular responses.
Introduction to this compound-Mediated Signaling
This compound is a biologically active component of oxidized low-density lipoprotein (oxLDL) and is known to trigger a variety of cellular responses, including inflammation, apoptosis, and endothelial dysfunction. Understanding the intricate signaling cascades initiated by this compound is crucial for developing targeted therapeutic interventions. The primary signaling pathways implicated in this compound's effects include the Mitogen-Activated Protein Kinase/Extracellular signal-regulated Kinase (MAPK/ERK), Phosphoinositide 3-Kinase/Akt (PI3K/Akt), and Nuclear Factor-kappa B (NF-κB) pathways. This guide focuses on the pharmacological and molecular tools available to investigate these pathways.
Confirming this compound Signaling with Specific Pathway Inhibitors: A Comparative Analysis
Chemical inhibitors offer a rapid and effective method to probe the involvement of specific signaling pathways in this compound-mediated cellular events. Below is a comparison of commonly used inhibitors for the MAPK/ERK, PI3K/Akt, and NF-κB pathways.
Data Presentation: Comparison of Pathway Inhibitors
| Pathway | Inhibitor | Mechanism of Action | Typical Working Concentration | IC50 | Advantages | Limitations & Off-Target Effects |
| MAPK/ERK | U0126 | Non-competitive inhibitor of MEK1 and MEK2, the upstream kinases of ERK1/2.[1][2] | 1-25 µM | MEK1: 72 nM, MEK2: 58 nM[2] | Highly selective for MEK1/2.[2] | Can function as an antioxidant independent of its MEK inhibitory function.[3] |
| PD98059 | Non-competitive inhibitor of MEK1. | 20-50 µM | ~2-7 µM | Well-characterized MEK1 inhibitor. | Less potent than U0126; may have off-target effects at higher concentrations. | |
| PI3K/Akt | LY294002 | Reversible, ATP-competitive inhibitor of all PI3K isoforms.[4][5] | 5-50 µM | PI3Kα: 0.5 µM, PI3Kδ: 0.57 µM, PI3Kβ: 0.97 µM[6] | Broad-spectrum PI3K inhibition.[6] | Not exclusively selective for PI3Ks; can inhibit other kinases like CK2, PIM1, and mTOR at higher concentrations.[5][7] |
| Wortmannin | Irreversible, covalent inhibitor of PI3K.[8][9] | 10-100 nM | ~5 nM[9] | More potent than LY294002.[9] | Short half-life in solution; can inhibit other PI3K-related enzymes like mTOR and MAPK at high concentrations.[9] | |
| NF-κB | BAY 11-7082 | Irreversibly inhibits the phosphorylation of IκBα, preventing NF-κB activation.[10][11] | 1-20 µM | 5-10 µM for inhibition of TNFα-induced IκBα phosphorylation.[1] | Potent and irreversible inhibitor of NF-κB activation.[10] | Can have multiple targets, including the NLRP3 inflammasome.[10] |
| PDTC (Pyrrolidine dithiocarbamate) | Inhibits NF-κB activation, potentially through its antioxidant and metal-chelating properties.[12][13] | 10-100 µM | Varies depending on cell type and stimulus. | Also acts as an antioxidant.[12] | Mechanism of NF-κB inhibition can be complex and may involve effects beyond direct IKK inhibition.[14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are standard protocols for key experiments used to investigate this compound-mediated signaling.
Western Blot Analysis for Phosphorylated Kinases
This protocol is used to detect the activation of signaling proteins by measuring their phosphorylation status.
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Pre-treat with the desired inhibitor (e.g., U0126, LY294002) for 1-2 hours, followed by stimulation with this compound (typically 10-50 µM) for the indicated time (e.g., 15-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2, anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK1/2, anti-total-Akt).
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
Cell Treatment: After 24-48 hours, pre-treat the cells with an NF-κB inhibitor (e.g., BAY 11-7082) for 1-2 hours before stimulating with this compound for 6-24 hours.
-
Cell Lysis: Wash cells with PBS and lyse using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect is calculated relative to the this compound-stimulated control.[4][16][17]
Cell Viability Assay (MTT/MTS)
These colorimetric assays are used to assess the effect of this compound and inhibitors on cell viability and proliferation.[18]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound in the presence or absence of pathway inhibitors for a specified period (e.g., 24-48 hours).
-
Reagent Incubation: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Mandatory Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: this compound-mediated signaling pathways and points of inhibition.
References
- 1. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. ERK1/2 inhibition reduces vascular calcification by activating miR-126-3p-DKK1/LRP6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dominant-negative NFKBIA mutation promotes IL-1β production causing hepatic disease with severe immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small interfering RNA against ERK1/2 attenuates cigarette smoke-induced pulmonary vascular remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ROS-mediated Activation of AKT Induces Apoptosis Via pVHL in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-kappaB is a negative regulator of IL-1beta secretion as revealed by genetic and pharmacological inhibition of IKKbeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression of constitutively active phosphatidylinositol 3-kinase inhibits activation of caspase 3 and apoptosis of cardiac muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of POVPC and oxLDL on Macrophage Foam Cell Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Quantitative Effects on Foam Cell Formation
While direct comparative studies quantifying the lipid accumulation induced by POVPC versus oxLDL are limited, the available data indicates that both are potent inducers of macrophage lipid uptake. The following table summarizes typical experimental concentrations and observed effects.
| Treatment | Cell Type | Concentration Range | Incubation Time | Method of Quantification | Key Findings |
| oxLDL | Murine Macrophages (RAW264.7, Bone Marrow-Derived), Human Monocyte-Derived Macrophages | 10 - 100 µg/mL | 4 - 48 hours | Oil Red O Staining, DiI-oxLDL Uptake (Flow Cytometry, Fluorescence Microscopy) | Dose-dependent increase in lipid accumulation, leading to characteristic foam cell morphology.[1] |
| This compound | Human Monocyte-Derived Macrophages, Murine Macrophages | 10 - 50 µM | 4 - 24 hours | Not explicitly for foam cell quantification; primarily inflammatory response assays | Induces pro-inflammatory responses and is recognized by scavenger receptors involved in lipid uptake.[2] |
Note: The concentrations for oxLDL are typically given in µg/mL of the entire lipoprotein particle, while this compound concentrations are in µM, representing a pure lipid species. This difference in units makes direct potency comparisons challenging without further experimental data.
Experimental Protocols
Induction of Macrophage Foam Cell Formation with oxLDL
This protocol is a standard method for inducing foam cell formation in cultured macrophages.
-
Cell Culture: Plate macrophages (e.g., RAW264.7 or primary bone marrow-derived macrophages) in appropriate culture vessels and allow them to adhere.
-
oxLDL Preparation: Prepare or obtain commercially available oxLDL. The extent of oxidation is a critical parameter and should be characterized (e.g., by TBARS assay).
-
Treatment: Incubate the macrophages with oxLDL at a final concentration typically ranging from 25 to 100 µg/mL in serum-free or low-serum medium for 24 to 48 hours.
-
Washing: After incubation, gently wash the cells with phosphate-buffered saline (PBS) to remove excess oxLDL.
-
Quantification of Lipid Accumulation: Proceed with Oil Red O staining or DiI-oxLDL uptake assays.
Quantification of Foam Cell Formation
Oil Red O Staining
This is a widely used histological technique to visualize neutral lipids within cells.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes.
-
Washing: Wash the cells with PBS.
-
Staining: Incubate the cells with a freshly prepared and filtered Oil Red O working solution for 30-60 minutes at room temperature.
-
Washing: Wash gently with water to remove excess stain.
-
Counterstaining (Optional): Counterstain the nuclei with hematoxylin (B73222) for better visualization of cell morphology.
-
Imaging and Quantification: Visualize the lipid droplets (stained red) under a microscope. Quantification can be performed by extracting the dye with isopropanol (B130326) and measuring the absorbance at a specific wavelength (e.g., 510 nm) or by image analysis software.
DiI-oxLDL Uptake Assay
This method uses fluorescently labeled oxLDL to quantify its uptake by macrophages.
-
Labeling: Label oxLDL with the fluorescent dye 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (B79767) (DiI).
-
Incubation: Incubate macrophages with DiI-oxLDL (typically 5-10 µg/mL) for a shorter duration (e.g., 4-6 hours) to measure uptake.
-
Washing: Wash the cells thoroughly with PBS to remove unbound DiI-oxLDL.
-
Analysis: Analyze the fluorescence intensity of the cells using flow cytometry or fluorescence microscopy.
Signaling Pathways in Macrophage Foam Cell Formation
oxLDL-Induced Signaling
oxLDL, being a complex particle with numerous oxidized lipid and protein components, activates multiple signaling pathways in macrophages, leading to lipid accumulation and a pro-inflammatory phenotype.
Caption: oxLDL signaling in macrophages.
The binding of oxLDL to scavenger receptors like CD36 and SR-A, as well as Toll-like receptor 4 (TLR4), triggers a cascade of intracellular events.[3][4] This includes the activation of transcription factors such as NF-κB, leading to the production of pro-inflammatory cytokines.[5] Simultaneously, signaling through pathways like JNK and PI3K/Akt promotes the internalization of oxLDL and the accumulation of cholesterol esters.[6] The activation of PPARγ by components of oxLDL can have complex effects, including the upregulation of CD36, further enhancing lipid uptake, while also influencing cholesterol efflux pathways.
This compound-Induced Signaling
This compound, as a specific oxidized phospholipid, activates a more defined set of signaling pathways, many of which overlap with those activated by oxLDL.
Caption: this compound signaling in macrophages.
This compound is a known ligand for the Platelet-Activating Factor Receptor (PAF-R), and its binding can lead to intracellular calcium mobilization and the activation of pro-inflammatory gene expression.[2] Furthermore, as a component of oxLDL, this compound is recognized by the scavenger receptor CD36, which is a key step in the uptake of oxidized lipids and foam cell formation.[7] The pro-inflammatory signaling initiated by this compound can further contribute to the atherosclerotic environment, promoting the continued recruitment and activation of macrophages.
Comparative Summary and Conclusion
| Feature | oxLDL | This compound |
| Composition | Complex mixture of oxidized lipids (including this compound), apolipoprotein B, cholesterol, and cholesterol esters. | A specific oxidized phospholipid component of oxLDL. |
| Receptors | CD36, SR-A, TLR4, and others.[3][4] | CD36, Platelet-Activating Factor Receptor (PAF-R).[2][7] |
| Signaling | Broad activation of multiple pathways including NF-κB, JNK, PI3K/Akt, and PPARγ.[5][6] | More specific activation, primarily through PAF-R leading to Ca²⁺ flux and pro-inflammatory gene expression, and CD36.[2] |
| Primary Effect | Potent inducer of lipid accumulation and foam cell formation, coupled with a strong pro-inflammatory response.[1] | Primarily characterized as a potent pro-inflammatory mediator, which contributes to the overall atherogenic effects of oxLDL, including foam cell formation.[8] |
For researchers and drug development professionals, understanding the distinct and overlapping roles of the whole oxLDL particle versus its individual bioactive components like this compound is crucial. While targeting the general uptake of oxLDL has been a long-standing therapeutic strategy, dissecting the specific signaling pathways activated by individual oxidized lipids may offer more refined and targeted approaches to prevent or reverse macrophage foam cell formation and, consequently, atherosclerosis. Further research is warranted to directly compare the quantitative potency of this compound and other specific oxidized phospholipids (B1166683) with that of the entire oxLDL particle in inducing macrophage lipid accumulation.
References
- 1. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidized phospholipid: this compound binds to platelet-activating-factor receptor on human macrophages. Implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. Macrophage differentiation to foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling Pathways Potentially Responsible for Foam Cell Formation: Cholesterol Accumulation or Inflammatory Response—What is First? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidized LDL increase free cholesterol and fail to stimulate cholesterol esterification in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Context-dependent role of oxidized lipids and lipoproteins in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Validating POVPC-Induced Apoptosis: A Comparative Guide to Annexin V Staining and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Annexin V staining with other established methods for validating the pro-apoptotic activity of 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC). Supporting experimental data, detailed protocols, and visual workflows are presented to aid in the selection of the most appropriate apoptosis detection strategy for your research needs.
Introduction to this compound and Apoptosis Detection
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (this compound) is an oxidized phospholipid known to be a potent inducer of apoptosis, or programmed cell death, in various cell types, including vascular smooth muscle cells.[1][2] Validating the pro-apoptotic efficacy of compounds like this compound is a critical step in drug development and biomedical research. This requires robust and reliable methods for the detection and quantification of apoptotic cells.
Annexin V staining is a widely adopted technique for identifying early-stage apoptosis.[3] This guide compares the principles, protocols, and data interpretation of Annexin V staining with two common alternatives: the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay and caspase activity assays.
Comparison of Apoptosis Detection Methods
The selection of an appropriate apoptosis assay is contingent on the specific experimental goals, the cell type under investigation, and the desired stage of apoptosis to be detected. Annexin V staining is an excellent choice for identifying early apoptotic events, while TUNEL and caspase activity assays are well-suited for detecting mid- to late-stage apoptosis. For a comprehensive analysis, a multi-assay approach is often recommended.
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Annexin V Staining | Detects the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[3] | Early | High sensitivity for early apoptotic events; allows for differentiation between early apoptotic, late apoptotic, and necrotic cells when used with a viability dye like Propidium Iodide (PI). | Can also stain necrotic cells if the membrane is compromised; binding is calcium-dependent.[4] |
| TUNEL Assay | Detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks. | Late | Can be used on fixed cells and tissue sections; provides spatial information in tissue samples. | May also label necrotic cells or cells with DNA damage from other sources; can be less sensitive for very early stages of apoptosis.[5] |
| Caspase Activity Assays | Measures the activity of caspase enzymes (e.g., caspase-3), which are key executioners of apoptosis. | Mid to Late | Provides a functional readout of the apoptotic signaling cascade; highly specific for apoptosis. | Does not provide information on membrane integrity or DNA fragmentation; timing is critical as caspase activation is transient. |
Experimental Data
While direct head-to-head quantitative comparisons of Annexin V, TUNEL, and caspase assays in this compound-treated cells are limited in publicly available literature, the following table summarizes representative data from studies using these methods to assess apoptosis induced by various stimuli. This data illustrates the type of quantitative output that can be expected from each assay.
| Apoptosis Inducer | Cell Type | Assay | Percentage of Apoptotic Cells (Mean ± SD) | Reference |
| This compound (50 µM) | Vascular Smooth Muscle Cells | Annexin V/PI | Data not explicitly quantified in percentages in the provided abstract, but described as a potent inducer of apoptosis. | [1] |
| Camptothecin | Jurkat | Annexin V-FITC/PI | ~35% (Annexin V positive) | [6] |
| Camptothecin | Jurkat | Caspase 3/7 Assay | Significant increase in caspase activity compared to control. | [6] |
| Aneurysmal Aortic Tissue | Vascular Smooth Muscle Cells | TUNEL | 11.7 ± 1.5 cells/HPF | [7] |
| Occlusive Aortic Tissue | Vascular Smooth Muscle Cells | TUNEL | 3.3 ± 0.8 cells/HPF | [7] |
Experimental Protocols
Detailed methodologies for performing Annexin V staining, TUNEL assays, and caspase-3 activity assays are provided below.
Annexin V Staining Protocol
This protocol is adapted for flow cytometric analysis of adherent cells treated with this compound.
Materials:
-
This compound-treated and control adherent cells
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture adherent cells to the desired confluency and treat with this compound or vehicle control for the desired time.
-
Gently aspirate the culture medium.
-
Wash cells once with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium, transfer cells to a conical tube, and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use FITC signal detector for Annexin V-FITC (FL1) and phycoerythrin signal detector for PI (FL2).
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
TUNEL Assay Protocol for Adherent Cells
This protocol describes the detection of DNA fragmentation in adherent cells cultured on coverslips.[8]
Materials:
-
This compound-treated and control adherent cells grown on coverslips
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs, e.g., Br-dUTP or FITC-dUTP)
-
Antibody against the label (if using an indirect method)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization:
-
Wash cells on coverslips once with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with permeabilization solution for 2 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Equilibrate cells in TdT reaction buffer for 10 minutes.
-
Incubate cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
Stop the reaction by washing the coverslips with PBS.
-
-
Detection (if indirect):
-
If using a hapten-labeled dUTP, incubate with a fluorescently labeled antibody against the hapten for 30 minutes at room temperature.
-
Wash with PBS.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit nuclear fluorescence.
-
Caspase-3 Colorimetric Assay Protocol
This protocol is for the quantitative measurement of caspase-3 activity in cell lysates.
Materials:
-
This compound-treated and control cells
-
Cell Lysis Buffer
-
2X Reaction Buffer (containing DTT)
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in cells by treating with this compound.
-
Pellet the cells by centrifugation and lyse them with Cell Lysis Buffer on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Determine the protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
Load 50-200 µg of protein from each sample into a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the caspase-3 substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the absorbance at 400-405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the this compound-treated samples to the untreated control.
-
Visualizing the Pathways and Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound initiates apoptosis through a signaling cascade that involves the generation of ceramide, activation of stress-activated protein kinases (JNK and p38 MAPK), and subsequent activation of executioner caspases.[1][9][10]
Caption: this compound-induced apoptotic signaling cascade.
Experimental Workflow for Annexin V Staining
The following diagram illustrates the key steps involved in the Annexin V staining procedure for flow cytometry.
Caption: Workflow for Annexin V staining.
Logical Relationship of Apoptosis Detection Methods
This diagram illustrates the temporal relationship of the events detected by each of the compared apoptosis assays.
Caption: Timeline of apoptotic events and detection.
References
- 1. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis of human vascular smooth muscle cells derived from normal vessels and coronary atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vascular smooth muscle cell apoptosis in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemometec.com [chemometec.com]
- 7. Vascular smooth muscle cell apoptosis in aneurysmal, occlusive, and normal human aortas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceramide induces neuronal apoptosis through mitogen-activated protein kinases and causes release of multiple mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inert Counterpart: Utilizing Structurally Similar, Inactive Lipids as Negative Controls for POVPC
A Comparative Guide for Researchers
In the study of bioactive lipids, the use of appropriate negative controls is paramount to ensuring the specificity of observed effects. For 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC), a well-characterized oxidized phospholipid with diverse biological activities, the structurally similar but biologically inactive lipid, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), serves as an essential negative control. This guide provides a comparative analysis of this compound and its inactive analog, POPC, supported by experimental data and detailed protocols to aid researchers in designing robust experiments.
Distinguishing Activity from Inactivity: A Structural and Functional Comparison
This compound is an oxidized phospholipid generated from the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC). Its bioactivity stems from the presence of a reactive aldehyde group on the truncated sn-2 acyl chain. This functional group allows this compound to interact with various cellular components, triggering a range of signaling cascades.
In contrast, POPC is a common, non-oxidized phospholipid found in cell membranes. While structurally similar to this compound in its phosphocholine (B91661) headgroup and palmitoyl (B13399708) chain at the sn-1 position, it possesses a stable, unreactive oleoyl (B10858665) group at the sn-2 position. This lack of a reactive functional group renders POPC biologically inactive in the context of the specific signaling pathways initiated by this compound.
Comparative Efficacy: this compound vs. Inactive Controls in Key Biological Assays
Experimental evidence consistently demonstrates the inert nature of POPC in assays where this compound elicits a strong biological response. Below is a summary of quantitative data from key studies.
| Biological Assay | Lipid | Concentration | Cell Type | Observed Effect | Reference |
| Apoptosis Induction | This compound | 50 µM | Vascular Smooth Muscle Cells (A7r5) | Significant increase in apoptotic cells | [Loidl et al., 2006] |
| POPC | 50 µM | Vascular Smooth Muscle Cells (A7r5) | No significant increase in apoptotic cells | [Loidl et al., 2006] | |
| Cell Viability | This compound | 50 µM | Vascular Smooth Muscle Cells (A7r5) | ~40% reduction in cell viability after 24h | [Loidl et al., 2006] |
| POPC | 50 µM | Vascular Smooth Muscle Cells (A7r5) | No significant change in cell viability | [Loidl et al., 2006] | |
| Monocyte Adhesion | This compound | 10 µg/mL | Human Aortic Endothelial Cells (HAEC) | ~3-fold increase in monocyte binding | [Leitinger et al., 1999] |
| POPC | 10 µg/mL | Human Aortic Endothelial Cells (HAEC) | No significant increase in monocyte binding | [Leitinger et al., 1999] |
Delving into the Mechanisms: Signaling Pathways
This compound initiates intracellular signaling cascades through its reactive aldehyde group, leading to cellular responses such as apoptosis and inflammation. In contrast, POPC, lacking this reactive moiety, does not engage these pathways.
Experimental Protocols: A Guide to Best Practices
To ensure reliable and reproducible results, it is crucial to follow standardized experimental protocols. The following are detailed methodologies for key assays comparing the effects of this compound and POPC.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Protocol:
-
Cell Seeding: Plate vascular smooth muscle cells (A7r5) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Lipid Preparation: Prepare stock solutions of this compound and POPC in ethanol (B145695). For treatment, dilute the stock solutions in serum-free media to a final concentration of 50 µM. The final ethanol concentration in the media should not exceed 0.1%.
-
Cell Treatment: Replace the culture medium with the lipid-containing media or vehicle control (media with 0.1% ethanol). Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Viability Assay using MTT
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed A7r5 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Lipid Treatment: Treat the cells with 50 µM this compound, 50 µM POPC, or vehicle control in serum-free media for 24 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Monocyte Adhesion Assay
This assay quantifies the adhesion of monocytes to a monolayer of endothelial cells.
Protocol:
-
Endothelial Cell Culture: Grow human aortic endothelial cells (HAECs) to confluence in 24-well plates.
-
Endothelial Cell Treatment: Treat the HAEC monolayer with 10 µg/mL this compound, 10 µg/mL POPC, or vehicle control for 4 hours.
-
Monocyte Labeling: Label human monocytes (e.g., U937 cells) with a fluorescent dye such as Calcein-AM.
-
Co-incubation: Wash the treated HAEC monolayer to remove any unbound lipids. Add the fluorescently labeled monocytes to each well and incubate for 30 minutes at 37°C.
-
Washing and Quantification: Gently wash the wells to remove non-adherent monocytes. Measure the fluorescence of the remaining adherent monocytes using a fluorescence plate reader. The number of adherent cells is proportional to the fluorescence intensity.
By employing structurally similar but inactive lipids like POPC as negative controls, researchers can confidently attribute the observed biological effects to the specific chemical properties of this compound, thereby ensuring the validity and impact of their findings.
A Comparative Guide: Unraveling the Dichotomy of POVPC's Actions In Vitro and In Vivo
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) Findings in Cellular and Animal Models.
Introduction
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (this compound) is a prominent oxidized phospholipid (OxPL) species generated during the oxidation of low-density lipoproteins (LDL). Found in atherosclerotic lesions, this compound is a key player in the pathogenesis of various inflammatory diseases.[1][2] Understanding its biological effects is paramount for developing targeted therapeutics. However, findings from in vitro cell culture experiments and in vivo animal models often present a complex, and sometimes conflicting, picture. This guide provides a comprehensive comparison of the experimental data on this compound, highlighting the convergences and divergences between in vitro and in vivo findings to aid researchers in navigating this intricate landscape.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound, focusing on its effects on inflammation, endothelial dysfunction, cell death, and vascular calcification.
Table 1: In Vitro Effects of this compound
| Cell Type | Concentration | Key Findings | References |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Inhibited proliferation, migration, and tube formation; Decreased NO production, increased O2- generation; Induced apoptosis. | [3] |
| Human Macrophages | Not specified | Binds to PAF-receptor, inducing intracellular Ca2+ fluxes and pro-inflammatory gene expression (e.g., IL-8). | [4] |
| RAW264.7 Macrophages & Bone Marrow-Derived Macrophages (BMM) | Not specified | Induces apoptosis; covalently binds to cell membrane proteins. | [5][6] |
| Vascular Smooth Muscle Cells (VSMCs) | Not specified | Inhibited cell proliferation and induced apoptosis; Promoted osteogenic transition and mineralization. | [1][2] |
| ARPE-19 (retinal pigment epithelial cells) | 15 µM - 30 µM | Cytotoxic, with cell viability decreasing to 49.4% and 26.2% at 15 µM and 30 µM, respectively. | [7] |
Table 2: In Vivo Effects of this compound and Related Oxidized Phospholipids (B1166683)
| Animal Model | Administration/Detection | Key Findings | References |
| Ldlr-/- Mice | Detected in plasma and atherosclerotic lesions | Pro-inflammatory and pro-atherogenic; Neutralization with an antibody fragment (E06-scFv) reduced atherosclerosis. | [8] |
| Aged Mice | Detected at higher basal levels | Enhanced susceptibility to TNF-α-induced lung injury. | [9] |
| Mice exposed to particulate matter | Generated in lungs | Caused acute endothelial barrier disruption. | [9] |
| Lewis Rats (Experimental Autoimmune Uveitis model) | Detected in aqueous humor | Higher levels in the uveitis group compared to the control group. | [7] |
| Hypercholesterolemic Mice | Not specified | Pro-inflammatory and pro-atherogenic. | [8] |
Experimental Protocols
In Vitro Endothelial Function Assay
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence.
-
Treatment: Cells are incubated with this compound at various concentrations.
-
Assays:
-
Proliferation: Measured by cell counting or MTT assay.
-
Migration: Assessed using a wound-healing assay or Boyden chamber assay.
-
Tube Formation: Evaluated by seeding cells on Matrigel and observing the formation of capillary-like structures.
-
Nitric Oxide (NO) Production: Measured using a Griess reagent assay.
-
Superoxide (O2-) Generation: Detected using dihydroethidium (B1670597) (DHE) staining.
-
Apoptosis: Determined by TUNEL staining and Western blot analysis of apoptosis-related proteins (Bcl-2, Bax, cleaved caspase-3).[3]
-
In Vivo Atherosclerosis Mouse Model
-
Animal Model: LDL receptor-deficient (Ldlr-/-) mice are used.
-
Diet: Mice are fed a high-cholesterol diet to induce atherosclerosis.
-
Intervention: A single-chain variable fragment of the E06 antibody (E06-scFv), which neutralizes OxPLs like this compound, is expressed transgenically in these mice.[8]
-
Analysis:
-
Atherosclerotic Lesion Size: The aorta is dissected, stained with Oil Red O, and the lesion area is quantified.
-
Macrophage Cholesterol Content: Peritoneal macrophages are isolated and their cholesterol content is measured.
-
Inflammatory Gene Expression: RNA is extracted from macrophages and the expression of inflammatory genes (e.g., TNFα, IL-1β) is analyzed by qPCR.[8]
-
Mandatory Visualization
Signaling Pathways of this compound in Endothelial Cells
Caption: this compound-induced signaling cascade in endothelial cells leading to dysfunction and apoptosis.
Experimental Workflow: In Vivo Atherosclerosis Study
Caption: Workflow for assessing the in vivo role of this compound in a mouse model of atherosclerosis.
Discussion: Bridging the Gap Between In Vitro and In Vivo Realities
The collected data reveal both a strong correlation and notable distinctions between the effects of this compound observed in cell culture and animal models.
Points of Convergence:
-
Pro-inflammatory Nature: Both in vitro and in vivo studies consistently demonstrate the pro-inflammatory properties of this compound. In vitro, it activates inflammatory signaling in macrophages and endothelial cells.[4][10] In vivo, the presence of oxidized phospholipids is associated with inflammation in atherosclerotic plaques and other tissues.[8][11]
-
Induction of Endothelial Dysfunction: In vitro experiments clearly show that this compound impairs endothelial function by reducing NO bioavailability and promoting oxidative stress.[3] This aligns with in vivo observations where oxidized phospholipids contribute to endothelial barrier disruption in the lungs and are a key factor in the initiation of atherosclerosis, a disease characterized by endothelial dysfunction.[8][9]
-
Cell Death Induction: this compound is a potent inducer of apoptosis in various cell types in vitro, including endothelial cells, macrophages, and vascular smooth muscle cells.[1][3][6] This is consistent with the presence of apoptotic cells within atherosclerotic lesions in vivo, a process to which this compound likely contributes.
Points of Divergence and Considerations:
-
Complexity of the In Vivo Milieu: In vivo, this compound does not act in isolation. It is part of a complex mixture of oxidized lipids within LDL particles and interacts with a multitude of cell types, plasma proteins, and other signaling molecules. This complexity can modulate its effects. For instance, serum components can hydrolyze this compound, altering its biological activity.[1]
-
Systemic vs. Local Effects: In vitro studies typically examine the direct effects of this compound on a single cell type. In vivo, the administration or endogenous generation of this compound can lead to systemic effects, such as a generalized inflammatory response, which can then have secondary impacts on various tissues and organs.[8]
-
Concentration and Exposure Duration: The concentrations of this compound used in in vitro experiments may not always reflect the physiological or pathological concentrations found in specific microenvironments in vivo. Similarly, the duration of exposure in cell culture is often acute, whereas in vivo exposure in chronic diseases like atherosclerosis is long-term.
-
Compensatory Mechanisms: In vivo systems have complex regulatory and compensatory mechanisms that are absent in simplified in vitro models. These can either dampen or exacerbate the effects of this compound.
Conclusion
The comparison of in vitro and in vivo data on this compound underscores the importance of a multi-faceted approach to understanding its pathophysiology. While in vitro studies provide invaluable insights into the specific cellular and molecular mechanisms of this compound action, in vivo animal models are crucial for validating these findings in a more complex physiological context and for revealing systemic effects. For researchers and drug development professionals, it is critical to consider both sets of data to build a comprehensive picture of this compound's role in disease and to design effective therapeutic strategies that target its detrimental effects. Future research should aim to further bridge the gap between these models, for instance, by using more complex co-culture systems and by accurately measuring local this compound concentrations in vivo to better inform in vitro experimental design.
References
- 1. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidized phospholipid this compound contributes to vascular calcification by triggering ferroptosis of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oxidized phospholipid this compound impairs endothelial function and vasodilation via uncoupling endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidized phospholipid: this compound binds to platelet-activating-factor receptor on human macrophages. Implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of oxidized phospholipids on phenotypic polarization and function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity of oxidized phospholipids in cultured macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Oxidized Phospholipids are Proinflammatory and Proatherogenic in Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Oxidized Phospholipids in Control of Endothelial Barrier Function: Mechanisms and Implication in Lung Injury [frontiersin.org]
- 10. Oxidized phospholipids in control of inflammation and endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation and Biological Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to POVPC Quantification: LC-MS/MS vs. ELISA
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC), a prominent oxidized phospholipid, is critical for advancing research in areas such as atherosclerosis, inflammation, and drug development. This guide provides a detailed comparison of the two primary analytical methods for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). We present a cross-validation of these techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Method Comparison
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Antigen-antibody binding with enzymatic signal amplification. |
| Specificity | Very High (can distinguish between different oxidized phospholipid species).[1][2][3] | Moderate to High (dependent on antibody specificity; potential for cross-reactivity with other oxidized lipids).[1][4] |
| Sensitivity | High (Limit of Detection typically in the low pg range).[1] | Good (Limit of Detection typically in the ng/mL range).[5] |
| Quantitative Accuracy | High (utilizes stable isotope-labeled internal standards). | Good (subject to matrix effects and antibody variability). |
| Multiplexing | Yes (can simultaneously quantify multiple oxidized phospholipids).[4][6] | No (typically measures a single analyte or a class of related molecules). |
| Throughput | Lower | Higher |
| Cost & Complexity | High (requires specialized equipment and expertise).[3] | Lower (more accessible and less technically demanding).[3] |
This compound in Atherosclerosis Signaling
This compound is a key bioactive lipid that plays a significant role in the pathogenesis of atherosclerosis. It is a major component of oxidized low-density lipoprotein (oxLDL) and contributes to the inflammatory cascade within the arterial wall. The diagram below illustrates the central signaling pathways initiated by this compound in vascular cells.[7][8][9]
References
- 1. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidized LDL Assay Kit (MDA-LDL, Human) (ab242302) | Abcam [abcam.com]
- 6. [PDF] Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA | Semantic Scholar [semanticscholar.org]
- 7. Oxidized phospholipid: this compound binds to platelet-activating-factor receptor on human macrophages. Implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The oxidized phospholipid this compound impairs endothelial function and vasodilation via uncoupling endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Phospholipid Oxidation Products in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of POVPC and PAzPC Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of two prominent oxidized phospholipids (B1166683) (OxPLs): 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAzPC). Both are generated during lipid peroxidation and are implicated in a range of physiological and pathological processes, most notably atherosclerosis and inflammation. Understanding their distinct and sometimes overlapping bioactivities is critical for elucidating disease mechanisms and developing targeted therapeutic strategies.
At a Glance: Key Biological Differences
While both this compound and PAzPC are truncated oxidized phospholipids, their distinct chemical structures—a terminal aldehyde on the sn-2 acyl chain of this compound versus a terminal carboxylic acid on PAzPC—confer different biological functions.[1]
Quantitative Comparison of Bioactivities
The following tables summarize available quantitative and qualitative data on the pro-inflammatory and pro-apoptotic effects of this compound and PAzPC. It is important to note that the data are compiled from various studies and experimental conditions may differ.
Table 1: Pro-inflammatory Activity
| Bioactivity | This compound | PAzPC | Cell Type(s) | Key Findings |
| Cytokine Induction | Induces IL-8 secretion.[2] | Induces IL-6, IL-8, and TNF-α expression and secretion.[3] | Macrophages, Endothelial Cells | PAzPC appears to be a more potent inducer of a broad range of pro-inflammatory cytokines. |
| Adhesion Molecule Expression | Induces monocyte-specific adhesion.[1] | Increases VCAM-1 and ICAM-1 expression.[3] | Endothelial Cells | Both contribute to leukocyte recruitment, a key step in atherosclerosis. |
| Macrophage Gene Expression | Minimal effect on overall gene expression.[1] | Significantly alters the expression of genes related to inflammation and cell death.[1] | Macrophages (RAW 264.7) | Suggests different primary mechanisms of action; this compound may act more through direct protein interactions.[1] |
Table 2: Pro-apoptotic Activity
| Bioactivity | This compound | PAzPC | Cell Type(s) | Key Findings |
| Apoptosis Induction | Potent inducer of apoptosis.[1][4] | Moderate inducer of apoptosis.[1] | Vascular Smooth Muscle Cells, Endothelial Cells | This compound is reported to be a more potent inducer of apoptosis in vascular smooth muscle cells compared to related OxPLs.[4] |
| Mitochondrial Swelling | Low induction of mitochondrial swelling.[1] | High induction of mitochondrial swelling.[1] | Isolated Mitochondria | Suggests different mechanisms of apoptosis induction, with PAzPC having a more direct effect on mitochondria. |
Signaling Pathways
This compound and PAzPC exert their biological effects through distinct signaling pathways. PAzPC is a known agonist for Toll-like receptor 4 (TLR4), initiating a pro-inflammatory cascade.[3][5] this compound has been shown to signal through the Platelet-Activating Factor (PAF) receptor in macrophages, also leading to inflammatory responses.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidized phospholipid: this compound binds to platelet-activating-factor receptor on human macrophages. Implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Vascular Smooth Muscle Cell Multiplication, Apoptosis, and Inflammatory Damage by miR-21 in Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unveiling the Cellular Nuances: A Comparative Guide to POVPC-Induced Phenotypes
A detailed examination of the oxidized phospholipid POVPC and its diverse, cell-specific effects on key vascular and immune cells.
For researchers and professionals in drug development, understanding the cellular impacts of oxidized phospholipids (B1166683) is paramount. Among these, 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (this compound), a component of oxidized low-density lipoprotein (oxLDL), has garnered significant attention for its role in various pathological processes, including atherosclerosis. This guide provides a comparative analysis of this compound-induced phenotypes across different cell lines, supported by experimental data and detailed methodologies, to shed light on the reproducibility and cell-type specificity of its effects.
Comparative Analysis of this compound-Induced Phenotypes
The cellular response to this compound is not uniform; instead, it elicits a range of distinct and sometimes opposing phenotypes depending on the cell type. This variability underscores the complexity of signaling pathways activated by this oxidized phospholipid. The following tables summarize the key quantitative and qualitative findings from studies on endothelial cells, vascular smooth muscle cells (VSMCs), macrophages, and oligodendrocytes.
Table 1: Summary of this compound-Induced Phenotypes Across Various Cell Lines
| Cell Line Type | Key Phenotypes Induced by this compound | Quantitative Observations | References |
| Endothelial Cells | Increased monocyte binding; Inhibition of LPS-induced neutrophil binding and E-selectin expression; Regulation of gene expression (inflammation, coagulation). | Regulates over 1000 genes after a 4-hour treatment. | [1][2] |
| Vascular Smooth Muscle Cells (VSMCs) | Inhibition of proliferation; Induction of apoptosis; Promotion of osteogenic transition and vascular calcification; Phenotypic switching (suppression of smooth muscle markers). | This compound is a more potent inducer of apoptosis than PGPC.[3][4][5] Increased expression of osteogenic markers Runx2 and BMP2.[6] | [3][4][5][6][7] |
| Macrophages (e.g., RAW 264.7) | Induction of apoptosis; Pro-inflammatory and pro-atherogenic gene expression; IL-8 gene activation. | 50 µM this compound reduces cell viability over time.[8] | [8][9][10] |
| Oligodendrocytes (Neonatal Rat) | Induction of apoptosis. | Effects observed at concentrations of 5–10 μM.[9] | [9] |
In-Depth Look at Apoptosis Induction
Apoptosis, or programmed cell death, is a frequently observed outcome of this compound treatment across multiple cell lines. However, the potency and the underlying mechanisms can differ, highlighting the cell-specific nature of this compound's action.
Table 2: Comparative Details of this compound-Induced Apoptosis
| Cell Line | Apoptotic Pathway Details | Key Findings | Serum Influence |
| Vascular Smooth Muscle Cells (VSMCs) | DNA fragmentation, phosphatidylserine (B164497) externalization.[3][4][5] | This compound is a more potent inducer of apoptosis compared to PGPC.[3][4][5] | Pro-apoptotic effects are abolished in the presence of high serum levels.[3] |
| Macrophages (RAW 264.7) | Phosphatidylserine externalization.[8] | Concentration-dependent increase in Annexin V-stained cells.[8] | Not explicitly stated in the provided results. |
| Oligodendrocytes | Activation of caspase-8, neutral sphingomyelinase (NSMase), and caspase-3.[9] | Apoptosis is blocked by inhibitors of caspase-8 and NSMase.[9] | Not explicitly stated in the provided results. |
Signaling Pathways and Experimental Workflows
The diverse cellular responses to this compound are orchestrated by a complex network of signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and a general experimental workflow for studying this compound's effects.
Caption: this compound signaling in vascular smooth muscle cells.
Caption: Apoptotic pathway induced by this compound in oligodendrocytes.
Caption: General experimental workflow for assessing this compound effects.
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on cell viability.
-
Procedure:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a suitable density and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of this compound (e.g., 50 µM) or a vehicle control (e.g., 1% ethanol) for specified time periods (e.g., 4, 8, 12, 24 hours).[8]
-
Following treatment, add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Express the results as a percentage of viable cells in the treated groups compared to the untreated control.[8]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To detect and quantify apoptosis and necrosis in this compound-treated cells.
-
Procedure:
-
Culture cells (e.g., vascular smooth muscle cells or RAW 264.7 macrophages) and treat them with different concentrations of this compound for a designated time (e.g., 4 hours).[8]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (e.g., Alexa Fluor 488) and Propidium Iodide (PI) to the cell suspension.[8]
-
Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Gene Expression Analysis (Microarray)
-
Objective: To investigate the global changes in gene expression induced by this compound.
-
Procedure:
-
Treat cells (e.g., RAW 264.7 macrophages) with this compound (e.g., 50 µM) for various time points.[11]
-
Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Perform microarray analysis according to the manufacturer's protocols (e.g., Affymetrix GeneChip).
-
Analyze the microarray data to identify differentially expressed genes, setting a threshold for fold change (e.g., >1.5) and false discovery rate (e.g., <5%).[11]
-
Conclusion
The biological effects of this compound are highly dependent on the cellular context. While it consistently induces apoptosis in several cell types, including vascular smooth muscle cells, macrophages, and oligodendrocytes, the underlying signaling pathways and the potency of this effect can vary.[3][4][5][8][9] In vascular smooth muscle cells, this compound also plays a significant role in promoting phenotypes associated with atherosclerosis, such as inhibition of proliferation, phenotypic switching, and vascular calcification.[3][6][7] For endothelial cells, this compound is a potent regulator of inflammatory and coagulant gene expression.[1][2]
This comparative guide highlights the necessity for researchers to consider the specific cell line and experimental conditions when investigating the effects of this compound. The differential responses underscore the intricate and cell-specific nature of oxidized phospholipid signaling, providing a crucial foundation for the development of targeted therapeutic strategies for inflammatory diseases like atherosclerosis.
References
- 1. Structural Identification and Cardiovascular Activities of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial Cell Regulation by Phospholipid Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxidized phospholipid this compound contributes to vascular calcification by triggering ferroptosis of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidized phospholipids induce phenotypic switching of vascular smooth muscle cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidized phosphatidylcholine formation and action in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidized phospholipid: this compound binds to platelet-activating-factor receptor on human macrophages. Implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Establishing a Positive Control for POVPC-Induced Oxidative Stress: A Comparative Guide
For researchers investigating the complex cellular responses to oxidative stress, 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) is a critical tool. As a specific oxidized phospholipid found in atherosclerotic lesions, this compound is a potent inducer of oxidative stress and is implicated in various pathologies[1][2]. Establishing a robust experimental design is paramount, and a key component of this is the use of appropriate positive controls.
This guide provides a comparative analysis of commonly used positive controls for studies involving this compound-induced oxidative stress. We will compare alternative chemical inducers and discuss the use of antioxidants as a different class of positive control for rescue experiments. This guide is intended for researchers, scientists, and drug development professionals seeking to validate their assays and contextualize their findings.
Comparison of Oxidative Stress Inducers
When the goal is to have a positive control for the induction of oxidative stress, several well-characterized chemical compounds can be used alongside this compound. These agents validate that the cellular systems and measurement assays are responding to an oxidative challenge as expected. The two most common alternatives are Hydrogen Peroxide (H₂O₂) and tert-Butyl Hydroperoxide (tBHP).
| Feature | Hydrogen Peroxide (H₂O₂) | tert-Butyl Hydroperoxide (tBHP) |
| Mechanism of Action | A reactive oxygen species (ROS) that directly oxidizes cellular components. It can generate highly reactive hydroxyl radicals (•OH) via the Fenton reaction with metal ions like Fe²⁺[3]. | An organic hydroperoxide that induces oxidative stress through two main pathways: metabolism by cytochrome P450 to produce peroxyl and alkoxyl radicals, or detoxification by glutathione (B108866) peroxidase, which depletes cellular glutathione[4]. It is a potent inducer of lipid peroxidation[5]. |
| Stability & Properties | Low stability in aqueous solutions and cell culture media. It is rapidly degraded by cellular enzymes like catalase, leading to a short half-life and potentially variable effective concentrations[3][6]. | More stable than H₂O₂ in culture media, providing a more sustained oxidative challenge[7]. It is more lipophilic, allowing for easier passage through cellular membranes[5]. |
| Typical Concentration | Highly variable, often in the range of 100 µM to 1 mM, but its rapid degradation can make precise dosing difficult[3][6]. | Typically used in the range of 50 µM to 500 µM[5][8][9]. |
| Advantages | Widely used and historically accepted. Directly introduces a key ROS into the system. | Greater stability allows for more reproducible results. Potently induces lipid peroxidation, which is also a key feature of this compound-induced stress[2][5]. |
| Disadvantages | Instability can lead to poor reproducibility. High, non-physiological concentrations are often required[3]. Effects can be broad and non-specific[6]. | It is a "bulky" substrate compared to H₂O₂, which may affect its reactivity with certain enzymes[7]. |
Positive Control for Antioxidant Effects
In experiments designed to test the efficacy of a potential antioxidant against this compound-induced stress, a different type of positive control is required. Here, the control is a well-characterized antioxidant that is known to rescue cells from oxidative damage. N-acetylcysteine (NAC) is a gold-standard choice for this purpose.
-
N-acetylcysteine (NAC): NAC is a powerful antioxidant and a precursor to L-cysteine, which is required for the synthesis of glutathione (GSH)[10][11]. GSH is one of the most important endogenous antioxidants, playing a crucial role in detoxifying ROS and maintaining cellular redox balance[10]. By replenishing intracellular GSH stores, NAC effectively counteracts oxidative stress[12][13]. When used as a positive control, NAC treatment should significantly attenuate the oxidative damage induced by this compound, confirming that the observed damage is indeed mediated by oxidative stress and that the experimental system is capable of detecting an antioxidant effect.
Experimental Protocols & Methodologies
Detailed and consistent protocols are essential for reproducible research. Below are methodologies for inducing oxidative stress and for measuring its effects.
Protocol 1: Induction of Oxidative Stress in Cell Culture
This protocol describes the general steps for treating cultured cells with this compound or a positive control inducer.
-
Cell Seeding: Plate cells (e.g., vascular smooth muscle cells, endothelial cells, or macrophages) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10-50 mM in ethanol (B145695) or DMSO).
-
Prepare fresh stock solutions of H₂O₂ or tBHP in sterile PBS or culture medium immediately before use.
-
-
Treatment:
-
For this compound treatment, dilute the stock solution to the final desired concentration (e.g., 10-50 µM) in serum-free or low-serum medium[14][15].
-
For positive controls, dilute H₂O₂ or tBHP to their final concentrations (e.g., 100-500 µM) in the same medium[9].
-
Include a vehicle control group treated with the same concentration of the solvent (e.g., ethanol) used for the this compound stock[15].
-
-
Incubation: Incubate the cells for the desired period (e.g., 4 to 24 hours), depending on the specific endpoint being measured[15][16].
-
Downstream Analysis: Proceed with assays to measure oxidative stress, cytotoxicity, or other cellular responses.
Protocol 2: Use of NAC as a Rescue Control
This protocol is for experiments testing antioxidant compounds.
-
Follow steps 1 and 2 from Protocol 1.
-
Pre-treatment with NAC: Prepare a stock solution of NAC in sterile water or medium. One to two hours before inducing oxidative stress, pre-treat the designated "NAC rescue" wells with an effective concentration of NAC (e.g., 1-10 mM).
-
Induction of Stress: Add this compound (or H₂O₂/tBHP) to the NAC-pre-treated wells and the "stress-only" wells.
-
Incubation and Analysis: Incubate for the desired time and proceed with downstream assays. A successful experiment will show high stress in the "stress-only" group and significantly reduced stress in the "NAC rescue" group.
Protocol 3: Measurement of Intracellular ROS using DCFH-DA
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for quantifying intracellular ROS.
-
Cell Treatment: Treat cells with this compound, H₂O₂, tBHP, or vehicle control as described in Protocol 1.
-
Dye Loading: After treatment, wash the cells once with warm PBS.
-
Incubate the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30-45 minutes at 37°C in the dark[9].
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular dye.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer. The excitation/emission wavelengths for the oxidized product (DCF) are approximately 485/535 nm. Increased fluorescence corresponds to higher levels of intracellular ROS.
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the complex interactions in oxidative stress pathways and for outlining experimental designs.
Caption: this compound signaling cascade leading to cellular damage.
Caption: Standard workflow for an oxidative stress experiment.
Caption: Conceptual roles of different positive controls.
References
- 1. The oxidized phospholipids this compound and PGPC inhibit growth and induce apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidized phospholipid this compound contributes to vascular calcification by triggering ferroptosis of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of H2O2 to Cause Oxidative Stress, the Catalase Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. vinmec.com [vinmec.com]
- 11. How N-Acetylcysteine Supplementation Affects Redox Regulation, Especially at Mitohormesis and Sarcohormesis Level: Current Perspective | MDPI [mdpi.com]
- 12. Beneficial in vitro effect of N-acetyl-cysteine on oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validating the Specificity of POVPC Binding: A Comparative Guide for Researchers
An objective analysis of experimental approaches to confirm the binding specificity of 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) to its putative receptors, providing researchers with a comparative framework for experimental design and data interpretation.
Introduction
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (this compound) is a prominent oxidized phospholipid (OxPL) species generated during oxidative stress and is implicated in various inflammatory diseases, including atherosclerosis. As a damage-associated molecular pattern (DAMP), this compound can trigger cellular responses by interacting with several putative pattern recognition receptors (PRRs). Validating the specificity of these interactions is crucial for understanding the precise mechanisms of this compound-mediated signaling and for the development of targeted therapeutics. This guide provides a comparative overview of experimental methodologies to validate the binding specificity of this compound to its receptors, supported by available experimental data and detailed protocols.
Putative Receptors for this compound
Several receptors have been identified as potential binding partners for this compound, mediating its diverse biological effects. These include:
-
Toll-like Receptors (TLRs): TLR2 and TLR4, key receptors in the innate immune system, have been implicated in recognizing this compound.
-
CD14: A co-receptor for TLR4, CD14 is known to bind lipopolysaccharide (LPS) and has been shown to interact with OxPLs.
-
Scavenger Receptor CD36: This receptor is involved in the uptake of oxidized low-density lipoprotein (oxLDL) and recognizes various oxidized lipid species, including this compound.[1][2]
-
Platelet-Activating Factor Receptor (PAF-R): Due to structural similarities with platelet-activating factor (PAF), this compound has been suggested to bind and signal through the PAF-R.[3][4]
Comparative Analysis of Binding Validation Techniques
The specificity of this compound binding to these receptors can be assessed using a variety of in vitro techniques. Each method offers distinct advantages and provides different types of information regarding the interaction.
| Experimental Technique | Principle | Information Obtained | Alternative Approaches/Considerations |
| Competitive Binding Assays | Measures the ability of unlabeled this compound to compete with a labeled ligand (e.g., radiolabeled or fluorescent) for binding to the receptor. | IC50 (concentration of this compound that inhibits 50% of labeled ligand binding), relative binding affinity. | Use of known receptor-specific ligands (e.g., LPS for TLR4, Pam3CSK4 for TLR2) as competitors can establish a baseline for comparison. The unoxidized precursor, 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (PAPC), should be used as a negative control. |
| Pull-Down Assays | An immobilized "bait" (e.g., this compound-conjugated beads or a tagged receptor) is used to capture interacting "prey" proteins from a cell lysate. | Qualitative or semi-quantitative assessment of interaction. Identification of binding partners. | Western blotting is used to detect the presence of the putative receptor in the pulled-down complex. Mass spectrometry can be used for unbiased identification of novel binding partners. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (e.g., this compound) to an immobilized ligand (e.g., the receptor). | Real-time kinetics of binding (association and dissociation rates), and determination of the dissociation constant (Kd). | This technique provides quantitative data on binding affinity and kinetics without the need for labeling.[5] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of a ligand (this compound) to a macromolecule (receptor) in solution. | Direct measurement of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction. | Considered the "gold standard" for characterizing binding thermodynamics, providing a complete thermodynamic profile of the interaction.[6][7][8][9][10] |
Experimental Protocols
Competitive Binding Assay for TLR4
This protocol describes a competitive binding assay to assess the ability of this compound to inhibit the binding of a labeled ligand to TLR4 expressed on the surface of macrophages.
Materials:
-
RAW 264.7 macrophages
-
This compound, PGPC (another OxPL for comparison), PAPC (negative control), LPS (positive control)
-
Labeled ligand (e.g., biotinylated or fluorescently-labeled LPS)
-
Binding buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., cold PBS)
-
Detection reagent (e.g., streptavidin-HRP for biotinylated LPS)
-
96-well microplate
Procedure:
-
Cell Culture: Culture RAW 264.7 cells to 80-90% confluency.
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Competition: Pre-incubate the cells with increasing concentrations of unlabeled competitors (this compound, PGPC, PAPC, or LPS) for 30 minutes at 4°C.
-
Labeled Ligand Addition: Add a fixed, subsaturating concentration of the labeled ligand to each well and incubate for 1-2 hours at 4°C.
-
Washing: Wash the cells three times with cold wash buffer to remove unbound ligand.
-
Detection: Add the appropriate detection reagent and incubate as required.
-
Quantification: Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
Pull-Down Assay for CD36
This protocol outlines a pull-down assay to confirm the interaction between this compound and the scavenger receptor CD36 from a cell lysate.
Materials:
-
Cells expressing CD36 (e.g., transfected HEK293T cells or THP-1 macrophages)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound-conjugated agarose (B213101) beads (or control beads)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Anti-CD36 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysate Preparation: Lyse the cells expressing CD36 and clarify the lysate by centrifugation.
-
Bead Incubation: Incubate the cell lysate with this compound-conjugated beads (and control beads) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-CD36 antibody to detect the presence of the receptor.
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
Validating the specificity of this compound binding to its putative receptors is essential for elucidating its role in health and disease. This guide provides a framework for researchers to design and interpret experiments aimed at characterizing these interactions. By employing a combination of the described techniques and including appropriate controls, such as other oxidized phospholipids (B1166683) like PGPC and the unoxidized precursor PAPC, a comprehensive understanding of this compound's binding profile can be achieved. The quantitative data and detailed protocols presented herein serve as a valuable resource for scientists and drug development professionals in this field. Further research focusing on obtaining precise quantitative binding affinities (Kd values) for all putative receptors will be critical for a complete understanding of this compound's biological functions.
References
- 1. escholarship.org [escholarship.org]
- 2. Phosphocholine as a pattern recognition ligand for CD36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidized phospholipid: this compound binds to platelet-activating-factor receptor on human macrophages. Implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
Unraveling the Transcriptional Impact of Oxidized Phospholipids: A Comparative Analysis of POVPC and Other OxPLs
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to various oxidized phospholipids (B1166683) (oxPLs) is critical for deciphering their roles in inflammatory diseases and developing targeted therapeutics. This guide provides a comparative analysis of the gene expression profiles induced by 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) versus other prominent oxPLs, supported by experimental data and detailed methodologies.
Oxidized phospholipids, key components of oxidized low-density lipoprotein (oxLDL), are potent bioactive molecules that accumulate in atherosclerotic lesions and other sites of inflammation. They can profoundly alter cellular functions by modulating gene expression. Among the various oxPL species, this compound is a well-studied truncated oxPL that elicits distinct biological responses compared to other oxPLs like 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) and complex mixtures such as oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (OxPAPC).
Differential Gene Expression Profiles: this compound vs. Other OxPLs
Studies have revealed that structurally similar oxPLs can trigger remarkably different transcriptional programs in various cell types, including macrophages and endothelial cells. This divergence in gene expression underlies their distinct functional effects on processes such as inflammation, angiogenesis, and cell death.
A key study comparing the effects of this compound and PGPC on gene expression in RAW 264.7 macrophages demonstrated that PGPC significantly altered the expression of 146 genes, whereas this compound had minimal impact on the transcriptome.[1][2] This stark difference is attributed to their distinct mechanisms of action. This compound tends to form Schiff bases with proteins, thereby primarily affecting cellular processes at the protein level, while PGPC is thought to interact with cellular targets through non-covalent mechanisms, leading to both protein modulation and transcriptional regulation.[1][2]
In human aortic endothelial cells (HAECs), both this compound and PGPC act as potent regulators of leukocyte-endothelial interactions, yet they induce different sets of adhesion molecules and chemokines.[3][4] this compound specifically promotes the binding of monocytes, whereas PGPC induces the adhesion of both monocytes and neutrophils.[3] These differential effects are a direct consequence of the distinct gene expression programs they activate.
The broader mixture of oxPLs found in OxPAPC induces a strong transcriptional response in HAECs, regulating over 1,000 genes associated with the unfolded protein response, inflammation, and angiogenesis.[5]
Quantitative Data Summary
The following tables summarize the differential effects of this compound and other oxPLs on gene expression in macrophages and endothelial cells based on published studies.
Table 1: Comparison of Gene Regulation by this compound and PGPC in RAW 264.7 Macrophages
| Feature | This compound | PGPC | Reference |
| Number of Regulated Genes | Very minor effects | 146 genes regulated | [1][2] |
| Affected Biological Processes | - | Cell death, angiogenesis, cholesterol efflux, procoagulant mechanisms, atherogenesis, inflammation, cell cycle | [1][2] |
| Mechanism of Action | Primarily protein-level modifications (Schiff base formation) | Modulation of protein function and transcriptional regulation | [1][2] |
Table 2: Differential Effects of this compound and PGPC on Endothelial Cell Adhesion Molecule Expression
| Adhesion Molecule/Chemokine | This compound-induced Expression | PGPC-induced Expression | Reference |
| E-selectin | No increase/Inhibition of LPS-induced expression | Increase | [3] |
| VCAM-1 | No increase | Increase | [3] |
| CS-1 Fibronectin | Increase | Not reported | [3] |
| Leukocyte Binding | Monocyte-specific | Monocyte and Neutrophil | [3] |
Signaling Pathways and Experimental Workflows
The differential gene expression profiles induced by this compound and other oxPLs are orchestrated by distinct signaling pathways. For instance, in endothelial cells, this compound has been shown to stimulate a cAMP-mediated pathway, a mechanism not shared by PGPC.[3] The recognition of various oxPLs by pattern recognition receptors such as Toll-like receptor 2 (TLR2) and CD36 also plays a crucial role in initiating downstream signaling cascades that lead to altered gene expression.[6][7]
Below are diagrams illustrating a generalized experimental workflow for studying oxPL-induced gene expression and a simplified model of the divergent signaling pathways activated by this compound and PGPC.
Figure 1: A generalized experimental workflow for analyzing gene expression changes induced by oxidized phospholipids.
Figure 2: Simplified diagram of divergent signaling pathways activated by this compound and PGPC in endothelial cells.
Experimental Protocols
The following provides a general overview of the methodologies typically employed in studies comparing the gene expression profiles induced by different oxPLs.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines include human aortic endothelial cells (HAECs) and the murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
oxPL Treatment: Prior to treatment, cells are often serum-starved for a period to minimize confounding effects from serum components. Lyophilized oxPLs (e.g., this compound, PGPC) are reconstituted in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then diluted in culture medium to the desired final concentration. Cells are typically treated for various time points (e.g., 4, 8, 16, 24 hours) to capture the dynamics of gene expression changes.
RNA Isolation and Quality Control
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, according to the manufacturer's instructions.
-
Quality Assessment: The integrity and concentration of the isolated RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop). High-quality RNA (RNA Integrity Number > 8.0) is used for downstream applications.
Gene Expression Analysis
-
Microarray Analysis: For microarray analysis, labeled cRNA is synthesized from the total RNA and hybridized to a suitable microarray chip (e.g., Affymetrix, Illumina). The arrays are then washed, stained, and scanned to obtain raw intensity data.
-
RNA Sequencing (RNA-seq): For RNA-seq, libraries are prepared from the total RNA, which typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification. The resulting libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Quantitative Real-Time PCR (qRT-PCR): To validate the results from microarray or RNA-seq, the expression of selected genes is quantified using qRT-PCR. cDNA is synthesized from the total RNA, and PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
Data Analysis
-
Differential Expression: Raw data from microarrays or RNA-seq is normalized, and statistical analysis is performed to identify genes that are significantly differentially expressed between the different treatment groups and the control.
-
Pathway and Functional Analysis: Gene ontology (GO) and pathway analysis tools (e.g., DAVID, GSEA) are used to identify the biological processes and signaling pathways that are enriched among the differentially expressed genes.
Conclusion
The available evidence clearly demonstrates that this compound and other oxidized phospholipids elicit distinct gene expression profiles, leading to diverse cellular responses. While this compound appears to have a more limited impact on the transcriptome of macrophages compared to PGPC, it plays a significant and specific role in modulating endothelial cell function. These findings underscore the importance of studying individual oxPL species to fully understand their contributions to the pathophysiology of inflammatory diseases. Future research employing comprehensive transcriptomic and proteomic approaches will further illuminate the intricate signaling networks regulated by these potent lipid mediators, paving the way for the development of novel therapeutic strategies.
References
- 1. Effects of oxidized phospholipids on gene expression in RAW 264.7 macrophages: a microarray study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Oxidized Phospholipids on Gene Expression in RAW 264.7 Macrophages: A Microarray Study | PLOS One [journals.plos.org]
- 3. pnas.org [pnas.org]
- 4. Oxidized phospholipids in control of inflammation and endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDL inhibits the effects of oxidized phospholipids on endothelial cell gene expression via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of oxidized phospholipids on phenotypic polarization and function of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidized phospholipid-induced inflammation is mediated by Toll-like receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC)
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of POVPC, a bioactive oxidized phospholipid used in laboratory research. Adherence to these procedures is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance.
Pre-Disposal Safety Assessment
Before handling this compound waste, it is crucial to understand its chemical properties and potential hazards. This compound is a complex molecule featuring a phospholipid backbone and a reactive aldehyde functional group. While not classified as acutely hazardous, its bioactive nature necessitates careful handling as a chemical waste. All waste chemicals should be treated as hazardous unless confirmed otherwise by an institution's safety office.[1]
Personal Protective Equipment (PPE): When handling any form of this compound waste, the following PPE is mandatory:
-
Safety Goggles: To protect eyes from splashes.
-
Chemical-Resistant Gloves: (e.g., Nitrile) to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Segregation and Collection of this compound Waste
Proper segregation is the first step in safe chemical waste management.[2] Never mix this compound waste with general laboratory trash or other incompatible waste streams.
Step-by-Step Collection Procedures:
-
Identify Waste Type: Determine if the waste is solid this compound, a this compound solution, or contaminated labware.
-
Select Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[3][4] Plastic is often preferred for chemical waste.[5]
-
Label Container Clearly: The container must be labeled "Hazardous Waste" and clearly identify the contents, including:
-
"this compound Waste"
-
List all chemical constituents (e.g., "this compound in Ethanol") and their approximate concentrations/volumes.
-
Date of waste accumulation.
-
-
Collect Waste:
-
Unused/Expired Solid this compound: Collect in its original container or a new, properly labeled waste container.
-
This compound Solutions: Pour liquid waste into a designated liquid hazardous waste container. Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.
-
Contaminated Solid Waste: Items such as used pipette tips, gloves, and absorbent paper contaminated with this compound should be collected in a designated solid chemical waste container, which may require double-bagging before placement in a labeled pail.[6]
-
Storage of this compound Waste in the Laboratory
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5][7]
-
Location: The SAA must be at or near the point of waste generation.[5]
-
Containment: Store waste containers in a secondary containment bin to prevent spills from spreading.
-
Segregation: Keep incompatible waste types physically separated. For this compound, this includes storing it away from strong acids, bases, and oxidizing agents.[3]
-
Container Integrity: Keep waste containers securely capped at all times, except when adding waste.[1][5]
Spill Management
In the event of a this compound spill, prioritize safety and follow these steps:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (if necessary): For large spills, evacuate the area.
-
Don PPE: Wear appropriate PPE before attempting cleanup.
-
Contain and Absorb: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical spill pillows).
-
Collect Cleanup Debris: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water or ethanol), collecting all cleaning materials as hazardous waste.
Final Disposal Protocol
Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[1][7] Evaporation of chemical waste, even in a fume hood, is also prohibited.[1]
-
Arrange for Pickup: Once a waste container is full or is no longer being used, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5]
-
Follow Institutional Procedures: Adhere to your organization's specific protocols for requesting a hazardous waste pickup.
Data Presentation: this compound Chemical and Physical Properties
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value | Source |
| Chemical Name | 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine | [8][9] |
| Synonyms | POV-PC, 2-(5-oxovaleryl) Phosphatidylcholine | [8][9] |
| CAS Number | 121324-31-0 | [10] |
| Molecular Formula | C₂₉H₅₆NO₉P | [10] |
| Molecular Weight | 593.73 g/mol | [10] |
| Form | Powder | [10] |
| Storage Temperature | -20°C | [10] |
| Purity | >99% (TLC) | [10] |
Mandatory Visualization
The following diagrams illustrate the procedural workflow for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. researchgate.net [researchgate.net]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. benchchem.com [benchchem.com]
- 7. odu.edu [odu.edu]
- 8. caymanchem.com [caymanchem.com]
- 9. PC(16:0/5:0(Cho)) | C29H56NO9P | CID 23557187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
